1(R),2(S)-epoxy Cannabidiol
Description
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(1S,2R,3R,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-11-16(22)19(17(23)12-14)18-15(13(2)3)9-10-21(4)20(18)24-21/h11-12,15,18,20,22-23H,2,5-10H2,1,3-4H3/t15-,18+,20-,21+/m0/s1 |
InChI Key |
ZNMAVDDTVQRISH-DZLUEKEQSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@H]2[C@@H](CC[C@@]3([C@H]2O3)C)C(=C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C(CCC3(C2O3)C)C(=C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Identity of a Cannabidiol Derivative: A Technical Guide to the Discovery, Origin, and Activity of Cannabielsoin, Formerly 1(R),2(S)-CBD Epoxide
A case of mistaken identity in cannabinoid research has led to a deeper understanding of the degradation products of cannabidiol (CBD). This technical guide provides an in-depth exploration of a CBD derivative initially identified as 1(R),2(S)-CBD epoxide. It details the subsequent structural revision to cannabielsoin (CBE), its synthesis, metabolic origin, and its significant biological activity as a modulator of the Wnt/β-catenin signaling pathway and a biased agonist of the cannabinoid receptor 1 (CB1).
Initially, a synthetic derivative of cannabidiol, prepared by oxidation, was reported to be 1(R),2(S)-CBD epoxide. This compound garnered significant interest due to its potent, dose-dependent inhibitory activity on the Wnt/β-catenin signaling pathway, a critical pathway implicated in neuropathic pain.[1] However, subsequent rigorous analysis using anisotropic NMR and advanced synthetic chemistry methods revealed that the actual structure of this bioactive compound was not the epoxide, but rather its isomer, cannabielsoin (CBE).[2][3][4] This guide will address this pivotal structural correction and focus on the true active compound, cannabielsoin, while acknowledging the role of the epoxide as a key intermediate.
Origin: A Product of Oxidation and Metabolism
Cannabielsoin is not a primary phytocannabinoid biosynthesized directly by the Cannabis sativa plant. Instead, it arises from the chemical transformation of cannabidiol.[5][6] Its origin can be traced to two main pathways:
-
Oxidative Degradation: CBE is a primary oxidation byproduct of CBD.[5][6] This process can occur naturally over time as cannabis ages or is exposed to oxygen. The oxidation of CBD can be mimicked in the laboratory using various oxidizing agents, which has been crucial for its synthesis and study.[4][7]
-
Metabolic Transformation: CBE has also been identified as a metabolite of CBD in mammals. In vivo and in vitro studies have shown that hepatic microsomal enzymes, specifically the cytochrome P-450 system, can convert CBD into CBE.[8][9] This metabolic pathway suggests that some of the physiological effects observed after CBD administration could be attributed to its metabolite, CBE.
It is important to note that while the 1(R),2(S)-CBD epoxide is a necessary intermediate in the synthetic conversion of CBD to CBE, its natural occurrence in the cannabis plant has not been established. Its existence is primarily transient, as it readily rearranges to the more stable CBE structure.
Synthesis of Cannabielsoin via a CBD Epoxide Intermediate
The synthesis of cannabielsoin from cannabidiol is a key process that highlights the role of the 1(R),2(S)-CBD epoxide as a transient intermediate. Several methods have been developed for this transformation, with the epoxidation of CBD being the critical first step.
Experimental Protocols
Below are detailed methodologies for the synthesis of cannabielsoin, adapted from published literature.[4][7][10]
Method 1: One-Pot Synthesis using in situ Generated Dimethyldioxirane (DMDO) from Oxone®
This method provides a stereoselective and protecting-group-free approach to synthesize cannabielsoin from cannabidiol.
-
Materials:
-
Cannabidiol (CBD)
-
Acetone
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Suitable base (e.g., potassium carbonate)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
-
-
Procedure:
-
Dissolve cannabidiol in a mixture of acetone and water.
-
To this stirred solution, add sodium bicarbonate to maintain a neutral to slightly basic pH.
-
In a separate flask, prepare a solution of Oxone® in water.
-
Add the Oxone® solution portion-wise to the CBD solution over a period of several hours at room temperature. The in situ generation of dimethyldioxirane will epoxidize the CBD.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material (CBD) is consumed.
-
Once the epoxidation is complete, add a suitable base (e.g., potassium carbonate) to the reaction mixture to induce the stereospecific epoxide ring-opening and cyclization to cannabielsoin.
-
After the reaction is complete, pour the mixture into a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate to yield pure cannabielsoin.
-
Method 2: Payne Epoxidation of CBD Diacetate
This method involves the protection of the phenolic hydroxyl groups of CBD as acetates prior to epoxidation.
-
Materials:
-
Cannabidiol (CBD)
-
Acetic anhydride
-
Pyridine or other suitable base
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Sodium hydroxide (NaOH) or other base for deprotection
-
Methanol or ethanol
-
Hydrochloric acid (HCl) for neutralization
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Acetylation of CBD: Dissolve CBD in a suitable solvent like dichloromethane and add acetic anhydride and a base such as pyridine. Stir the reaction until the acetylation is complete (monitored by TLC). Work up the reaction to obtain CBD diacetate.
-
Epoxidation: Dissolve the CBD diacetate in dichloromethane and cool the solution in an ice bath. Add m-CPBA portion-wise and stir the reaction at low temperature. Allow the reaction to warm to room temperature and stir until the epoxidation is complete.
-
Quench the reaction with a solution of sodium bicarbonate. Extract the product with dichloromethane, wash with brine, dry, and concentrate.
-
Deprotection: Dissolve the crude epoxide in methanol or ethanol and add a solution of sodium hydroxide. Stir the reaction until the acetate groups are removed.
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the resulting cannabielsoin by silica gel column chromatography.
-
Experimental Workflow
References
- 1. New Insights in Cannabinoid Receptor Structure and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolic formation of a new metabolite, 6 beta-hydroxymethyl-delta 9-tetrahydrocannabinol from cannabidiol through an epoxide intermediate and its pharmacological effects on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. future4200.com [future4200.com]
- 8. Identification of Cannabielsoin, a New Metabolite of Cannabidiol Formed by Guinea-Pig Hepatic Microsomal Enzymes, and Its Pharmacological Activity in Mice [jstage.jst.go.jp]
- 9. Cannabielsoin as a new metabolite of cannabidiol in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 1(R),2(S)-epoxy Cannabidiol (CAS Number: 2345666-26-2)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental data for 1(R),2(S)-epoxy Cannabidiol (CAS No. 2345666-26-2). A critical aspect of the research surrounding this compound is the structural reassignment of a previously reported synthetic product, initially identified as this compound, to the compound cannabielsoin. This guide will distinguish between the data pertaining to the authentic this compound and the potential misattributions. The document will cover its role as an inhibitor of the Wnt/β-catenin signaling pathway and its potential as a neuroprotective agent, presenting available data in a structured format for clarity and further research.
Chemical and Physical Properties
This compound is a derivative of cannabidiol (CBD) characterized by an epoxide ring. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2345666-26-2 | [1] |
| Formal Name | 2-[(1S,2R,3R,6R)-6-methyl-3-(1-methylethenyl)-7-oxabicyclo[4.1.0]hept-2-yl]-5-pentyl-1,3-benzenediol | [1] |
| Synonyms | 1(R),2(S)-CBD epoxide, 1(R),2(S)-epoxy CBD | [1] |
| Molecular Formula | C₂₁H₃₀O₃ | [1] |
| Molecular Weight | 330.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 3 years | [1] |
Synthesis and Structural Elucidation
The synthesis of specific cannabinoid epoxides can be challenging. A previously reported synthesis of a compound thought to be 1(R),2(S)-CBD epoxide utilized Oxone® as an oxidizing agent. However, subsequent research involving anisotropic NMR and synthetic chemistry methods led to a structural revision of this product, reassigning it as cannabielsoin.[2][3]
A proposed synthetic route to achieve this compound involves the regioselective epoxidation of the endocyclic double bond of a protected cannabidiol derivative.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway.[1] This pathway is crucial in a variety of cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.
Inhibition of the Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is centered on the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex." Upon Wnt binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target gene expression.
Simplified Wnt/β-catenin Signaling Pathway:
Caption: Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Neuroprotective Potential
Given the role of Wnt/β-catenin signaling in neuronal health and the known neuroprotective properties of cannabinoids, this compound is a promising candidate for research into neuroprotective agents. The parent compound, cannabidiol, has been shown to exert neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory actions.
Experimental Data and Protocols
Detailed experimental protocols for the synthesis and biological evaluation of authentic this compound are not extensively available in the public domain, partly due to the aforementioned structural misidentification in earlier literature. However, based on general laboratory practices for similar compounds, the following outlines conceptual experimental approaches.
Spectroscopic and Analytical Data
A crucial step in confirming the identity of this compound is thorough spectroscopic analysis.
| Analysis Type | Expected Data |
| ¹H NMR | Signals corresponding to the protons of the cannabinoid scaffold, with characteristic shifts for the epoxide ring protons. |
| ¹³C NMR | Resonances for all 21 carbon atoms, with specific chemical shifts for the carbons of the epoxide. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₂₁H₃₀O₃. Fragmentation patterns can provide further structural information. |
| Chiral HPLC | Separation of enantiomers to confirm the specific (1R,2S) stereochemistry. |
Wnt/β-catenin Pathway Inhibition Assay (Conceptual Protocol)
A common method to assess the inhibition of the Wnt/β-catenin pathway is the TOP/FOPflash reporter assay.
Experimental Workflow:
Caption: Conceptual workflow for a TOP/FOPflash reporter assay to measure Wnt/β-catenin pathway inhibition.
Neuroprotection Assay (Conceptual Protocol)
The neuroprotective effects of this compound can be evaluated in vitro using neuronal cell lines (e.g., SH-SY5Y or primary neurons) subjected to an insult.
Experimental Workflow:
Caption: Conceptual workflow for an in vitro neuroprotection assay.
Future Directions
The clarification of the structure of the Wnt/β-catenin modulating compound previously misidentified as this compound opens up new avenues of research. Future work should focus on:
-
Definitive Synthesis: Development and publication of a robust and stereoselective synthesis for authentic this compound.
-
Biological Re-evaluation: A thorough investigation of the biological activities of the confirmed this compound, particularly its potency as a Wnt/β-catenin inhibitor and its neuroprotective efficacy.
-
Comparative Studies: Direct comparison of the biological activities of this compound and cannabielsoin to delineate their respective pharmacological profiles.
-
In Vivo Studies: Progression to in vivo models of diseases where Wnt/β-catenin dysregulation or neuronal damage are implicated, to assess the therapeutic potential of this compound.
Conclusion
This compound (CAS 2345666-26-2) is a cannabidiol derivative with significant potential as a modulator of the Wnt/β-catenin signaling pathway and as a neuroprotective agent. The critical revision of the structure of a related synthetic compound underscores the importance of rigorous analytical characterization in drug discovery and development. This technical guide provides a summary of the current state of knowledge and a framework for future research into this promising compound.
References
The Emerging Therapeutic Potential of Epoxy Cannabinoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endocannabinoid system, a key regulator of physiological processes including pain, inflammation, and neurotransmission, presents a rich landscape for therapeutic innovation. Beyond the well-characterized endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), a newer class of lipid mediators, the epoxy cannabinoids, is gaining significant attention. Formed through the cytochrome P450 (CYP)-mediated epoxidation of endocannabinoids, these molecules exhibit unique biological activities, including potent and selective agonism at the cannabinoid receptor 2 (CB2), offering a promising avenue for the development of novel anti-inflammatory and analgesic agents with potentially fewer psychotropic side effects than classical cannabinoid therapies. This technical guide provides an in-depth overview of the biological activity of epoxy cannabinoids, focusing on their receptor pharmacology, signaling pathways, and preclinical efficacy. Detailed experimental protocols for their characterization are provided to facilitate further research and development in this exciting field.
Introduction
The endocannabinoid system (ECS) comprises cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[1] The primary cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors (GPCRs) that mediate the physiological effects of cannabinoids. While CB1 receptors are predominantly expressed in the central nervous system and are associated with the psychotropic effects of cannabinoids, CB2 receptors are primarily found in the periphery, particularly on immune cells, and are implicated in modulating inflammation and pain.[2]
Endocannabinoids, such as anandamide (AEA), are polyunsaturated fatty acid derivatives that can be metabolized by various enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases.[1][3] The latter pathway leads to the formation of epoxygenated metabolites, known as epoxy cannabinoids.[4] This guide focuses on the biological activity of these epoxy cannabinoids, highlighting their potential as selective CB2 receptor agonists and their therapeutic implications.
Biosynthesis of Epoxy Cannabinoids
Epoxy cannabinoids are formed from the epoxidation of the double bonds in the arachidonic acid backbone of endocannabinoids like anandamide. This reaction is catalyzed by CYP epoxygenases.[4] For instance, anandamide can be converted to various epoxyeicosatrienoic acid ethanolamides (EET-EAs).[1]
The formation of 5,6-EET-EA from anandamide is a key example of this bioactivation pathway. This conversion has been shown to be carried out by human CYP isoforms.[4]
Receptor Pharmacology
Epoxy cannabinoids have demonstrated a distinct pharmacological profile compared to their parent endocannabinoids, most notably a significant increase in affinity and selectivity for the CB2 receptor.
Receptor Binding Affinities
Radioligand binding assays are crucial for determining the affinity of epoxy cannabinoids for CB1 and CB2 receptors. These assays typically involve the displacement of a high-affinity radiolabeled cannabinoid ligand, such as [³H]CP-55,940, from receptor-expressing cell membranes by the test compound. The inhibition constant (Ki) is then calculated to quantify the binding affinity.
One of the most well-studied epoxy cannabinoids, 5,6-epoxyeicosatrienoic acid ethanolamide (5,6-EET-EA), has been shown to be a potent and highly selective CB2 receptor agonist. In membranes from Chinese hamster ovary (CHO) cells expressing human CB1 or CB2 receptors, 5,6-EET-EA displayed a Ki of 11.4 µM for CB1 and 8.9 nM for CB2, demonstrating over 1000-fold selectivity for the CB2 receptor.[5]
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) | Reference |
| 5,6-EET-EA | 11,400 | 8.9 | ~1280-fold | [5] |
In silico molecular docking studies have further explored the binding of various epoxyeicosatrienoic ethanolamides (EET-EAs) and epoxydocosahexaenoic ethanolamides (EDP-EAs) to CB1 and CB2 receptors. These studies predict that epoxygenation of anandamide and docosahexaenoyl ethanolamide (DHEA) enhances CB2 selectivity.[6] Among the EET-EA regioisomers, 11,12-EET-EA was predicted to have the highest affinity for CB2, while 19,20-EDP-EA showed the highest predicted affinity among the EDP-EAs.[6]
Functional Activity
The functional activity of epoxy cannabinoids as agonists or antagonists is typically assessed using cAMP (cyclic adenosine monophosphate) accumulation assays in cells expressing the cannabinoid receptors. CB1 and CB2 receptors are Gi/o-coupled, meaning that agonist binding leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
For 5,6-EET-EA, its agonist activity at the CB2 receptor was confirmed by its ability to inhibit forskolin-stimulated cAMP accumulation in CHO cells stably expressing the human CB2 receptor, with an IC50 value of 9.8 nM.[5]
| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |
| 5,6-EET-EA | cAMP Inhibition | Human CB2 | 9.8 | [5] |
Signaling Pathways
Upon binding to the CB2 receptor, epoxy cannabinoids initiate a cascade of intracellular signaling events characteristic of Gi/o-coupled GPCRs.
References
- 1. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 4. A Cytochrome P450-Derived Epoxygenated Metabolite of Anandamide Is a Potent Cannabinoid Receptor 2-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
Unraveling the Pharmacological Profile of 1(R),2(S)-epoxy Cannabidiol and its Structural Analog, Cannabielsoin
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of the potential pharmacological targets of 1(R),2(S)-epoxy Cannabidiol. A critical review of the scientific literature reveals a significant structural misidentification in early research, where the compound responsible for potent inhibition of the Wnt/β-catenin signaling pathway was initially identified as this compound but later confirmed to be cannabielsoin (CBE). This guide clarifies this crucial distinction and presents the current understanding of the pharmacological profiles of both compounds. The primary focus shifts to cannabielsoin as a modulator of the Wnt/β-catenin pathway and a biased agonist of the cannabinoid receptor 1 (CB1). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental methodologies, and visual representations of key signaling pathways and scientific findings.
The Critical Structural Revision: this compound vs. Cannabielsoin
Initial research by Nalli and colleagues in 2019 reported that a synthetic derivative of cannabidiol (CBD), purported to be this compound, exhibited potent, dose-dependent inhibitory activity against the Wnt/β-catenin signaling pathway.[1] This finding suggested a novel therapeutic avenue for conditions associated with aberrant Wnt signaling, such as neuropathic pain.
However, a subsequent 2021 study by Monroe and colleagues revisited the synthesis and structural analysis of this compound.[2] Through rigorous spectroscopic and synthetic chemistry methods, they demonstrated that the product of the reported synthesis was not the epoxide but rather cannabielsoin (CBE). This structural revision is a pivotal point in understanding the pharmacology of CBD derivatives and redirects the focus of Wnt/β-catenin modulation to CBE.
To visually represent this important scientific clarification, the following diagram illustrates the relationship between CBD, the initially proposed epoxide, and the actual product, CBE.
Pharmacological Targets of Cannabielsoin (CBE)
With the structural identity clarified, cannabielsoin emerges as a molecule of significant interest. Its pharmacological profile is beginning to be elucidated, with the Wnt/β-catenin pathway and the cannabinoid receptor 1 (CB1) being the primary targets identified to date.
Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The study by Nalli et al. demonstrated that CBE is a potent inhibitor of this pathway in a dose-dependent manner.[1] While the precise IC50 value from this study is not publicly available, the qualitative description of its potent activity underscores its potential as a therapeutic agent.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of cannabielsoin.
Cannabinoid Receptor 1 (CB1)
Recent research has identified cannabielsoin as a biased agonist of the CB1 receptor.[3] Specifically, the S-stereoisomer of CBE (S-CBE) acts as a G-protein biased agonist, showing activity in a cAMP assay with an EC50 of 3.7 µM.[3] This biased agonism suggests that CBE may activate the CB1 receptor's G-protein signaling pathway without significantly recruiting β-arrestin, a mechanism that could potentially lead to therapeutic benefits with a reduced side-effect profile compared to unbiased CB1 agonists.
| Compound | Target | Assay | Activity | Value |
| S-Cannabielsoin | CB1 Receptor | cAMP Assay | Biased Agonist | EC50 = 3.7 µM[3] |
Potential Pharmacological Profile of this compound
Due to the structural misidentification, there is a significant lack of pharmacological data specifically for this compound. As a structural analog of CBD, it is plausible that it may interact with some of the numerous targets of its parent compound. CBD is known to have a complex pharmacology, interacting with over 65 molecular targets, including:
-
Cannabinoid Receptors (CB1 and CB2): CBD has a low affinity for these receptors but can act as a negative allosteric modulator of CB1.
-
Serotonin Receptors: CBD is an agonist at the 5-HT1A receptor, which may contribute to its anxiolytic and antidepressant effects.
-
Transient Receptor Potential (TRP) Channels: CBD can modulate the activity of several TRP channels, including TRPV1, which is involved in pain perception.
-
G-Protein Coupled Receptors (GPRs): CBD interacts with orphan GPRs such as GPR55.
Further research is required to determine if this compound shares any of this polypharmacology.
Neuroprotective Potential
The initial report on the Wnt/β-catenin inhibitor, now known to be CBE, suggested its potential as a neuroprotective agent.[1] The neuroprotective effects of cannabinoids are well-documented and are generally attributed to their anti-inflammatory, antioxidant, and anti-excitotoxic properties. The inhibition of the Wnt/β-catenin pathway by CBE could contribute to neuroprotection in pathological conditions where this pathway is dysregulated. Additionally, the modulation of the CB1 receptor by CBE may also play a role in neuroprotective mechanisms.
The following diagram outlines a potential workflow for investigating the neuroprotective effects of a novel compound like cannabielsoin.
Experimental Protocols
Wnt/β-catenin Signaling Assay (TCF/LEF Reporter Assay)
This protocol is a generalized procedure based on standard TCF/LEF luciferase reporter assays, as the specific detailed protocol from Nalli et al. (2019) is not fully available in the public domain.
Objective: To quantify the effect of a test compound on the transcriptional activity of the Wnt/β-catenin signaling pathway.
Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. In cells with an active canonical Wnt pathway, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, driving the expression of the luciferase reporter gene. Inhibition of the pathway will result in a decrease in luciferase activity.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid for normalization of transfection efficiency (e.g., a plasmid constitutively expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Wnt3a conditioned media (to activate the pathway)
-
Test compound (Cannabielsoin)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours to allow for plasmid expression.
-
Treatment: Replace the medium with fresh medium containing Wnt3a conditioned media (to activate the Wnt pathway) and various concentrations of the test compound (Cannabielsoin). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of Wnt signaling for each concentration of the test compound relative to the Wnt3a-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The investigation into the pharmacological targets of this compound has led to a significant and crucial finding: the potent inhibitor of the Wnt/β-catenin pathway is, in fact, cannabielsoin. This clarification redirects future research efforts towards understanding the therapeutic potential of CBE. The dual action of CBE as a Wnt/β-catenin inhibitor and a biased CB1 agonist presents a compelling profile for further investigation in the context of neurodegenerative diseases, neuropathic pain, and cancer.
Future research should focus on:
-
Determining the precise IC50 of cannabielsoin on the Wnt/β-catenin pathway.
-
Elucidating the exact mechanism by which CBE inhibits Wnt/β-catenin signaling.
-
Investigating the in vivo efficacy of cannabielsoin in relevant disease models.
-
Exploring the potential synergistic or antagonistic effects of its dual action on the Wnt and cannabinoid systems.
-
Conducting a thorough pharmacological screening of the authentic this compound to determine its own potential biological activities.
This technical guide provides a solid foundation for these future endeavors by presenting a clear and accurate summary of the current state of knowledge.
References
- 1. Analyzing the role of cannabinoids as modulators of Wnt/β-catenin signaling pathway for their use in the management of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of (+)-Cedrol (InChI Key: ZNMAVDDTVQRISH-DZLUEKEQSA-N)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive characterization of (+)-Cedrol, a sesquiterpene alcohol identified by the InChI Key ZNMAVDDTVQRISH-DZLUEKEQSA-N. (+)-Cedrol is a natural compound predominantly found in the essential oils of coniferous trees, such as cedarwood. This document summarizes its physicochemical properties, details its significant biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and elucidates the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols for key biological assays and structured data tables for quantitative analysis are provided to support further research and development.
Compound Identification and Physicochemical Properties
(+)-Cedrol is a tricyclic sesquiterpene alcohol with a distinct woody aroma. Its unique structure and stereochemistry are precisely defined by its InChI Key.
| Property | Value | Reference |
| IUPAC Name | (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol | |
| Molecular Formula | C₁₅H₂₆O | |
| Molecular Weight | 222.37 g/mol | |
| CAS Number | 77-53-2 | |
| Appearance | White crystals or a pale yellow to yellow-green solid with a sweet, cedar-like aroma. | [1] |
| Melting Point | 81 - 87 °C | [1][2][3] |
| Boiling Point | 273 - 286 °C | [1][2][4] |
| Solubility | Soluble in ethanol, benzyl benzoate, and oils; slightly soluble in glycol and mineral oil. | [1][4] |
| Optical Rotation | +9.9° (c=5 in chloroform) | [1][4] |
| Vapor Pressure | 0.000499 mmHg @ 23°C | [2] |
| Flash Point | 81 °C | [2] |
| Log P | 5.29 | [2] |
Biological Activities and Mechanism of Action
(+)-Cedrol exhibits a broad spectrum of pharmacological activities, positioning it as a compound of interest for therapeutic development.
Anticancer Activity
(+)-Cedrol has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanism involves the induction of cell cycle arrest and apoptosis, and the modulation of key survival signaling pathways.
Key Mechanisms:
-
Induction of Apoptosis: (+)-Cedrol triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is evidenced by the increased expression of Bax, cleaved caspase-9, FasL, and cleaved caspase-8, leading to the activation of the executioner caspase-3.
-
Cell Cycle Arrest: The compound induces G0/G1 phase arrest in colorectal cancer cells by downregulating the expression of cell cycle regulators like CDK4 and cyclin D1.
-
Inhibition of Survival Pathways: (+)-Cedrol suppresses the PI3K/Akt/mTOR and NF-κB signaling pathways, which are crucial for cancer cell proliferation and survival.
-
Lipid Raft Destabilization: It can chemosensitize cancer cells by destabilizing plasma membrane lipid rafts.
Quantitative Anticancer Data:
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| HT-29 | Colorectal Cancer | MTT | IC₅₀ | 138.91 µM |
| CT-26 | Colorectal Cancer | MTT | IC₅₀ | 92.46 µM |
| A549 | Lung Cancer | MTT | IC₅₀ | 31.88 µM (24h), 14.53 µM (48h), 5.04 µM (72h) |
| K562 | Leukemia | MTT | IC₅₀ | 179.52 µM (48h) |
Anti-inflammatory Activity
(+)-Cedrol possesses potent anti-inflammatory properties, demonstrated in both in vitro and in vivo models.
Key Mechanisms:
-
Cytokine Suppression: It significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Inhibition of Inflammatory Pathways: (+)-Cedrol blocks the phosphorylation of ERK/MAPK and p65/NF-κB signaling pathways in fibroblast-like synoviocytes, key pathways in inflammatory responses.[5]
-
Neutrophil Modulation: It acts as a novel neutrophil agonist, inducing intracellular Ca²⁺ mobilization and subsequently desensitizing neutrophils to other stimuli, thereby inhibiting chemotaxis.[6]
Quantitative Anti-inflammatory Data:
| Model | Assay | Treatment | Result |
| Human Neutrophils | fMLF-induced Chemotaxis | (+)-Cedrol | IC₅₀ of 10.6 ± 3.4 µM |
| CFA-induced Arthritis in Rats | Paw Edema & Arthritis Score | 10 and 20 mg/kg orally | Significant reduction |
| Collagen-induced Arthritis in Mice | Paw Swelling & Arthritis Score | Not specified | Significant amelioration |
Antimicrobial and Other Activities
-
Antimicrobial: The essential oil of Cunninghamia lanceolata var. konishii, with cedrol as its major component (58.3%), has shown strong growth suppression against Gram-positive bacteria and yeast, with MIC values ranging from 31.25 to 62.5 µg/mL.[7]
-
Sedative and Anxiolytic: Inhalation of cedrol has been shown to have a relaxing effect by increasing parasympathetic activity and reducing sympathetic activity.[8]
Signaling Pathways and Experimental Workflows
Anticancer Signaling Pathways of (+)-Cedrol
The anticancer effects of (+)-Cedrol are mediated through the modulation of several critical signaling cascades, leading to apoptosis and cell cycle arrest.
Caption: Anticancer signaling pathways modulated by (+)-Cedrol.
Experimental Workflow for In Vitro Anticancer Evaluation
A typical workflow to assess the anticancer properties of (+)-Cedrol involves a series of cell-based assays.
Caption: Experimental workflow for evaluating anticancer activity.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol assesses the effect of (+)-Cedrol on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
Compound Treatment: Prepare serial dilutions of (+)-Cedrol in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of (+)-Cedrol or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following treatment with (+)-Cedrol.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of (+)-Cedrol for a specified time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[11]
Protein Expression Analysis (Western Blotting)
This technique is used to detect and quantify changes in the expression levels of specific proteins involved in signaling pathways affected by (+)-Cedrol.
-
Protein Extraction: Treat cells with (+)-Cedrol, then lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Caspase-3, Bcl-2, etc.) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Synthesis and Sourcing
(+)-Cedrol is a naturally abundant compound, primarily sourced through the fractional distillation of cedarwood oil, followed by recrystallization.[1] While total synthesis routes for racemic cedrol have been developed, including methods involving intramolecular Diels-Alder reactions, the stereospecific synthesis of (+)-Cedrol is complex.[13] For research purposes, purified (+)-Cedrol is commercially available from various chemical suppliers.
References
- 1. (+)-Cedrol | C15H26O | CID 6708665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ScenTree - Cedrol (CAS N° 77-53-2) [scentree.co]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. PART I: THE STEREOSPECIFIC SYNTHESIS OF (-)-ALPHA-ACORADIENE, (-)-ALPHA-CEDRENE AND (+)-CEDROL. PART II: THE TOTAL SYNTHESIS OF BETA-SANTALOL. PART III: SYNTHESIS OF ALPHA-CHLORO-BETA-LACTONES - ProQuest [proquest.com]
An In-depth Technical Guide to 1(R),2(S)-epoxy Cannabidiol as a Research Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1(R),2(S)-epoxy Cannabidiol (CBD epoxide), a derivative of Cannabidiol, for its application as a research and forensic analytical standard. This document covers its physicochemical properties, synthesis protocols, analytical methodologies, and known biological activities, with a critical discussion on its structural identity in recent literature.
Physicochemical Properties and Data
This compound is a reference standard structurally similar to naturally occurring phytocannabinoids.[1] Its precise characterization is fundamental for its use in quantitative and qualitative analyses.
Table 1: Chemical Identification and Properties
| Property | Value | Source |
|---|---|---|
| Formal Name | 2-[(1S,2R,3R,6R)-6-methyl-3-(1-methylethenyl)-7-oxabicyclo[4.1.0]hept-2-yl]-5-pentyl-1,3-benzenediol | [1] |
| CAS Number | 2345666-26-2 | [1] |
| Molecular Formula | C₂₁H₃₀O₃ | [1] |
| Formula Weight | 330.5 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| SMILES | OC(C=C(C=C1O)CCCCC)=C1[C@H]2--INVALID-LINK--CC[C@]3(C)[C@H]2O3 | [1] |
| InChI Key | ZNMAVDDTVQRISH-DZLUEKEQSA-N |[1] |
Table 2: Solubility Data
| Solvent | Concentration | Source |
|---|---|---|
| DMF | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Ethanol | 30 mg/mL |[1] |
Table 3: Storage and Stability
| Parameter | Condition | Duration | Source |
|---|---|---|---|
| Storage Temp. | -20°C | [1] | |
| Stability | ≥ 3 years | At -20°C | [1] |
| Shipping | Wet ice | |[1] |
Note on Stability: Cannabidiol (CBD), the parent compound, is known to be sensitive to temperature, oxidation, and light.[2] It is highly unstable at room temperature and in oxidizing environments.[2] Studies on CBD powder show it is significantly more stable than when dissolved in an oil matrix, with temperature being the most critical factor for degradation.[3] These general stability characteristics for CBD should be considered when handling its epoxy derivative.
Synthesis Protocols and Workflows
The synthesis of this compound from Cannabidiol (CBD) typically involves the epoxidation of the endocyclic double bond on the terpene moiety.[4] Protecting the phenolic hydroxyl groups of CBD prior to epoxidation is a common strategy to prevent side reactions and improve yield.
Caption: General workflow for the synthesis of this compound from CBD.
Experimental Protocol: One-Pot Synthesis via Silylation and Epoxidation
This protocol is adapted from methodologies described for the synthesis of related cannabinoid epoxides and cannabielsoin.[5]
-
Phenol Protection (Silylation):
-
Dissolve Cannabidiol (CBD) in an appropriate aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., Argon).
-
Add a silylating agent (e.g., tert-Butyldimethylsilyl chloride) and a base (e.g., imidazole).
-
Stir the reaction at room temperature until analysis (e.g., by Thin Layer Chromatography - TLC) indicates complete conversion of the starting material.
-
-
Epoxidation:
-
To the solution containing the silylated CBD, add an epoxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA).
-
Monitor the reaction by TLC. The reaction is typically stirred at room temperature.
-
-
Deprotection:
-
Upon completion of the epoxidation, add a desilylating agent, such as tetrabutylammonium fluoride (TBAF).
-
Stir until the silyl protecting groups are completely removed.
-
-
Purification:
-
Quench the reaction and perform an aqueous workup. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the resulting crude product using column chromatography (silica gel) with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Analytical Methodologies
The quantification and identification of cannabinoids, including epoxy derivatives, are predominantly performed using chromatographic techniques.[6] High-Performance Liquid Chromatography (HPLC) is considered the gold standard, as it can analyze both neutral and acidic cannabinoids without derivatization.[7][8] Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is also widely used.[6]
Caption: A typical workflow for the analysis of cannabinoid standards and samples.
Experimental Protocol: General HPLC-UV Method for Cannabinoid Assay
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are required for specific applications.[9][10]
-
Standard Preparation:
-
Sample Preparation:
-
Accurately weigh the sample matrix.
-
Extract cannabinoids using a validated solvent and procedure (e.g., vortexing or sonication with ethanol).[12]
-
Centrifuge to pellet solid material and filter the supernatant.
-
Dilute the filtered extract to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with an additive like 0.1% formic acid). A common isocratic mobile phase is 75:25 (v/v) acetonitrile:water.[10]
-
Flow Rate: 1.0 - 1.5 mL/min.[9]
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at ~220 nm for neutral cannabinoids.[6]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.
-
Biological Activity and Signaling Pathways
Reported Activity: Wnt/β-catenin Pathway Inhibition
This compound has been reported to be a potent inhibitor of the Wnt/β-catenin signaling pathway in a dose-dependent manner.[13][14] This pathway is crucial in cell fate determination, proliferation, and migration. Its dysregulation is implicated in various diseases, including cancer and neuropathic pain.[13] The inhibitory action makes the compound a subject of interest for neuroprotective research.[14]
Critical Consideration: Structural Revision
A 2021 study in Chemical Communications presented a structural revision of the compound previously identified as this compound in the context of Wnt/β-catenin modulation.[5] Using advanced anisotropic NMR and synthetic chemistry methods, the authors reassigned the structure of the active compound as cannabielsoin (CBE) .[5] This finding suggests that the potent biological activity originally attributed to the CBD epoxide may, in fact, belong to its isomer, cannabielsoin. Researchers using this standard for biological assays should be aware of this critical distinction and may need to include CBE as a comparator.
Caption: The Wnt/β-catenin pathway and the reported point of inhibition by the cannabinoid derivative.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Stability characteristics of cannabidiol for the design of pharmacological, biochemical and pharmaceutical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. um.edu.mt [um.edu.mt]
- 9. DSpace [cora.ucc.ie]
- 10. researchgate.net [researchgate.net]
- 11. Cannabidiol | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 12. Analysis of 17 Cannabinoids in Hemp and Cannabis [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Structural and Functional Relationship Between Cannabidiol (CBD) and its Epoxide Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a non-psychotropic phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential across a range of neurological and inflammatory disorders.[1] Chemical modification of the CBD scaffold presents an opportunity to modulate its physicochemical properties and biological activity, potentially leading to the development of novel therapeutics with improved efficacy and target selectivity. This technical guide provides a detailed examination of the structural relationship between CBD and a key derivative, 1(R),2(S)-epoxy-cannabidiol (1(R),2(S)-epoxy-CBD), offering insights into its synthesis, comparative physicochemical properties, and differential biological activities, with a focus on the Wnt/β-catenin signaling pathway.
Structural Relationship: From Alkene to Epoxide
The core structural difference between CBD and 1(R),2(S)-epoxy-CBD lies in the modification of the exocyclic double bond of the p-menthadienyl moiety of CBD. This transformation involves the stereospecific addition of an oxygen atom across the C1-C2 double bond, resulting in the formation of a three-membered epoxide ring.
Key Structural Features:
-
Cannabidiol (CBD): A bicyclic monoterpenoid with two chiral centers at C3 and C4 of the terpenoid moiety.[2] The naturally occurring isomer is (-)-trans-(3R,4R)-CBD.[2] It possesses a resorcinol core with a pentyl side chain.
-
1(R),2(S)-epoxy-cannabidiol: This derivative retains the core structure of CBD but features an epoxide ring fused to the cyclohexene ring. The stereochemistry of the epoxide is crucial, with the oxygen atom added to one face of the former double bond, resulting in the (1R,2S) configuration.
The introduction of the polar epoxide group is expected to alter the molecule's polarity, hydrogen bonding potential, and overall three-dimensional shape, which in turn can influence its interaction with biological targets.
Caption: Structural transformation of CBD to 1(R),2(S)-epoxy-CBD.
Physicochemical Properties: A Comparative Analysis
| Property | Cannabidiol (CBD) | 1(R),2(S)-epoxy-cannabidiol |
| Molecular Formula | C₂₁H₃₀O₂ | C₂₁H₃₀O₃ |
| Molecular Weight | 314.46 g/mol | 330.46 g/mol |
| Melting Point | 66-67 °C | Data not available |
| Boiling Point | 180 °C at 0.05 mmHg | Data not available |
| logP (octanol-water) | ~6.3 | Data not available (predicted to be lower than CBD) |
| Solubility | Poorly soluble in water; Soluble in ethanol, methanol, DMSO, and organic solvents. | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml).[3] |
Synthesis of 1(R),2(S)-epoxy-cannabidiol: Experimental Protocol
The synthesis of 1(R),2(S)-epoxy-CBD from CBD can be achieved through the epoxidation of the exocyclic double bond. One common method involves the use of Oxone®, a potassium peroxymonosulfate-based oxidizing agent, which in situ generates a reactive dioxirane species.
Materials:
-
Cannabidiol (CBD)
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂)
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolution: Dissolve Cannabidiol (1 equivalent) in a mixture of dichloromethane and acetone at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Buffer Addition: Add an aqueous solution of sodium bicarbonate to the reaction mixture. The bicarbonate acts as a buffer to maintain a slightly alkaline pH, which is optimal for the epoxidation reaction and prevents acid-catalyzed rearrangement of the epoxide product.
-
Oxidant Addition: Slowly add a solution of Oxone® (typically 1.5-2 equivalents) in water to the stirred biphasic mixture. The addition should be portion-wise or via a dropping funnel to control the reaction temperature, as the oxidation is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the CBD spot and the appearance of a new, more polar spot corresponding to the epoxide indicates reaction progression.
-
Quenching: Upon completion of the reaction, quench the excess oxidizing agent by adding a saturated aqueous solution of sodium sulfite. Stir until a negative test with starch-iodide paper is obtained.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure 1(R),2(S)-epoxy-cannabidiol.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Biological Activity: Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. Both CBD and its epoxy derivative have been shown to modulate this pathway, albeit with different potencies.
Notably, an epoxy derivative of CBD has been reported to be a more potent inhibitor of the Wnt/β-catenin signaling pathway compared to CBD itself.[2] This suggests that the epoxide moiety plays a critical role in the interaction with components of this signaling cascade.
References
A Technical Guide to the Solubility of 1(R),2(S)-epoxy Cannabidiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of 1(R),2(S)-epoxy Cannabidiol, a derivative of Cannabidiol (CBD), in organic solvents. The solubility of a compound is a critical physicochemical property that influences its formulation, bioavailability, and efficacy in preclinical and clinical research. This document is intended to serve as a resource for researchers and professionals in drug development by consolidating available data, outlining detailed experimental protocols for solubility determination, and visualizing relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Solubility Data
Precise and comparable solubility data is fundamental for solvent selection in various applications, from analytical chemistry to formulation development. Below are the known solubility data for this compound and, for comparative purposes, its parent compound, Cannabidiol (CBD).
Solubility of this compound
The following table summarizes the currently available quantitative solubility data for this compound. The data is derived from technical information provided by chemical suppliers.
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[1] |
| Dimethyl sulfoxide (DMSO) | 30[1] |
| Ethanol | 30[1] |
Comparative Solubility of Cannabidiol (CBD)
To provide a broader context for researchers, the following table presents the solubility of the parent compound, Cannabidiol (CBD), in a wider range of organic solvents. It is important to note that while structurally related, the epoxide functional group in this compound may alter its solubility profile compared to CBD.
| Solvent | Solubility of CBD (mg/mL) |
| Methanol | ~30[2][3] |
| Ethanol | ~35[2][3] |
| Dimethylformamide (DMF) | ~50[2][3] |
| Dimethyl sulfoxide (DMSO) | ~60[2][3] |
Experimental Protocols
For researchers seeking to expand upon the available solubility data or to determine the solubility of this compound in novel solvent systems, the following detailed experimental protocols are provided. These methods are standard in the pharmaceutical sciences for determining the equilibrium solubility of a compound.
Shake-Flask Method for Equilibrium Solubility Determination
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., methanol, acetonitrile, ethyl acetate)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours. The agitation speed should be adequate to keep the solid suspended without creating a vortex.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a common and reliable method for quantifying the concentration of cannabinoids in solution.
Objective: To accurately measure the concentration of this compound in the filtered supernatant from the shake-flask experiment.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for cannabinoid analysis.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape). A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Cannabinoids typically have a UV absorbance maximum around 220-230 nm. The optimal wavelength for this compound should be determined empirically.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase or a compatible solvent.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.
-
Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.
-
Concentration Determination: Using the peak area of the sample and the equation of the line from the calibration curve, determine the concentration of this compound in the diluted sample.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method followed by HPLC-UV analysis.
Caption: Workflow for Shake-Flask Solubility Determination.
Potential Signaling Pathways of Cannabidiol Derivatives
While specific signaling pathways for this compound have not been extensively characterized, the pathways of its parent compound, CBD, offer a valuable starting point for investigation. The following diagram illustrates some of the key receptors and channels that CBD is known to interact with. It is plausible that this compound may exhibit similar or overlapping interactions.
Caption: Potential Signaling Pathways of CBD and its Derivatives.
References
The Untapped Potential: A Technical Guide to the Interaction of CBD Epoxides with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (CBD) has garnered significant attention for its therapeutic potential, largely attributed to its complex interaction with the endocannabinoid system (ECS). However, the pharmacological activities of its metabolites, particularly CBD epoxides, remain a largely unexplored frontier. This technical guide provides a comprehensive overview of the current understanding and future research directions for the interaction of CBD epoxides with the core components of the ECS: the cannabinoid receptors CB1 and CB2, and the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). While direct quantitative data for CBD epoxides is scarce, this document outlines the established experimental protocols necessary for such investigations, presents data for the parent compound CBD as a benchmark, and visualizes the potential signaling pathways and experimental workflows. This guide serves as a foundational resource to stimulate and direct future research into the therapeutic promise of these unique metabolites.
Introduction: The Endocannabinoid System and Cannabidiol
The endocannabinoid system is a ubiquitous signaling network that plays a crucial role in regulating a multitude of physiological processes. Its primary components include:
-
Cannabinoid Receptors: CB1 receptors, predominantly found in the central nervous system, and CB2 receptors, primarily located in the immune system.
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most well-studied.
-
Metabolic Enzymes: Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), responsible for the degradation of AEA and 2-AG, respectively.
Cannabidiol (CBD), a non-intoxicating phytocannabinoid from Cannabis sativa, exerts its effects not through direct, high-affinity binding to CB1 or CB2 receptors, but by acting as a modulator of the ECS. It has been shown to be a negative allosteric modulator of the CB1 receptor and an inhibitor of FAAH and MAGL, thereby increasing the levels of endocannabinoids.
CBD Epoxides: The Next Frontier
The metabolism of CBD in the body leads to the formation of various derivatives, including CBD epoxides. One such metabolite, 8R,9-Epoxy-CBD, has been identified as a product of hepatic microsomal oxidation of CBD.[1] These epoxide metabolites possess a reactive epoxide ring, suggesting they may have unique pharmacological properties and interaction profiles with biological targets compared to the parent CBD molecule. However, a comprehensive understanding of their engagement with the endocannabinoid system is currently lacking.
Quantitative Data on Endocannabinoid System Interactions
To date, there is a notable absence of published quantitative data (e.g., Kᵢ, IC₅₀) detailing the binding affinities of CBD epoxides for CB1 and CB2 receptors, or their inhibitory potency against FAAH and MAGL. The following tables present the known data for CBD as a reference and provide a template for the necessary data to be collected for its epoxide derivatives.
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM)
| Compound | CB1 Receptor | CB2 Receptor | Citation |
| Cannabidiol (CBD) | ~2000 - 10000 | ~500 - 4000 | [2][3] |
| 8,9-Epoxy-CBD | Not Available | Not Available | |
| Other CBD Epoxides | Not Available | Not Available |
Table 2: Endocannabinoid Enzyme Inhibition (IC₅₀, µM)
| Compound | FAAH | MAGL | Citation |
| Cannabidiol (CBD) | 27.5 - >100 | Not Available | [4] |
| 8,9-Epoxy-CBD | Not Available | Not Available | |
| Other CBD Epoxides | Not Available | Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments required to elucidate the interaction of CBD epoxides with the endocannabinoid system.
Cannabinoid Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of CBD epoxides for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
dot
Caption: Workflow for Cannabinoid Receptor Binding Assay.
Materials:
-
Cell lines expressing human CB1 or CB2 receptors (e.g., HEK293, CHO)
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940)
-
Unlabeled competitor ligand (CBD epoxide)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Cells expressing the receptor of interest are harvested and homogenized.
-
The homogenate is centrifuged to isolate the cell membranes.
-
The membrane pellet is resuspended in binding buffer and protein concentration is determined.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of radiolabeled ligand with cell membranes in the presence of varying concentrations of the unlabeled CBD epoxide.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Incubate the plate at 30°C for 60-90 minutes.
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold binding buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the CBD epoxide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
FAAH and MAGL Inhibition Assays
This protocol outlines a method to determine the inhibitory potency (IC₅₀) of CBD epoxides on the enzymatic activity of FAAH and MAGL.
dot
Caption: Workflow for FAAH/MAGL Inhibition Assay.
Materials:
-
Source of FAAH (e.g., rat brain membranes) and MAGL (e.g., rat brain cytosol)
-
Substrate:
-
For FAAH: Arachidonoyl-7-amino-4-methylcoumarin (AMC-arachidonoyl amide) or [³H]Anandamide
-
For MAGL: 4-Nitrophenyl acetate or [³H]2-Oleoylglycerol
-
-
CBD epoxide inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Fluorometer or scintillation counter
Procedure:
-
Enzyme Preparation:
-
Prepare enzyme source from tissue homogenates (e.g., rat brain) or cell lysates overexpressing the target enzyme.
-
-
Inhibition Assay:
-
Pre-incubate the enzyme preparation with various concentrations of the CBD epoxide for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate at 37°C.
-
-
Measurement of Activity:
-
Terminate the reaction and measure the amount of product formed. For fluorogenic substrates, this is done by measuring fluorescence intensity. For radiolabeled substrates, the product is separated from the substrate and quantified by scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the CBD epoxide.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Potential Signaling Pathways of CBD Epoxides
Based on the known pharmacology of CBD, its epoxide metabolites could potentially interact with the endocannabinoid system in several ways. The diagram below illustrates these hypothetical pathways.
dot
Caption: Hypothetical Interaction of CBD Epoxides with the ECS.
This diagram illustrates the metabolic conversion of CBD to a CBD epoxide and its potential, yet unconfirmed, interactions with the CB1 and CB2 receptors and the FAAH and MAGL enzymes. The dashed lines indicate that these interactions are currently hypothetical and require experimental validation.
Conclusion and Future Directions
The study of CBD epoxides represents a promising and underexplored area of cannabinoid research. While the current body of literature provides a strong foundation for understanding the interaction of the parent compound, CBD, with the endocannabinoid system, direct evidence for the activity of its epoxide metabolites is critically needed. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the binding affinities and enzymatic inhibition potencies of various CBD epoxides.
Future research should prioritize:
-
The synthesis and purification of a panel of CBD epoxides.
-
Comprehensive screening of these compounds against CB1, CB2, FAAH, and MAGL using the described assays to generate the first quantitative data.
-
Functional assays to determine whether these interactions translate into agonistic, antagonistic, or allosteric effects at the cannabinoid receptors.
-
In vivo studies to assess the pharmacokinetic profiles and therapeutic potential of promising CBD epoxide candidates.
By filling these knowledge gaps, the scientific community can unlock the potential of this novel class of cannabinoid derivatives for the development of new therapeutics.
References
- 1. In vitro metabolic formation of a new metabolite, 6 beta-hydroxymethyl-delta 9-tetrahydrocannabinol from cannabidiol through an epoxide intermediate and its pharmacological effects on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular targets for cannabidiol and its synthetic analogues: effect on vanilloid VR1 receptors and on the cellular uptake and enzymatic hydrolysis of anandamide - PMC [pmc.ncbi.nlm.nih.gov]
The Case of 1(R),2(S)-Epoxy Cannabidiol: A Technical Review of a Structural Revision and Its Implications
A pivotal 2021 structural reassignment of a key cannabidiol derivative necessitates a critical re-evaluation of previous research. This technical guide provides an in-depth analysis of the literature, distinguishing between the historical data now attributed to cannabielsoin and the current understanding of the true 1(R),2(S)-epoxy cannabidiol. This resource is intended for researchers, scientists, and drug development professionals to navigate the complexities of this evolving area of cannabinoid science.
A significant development in cannabinoid chemistry has reshaped the understanding of a previously studied derivative of cannabidiol (CBD). A compound initially synthesized and investigated as this compound has been definitively identified as cannabielsoin through advanced spectroscopic and synthetic chemistry methods[1]. This structural revision, published in Chemical Communications in 2021, has profound implications for the interpretation of a body of scientific literature. Biological activities and experimental data that were once ascribed to this compound are now understood to be characteristic of cannabielsoin[1].
This whitepaper serves as a comprehensive technical guide to the literature surrounding this important distinction. It aims to provide clarity for the research community by segregating the data associated with cannabielsoin from the emerging, yet sparse, information on the correctly identified this compound.
The Structural Revision: From Supposed Epoxide to Cannabielsoin
The initial synthesis that led to the compound was reported to yield 1(R),2(S)-CBD epoxide[1]. However, inconsistencies in the spectroscopic data prompted a re-investigation by Monroe et al.[1]. Their work conclusively demonstrated that the product of the reported synthesis was, in fact, cannabielsoin. This finding provides a direct link to the first known biological target and function of cannabielsoin, which had been misattributed to the epoxide[1].
Cannabielsoin: A Re-evaluation of the Data
With the structural identity clarified, the biological activities previously associated with "this compound" can now be correctly assigned to cannabielsoin. The primary focus of the earlier research was on the potent binding affinity of this compound for the Wnt/β-catenin receptor, with potential applications in the treatment of neuropathic pain[1].
Quantitative Data for Cannabielsoin (Previously Misidentified as this compound)
At present, specific quantitative data such as IC50 values or binding affinities from the corrected literature on cannabielsoin's interaction with the Wnt/β-catenin receptor are not detailed in the provided search results. The initial report by Dar, Ali, and coworkers described a potent binding affinity, but the re-evaluation by Monroe et al. focused on the structural reassignment rather than a quantitative reassessment of the biological activity[1]. Further research is needed to quantify the biological effects of cannabielsoin.
Experimental Protocols
Synthesis of Cannabielsoin (Previously Reported as this compound)
The synthesis of cannabielsoin has been approached through several methods. One notable method involves the Payne epoxidation of CBD diacetate, which, after deprotection, was found to yield cannabielsoin[1]. An improved one-pot synthesis from CBD involves silylation of the phenol groups, followed by epoxidation and subsequent deprotection, furnishing cannabielsoin in a 72% yield[1].
Another approach details the transformation of CBD into various derivatives, including cannabielsoin (referred to as CBE in some literature). This method utilizes a stereodefined epoxide of CBD, which undergoes a ring-opening reaction to form cannabielsoin[2].
Experimental Workflow for Cannabielsoin Synthesis
Caption: One-pot synthesis of cannabielsoin from cannabidiol.
Signaling Pathways
The initial interest in the compound, then believed to be this compound, stemmed from its interaction with the Wnt/β-catenin signaling pathway[1]. This pathway is crucial in a variety of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and neuropathic pain. The reassignment of the compound's structure to cannabielsoin means that it is cannabielsoin that modulates this pathway.
Wnt/β-catenin Signaling Pathway Modulation by Cannabielsoin
Caption: Cannabielsoin interacts with the Wnt/β-catenin receptor.
This compound: The True Structure
With the previous data reassigned to cannabielsoin, the scientific community is left with a significant knowledge gap regarding the actual this compound. This compound is now understood to be a distinct chemical entity from what was previously studied.
Synthesis of this compound
The attempted synthesis of this compound (compound 5 in the study by Monroe et al.) using Oxone® as an oxidizing reagent was the starting point for the structural revision[1]. While this method did not yield the expected product, it highlights the challenges in the stereoselective epoxidation of CBD. The search results indicate that the Payne epoxidation of CBD was also explored, but this led to a mixture of products[1]. Further research is required to develop a reliable and stereoselective synthesis for the true this compound.
Biological Activity and Pharmacology of this compound
As of the current literature available, there is a lack of biological data for the correctly identified this compound. The focus of recent publications has been on the structural correction, and new pharmacological studies on the authentic epoxide have yet to be published. Cayman Chemical lists this compound as an analytical reference standard, indicating its availability for research purposes[3].
Future Directions and Conclusion
The structural revision of the compound previously known as this compound to cannabielsoin is a critical correction in the field of cannabinoid research. This technical guide has aimed to clarify the current state of knowledge, attributing the previously reported biological activity, particularly the modulation of the Wnt/β-catenin pathway, to cannabielsoin.
For researchers, scientists, and drug development professionals, this distinction is paramount. All future research must be based on the correct structural assignments. There is now a clear need for:
-
Quantitative biological studies on cannabielsoin to fully characterize its interaction with the Wnt/β-catenin pathway and other potential targets.
-
The development of a robust and stereoselective synthesis for the true this compound.
-
A comprehensive pharmacological evaluation of the authentic this compound to determine its biological activities and therapeutic potential.
This pivotal structural correction opens up new avenues of research into both cannabielsoin and the yet-to-be-explored this compound. A clear understanding of the distinct properties of these two molecules will be essential for advancing cannabinoid-based drug discovery.
References
The Forensic Significance of 1(R),2(S)-epoxy Cannabidiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1(R),2(S)-epoxy cannabidiol (CBD), a derivative of cannabidiol, and its emerging role in forensic science. While research into this specific compound is ongoing, its function as an analytical reference standard and its potential as a biomarker for cannabis product history and in toxicological analysis are of significant interest. This document outlines the chemical properties, potential forensic applications, and detailed analytical methodologies for the detection and quantification of 1(R),2(S)-epoxy CBD. It is intended to serve as a foundational resource for researchers, forensic scientists, and professionals in drug development.
Introduction
Cannabidiol (CBD) is a major non-psychoactive phytocannabinoid found in Cannabis sativa. The increasing prevalence of CBD-containing products for both medicinal and recreational use necessitates a thorough understanding of its degradation products and metabolites for forensic purposes. 1(R),2(S)-epoxy CBD is an epoxide derivative of CBD that is gaining attention in the forensic community. While it is commercially available as an analytical reference standard, its natural occurrence, stability, and metabolic fate are key areas of investigation that have significant implications for forensic analysis.[1]
The presence and concentration of 1(R),2(S)-epoxy CBD in seized materials could potentially serve as a chemical signature, providing insights into the processing, age, and storage conditions of cannabis products. Furthermore, as a potential metabolite of CBD, its detection in biological samples could be crucial in forensic toxicology for interpreting patterns of cannabis use.
This guide will synthesize the current, albeit limited, knowledge on 1(R),2(S)-epoxy CBD and provide a framework for its integration into forensic workflows.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of 1(R),2(S)-epoxy CBD is fundamental for its accurate identification and quantification in forensic samples. The known properties are summarized in the table below.
| Property | Value | Reference |
| Formal Name | 2-[(1S,2R,3R,6R)-6-methyl-3-(1-methylethenyl)-7-oxabicyclo[4.1.0]hept-2-yl]-5-pentyl-1,3-benzenediol | [1] |
| CAS Number | 2345666-26-2 | [1] |
| Molecular Formula | C₂₁H₃₀O₃ | [1] |
| Formula Weight | 330.5 g/mol | [1] |
| Purity | ≥98% (as a commercial standard) | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 30 mg/ml | [1] |
| Stability | ≥ 3 years (as a commercial standard stored at -20°C) | [1] |
| SMILES | OC(C=C(C=C1O)CCCCC)=C1[C@H]2--INVALID-LINK--CC[C@]3(C)[C@H]2O3 | [1] |
| InChI Key | ZNMAVDDTVQRISH-DZLUEKEQSA-N | [1] |
Potential Forensic Applications
The utility of 1(R),2(S)-epoxy CBD in forensic science is multifaceted, with potential applications in both drug chemistry and toxicology.
Marker for Cannabis Processing and Storage
The degradation of cannabinoids is a well-documented phenomenon influenced by factors such as light, heat, and acidic or basic conditions.[2] The formation of 1(R),2(S)-epoxy CBD could be indicative of specific processing methods or prolonged or improper storage of cannabis products. Forensic laboratories could potentially use the presence and concentration of this compound to:
-
Estimate the age of a sample: The ratio of 1(R),2(S)-epoxy CBD to its parent compound, CBD, might correlate with the age of the cannabis material.
-
Infer storage conditions: Elevated levels of 1(R),2(S)-epoxy CBD could suggest exposure to oxidative conditions.
-
Differentiate between different batches or sources of cannabis products: The unique degradation profile, including the presence of 1(R),2(S)-epoxy CBD, could serve as a chemical fingerprint.
Metabolite in Forensic Toxicology
In-vitro studies have demonstrated that CBD can be metabolized to an epoxide intermediate.[3] Specifically, 8R,9-Epoxy-CBD has been identified as a metabolite of CBD in the hepatic microsomal fractions of various animal species.[3] This epoxide is then further converted to other metabolites.[3] The detection of 1(R),2(S)-epoxy CBD or its isomers in post-mortem samples could therefore be significant for:
-
Confirming CBD consumption: As a metabolite, its presence would provide evidence of prior CBD intake.
-
Understanding the pharmacokinetics of CBD in overdose cases: The metabolic profile, including the presence of epoxy-CBDs, could offer insights into the timeline and extent of CBD exposure.
-
Investigating potential drug-drug interactions: The enzymatic pathways responsible for epoxide formation could be subject to inhibition or induction by other drugs, which may be relevant in polydrug fatality cases.
The stability of cannabinoids in post-mortem samples is a critical consideration in forensic toxicology.[4][5][6][7] While specific stability data for 1(R),2(S)-epoxy CBD is not yet available, general findings for other cannabinoids suggest that storage conditions, such as temperature and container type, significantly impact their concentrations.[4][6][7]
Analytical Methodologies
The analysis of 1(R),2(S)-epoxy CBD in forensic samples requires sensitive and selective analytical techniques. Methodologies commonly employed for cannabinoid analysis, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are well-suited for this purpose.
Experimental Protocol: Quantification of 1(R),2(S)-epoxy CBD in Seized Cannabis Material by HPLC-DAD
This hypothetical protocol is based on established methods for cannabinoid analysis.[8]
1. Sample Preparation:
- Dry the cannabis plant material to a constant weight.
- Homogenize the dried material to a fine powder.
- Accurately weigh approximately 100 mg of the homogenized sample into a centrifuge tube.
- Add 10 mL of an extraction solvent mixture (e.g., methanol/hexane 9:1 v/v).
- Vortex for 1 minute and sonicate for 15 minutes.
- Centrifuge at 3000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-DAD Analysis:
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, and return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- DAD Detection: Monitor at 228 nm.
3. Quantification:
- Prepare a calibration curve using a certified reference standard of 1(R),2(S)-epoxy CBD.
- Quantify the amount of 1(R),2(S)-epoxy CBD in the sample by comparing its peak area to the calibration curve.
Suggested Parameters for Analytical Techniques
The following table provides suggested starting parameters for various analytical techniques applicable to the analysis of 1(R),2(S)-epoxy CBD.
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Considerations |
| HPLC-DAD | C18 or C8 | Acetonitrile/Water with formic acid | Diode Array Detector (DAD) | Good for quantification in high-concentration samples. |
| LC-MS/MS | C18 or similar | Acetonitrile/Water with formic acid or ammonium formate | Triple Quadrupole or Orbitrap MS | High sensitivity and selectivity for complex matrices and low concentrations. |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer (EI) | Requires derivatization (e.g., silylation) to improve volatility and reduce thermal degradation. |
| UPC² | BEH 2-EP | CO₂ with a co-solvent (e.g., methanol/ethanol) | PDA or MS | Provides orthogonal selectivity to reversed-phase LC.[9] |
Data Presentation: Hypothetical Method Validation
The following table presents hypothetical validation parameters for an LC-MS/MS method for the quantification of 1(R),2(S)-epoxy CBD in blood, based on typical values for cannabinoid analysis.[10]
| Parameter | Hypothetical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | < 20% |
| Recovery | > 85% |
Visualizations
Analytical Workflow
Potential Metabolic Pathway
Forensic Interpretation Logic
Conclusion and Future Perspectives
1(R),2(S)-epoxy CBD is a compound of growing importance in the field of forensic cannabinoid analysis. While currently utilized primarily as an analytical reference standard, its potential as a marker for the age and storage conditions of cannabis products, and as a metabolite in toxicological cases, warrants further investigation. The analytical methodologies for its detection and quantification are readily available within the existing frameworks of forensic drug analysis.
Future research should focus on:
-
Stability studies: Conducting comprehensive stability studies of 1(R),2(S)-epoxy CBD in various forensic matrices and under different storage conditions to establish its reliability as a marker.
-
Occurrence in real samples: Analyzing a wide range of seized cannabis materials to determine the typical concentration ranges of 1(R),2(S)-epoxy CBD and its correlation with sample history.
-
In-vivo metabolism studies: Confirming the formation of 1(R),2(S)-epoxy CBD as a human metabolite of CBD and characterizing its pharmacokinetic profile.
The development of a robust body of data on 1(R),2(S)-epoxy CBD will undoubtedly enhance the ability of forensic scientists to interpret the results of cannabinoid analysis, providing more detailed and informative evidence for legal proceedings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. In vitro metabolic formation of a new metabolite, 6 beta-hydroxymethyl-delta 9-tetrahydrocannabinol from cannabidiol through an epoxide intermediate and its pharmacological effects on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoids in postmortem toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cannabinoid Stability in Antemortem and Postmortem Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of CBD and THC and their acid precursors in confiscated cannabis samples by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1(R),2(S)-epoxy Cannabidiol from Cannabidiol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1(R),2(S)-epoxy Cannabidiol, a derivative of Cannabidiol (CBD), which may serve as a valuable intermediate in the synthesis of other cannabinoids or as a compound for biological screening. The protocol is based on a multi-step sequence involving the protection of the phenolic hydroxyl groups of CBD, stereoselective epoxidation of the endocyclic double bond, and subsequent deprotection. This application note includes a comprehensive experimental procedure, a summary of quantitative data from related syntheses, and workflow diagrams to facilitate understanding and execution of the protocol.
Introduction
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid that has garnered significant interest for its therapeutic potential. Chemical modification of the CBD scaffold is a key strategy for the development of novel therapeutic agents and for the synthesis of rare or difficult-to-isolate cannabinoids. The epoxidation of the C1-C2 double bond of the p-menthane core of CBD introduces a reactive epoxide functional group, which can be further manipulated. The stereoselective synthesis of the 1(R),2(S) diastereomer is of particular interest for exploring the structure-activity relationships of this class of compounds. This protocol outlines a robust method for the preparation of this compound from readily available CBD.
Experimental Protocols
The synthesis of this compound from CBD can be achieved through a three-step process:
-
Protection of Phenolic Hydroxyls: The two phenolic hydroxyl groups of CBD are protected to prevent unwanted side reactions during the epoxidation step. Silylation is a common and effective method for this purpose.
-
Stereoselective Epoxidation: The protected CBD is then subjected to stereoselective epoxidation using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). The directing effect of the adjacent allylic stereocenter and the bulky protecting groups favor the formation of the desired 1(R),2(S)-epoxide.
-
Deprotection: The protecting groups are removed to yield the final product, this compound.
Protocol 1: Synthesis of 1(R),2(S)-bis(tert-butyldimethylsilyl)oxy-Cannabidiol
-
To a solution of Cannabidiol (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of CBD) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 2.2 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired protected CBD.
Protocol 2: Synthesis of 1(R),2(S)-epoxy-bis(tert-butyldimethylsilyl)oxy-Cannabidiol
-
Dissolve the purified 1(R),2(S)-bis(tert-butyldimethylsilyl)oxy-Cannabidiol (1.0 eq) in anhydrous DCM (15 mL/g) in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude epoxide is typically used in the next step without further purification.
Protocol 3: Synthesis of this compound
-
Dissolve the crude 1(R),2(S)-epoxy-bis(tert-butyldimethylsilyl)oxy-Cannabidiol in tetrahydrofuran (THF, 20 mL/g).
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Data Presentation
The following table summarizes quantitative data from syntheses of related compounds, providing an indication of expected yields. It is important to note that these yields are not for the direct synthesis and isolation of this compound but for related transformations.
| Transformation | Reagents/Method | Product | Yield (%) | Reference |
| Epoxidation of CBD | Payne Epoxidation | This compound | 43 | [1] |
| One-pot silylation, epoxidation, and deprotection of CBD | TBDMSCl, m-CPBA, TBAF | Cannabielsoin (CBE) | 72 | [1] |
| Epoxidation of CBD diacetate followed by deprotection | m-CPBA, then base | Cannabielsoin (CBE) | 59 | [1] |
Mandatory Visualization
Caption: Synthetic workflow for this compound from CBD.
Caption: Logical relationship of key stages in the synthesis.
References
Application Note: A Streamlined One-Pot Synthesis of Cannabielsoin (CBE) via Epoxidation of Cannabidiol (CBD)
Audience: Researchers, scientists, and drug development professionals.
Introduction Cannabidiol (CBD) is a non-psychoactive phytocannabinoid widely investigated for its therapeutic potential.[1] Its chemical reactivity, however, presents challenges in synthetic chemistry. Under acidic conditions, CBD readily undergoes intramolecular cyclization to form various tetrahydrocannabinol (THC) isomers.[2] Cannabielsoin (CBE), an oxidation product and metabolite of CBD, is of growing interest for its unique structure and biological activity, including its role as a biased agonist at the cannabinoid receptor type 1 (CB1).[3][4][5] Traditional multi-step syntheses of CBE often require tedious protection and deprotection steps. This application note details a stereoselective and efficient one-pot, protecting-group-free protocol for the synthesis of CBE from CBD, as well as an alternative method involving temporary silyl protection.
Principle of the Method The one-pot synthesis of CBE from CBD involves two sequential reactions in a single reaction vessel:
-
Epoxidation: The first step is the stereoselective epoxidation of the endocyclic double bond (Δ-1,2) of the terpene moiety in CBD. This is achieved using dimethyldioxirane (DMDO), which can be generated in situ from the reaction of acetone with an oxidizing agent like Oxone (potassium peroxymonosulfate).[1][6]
-
Intramolecular Cyclization: Following epoxidation, a base is introduced to promote a stereospecific intramolecular epoxide-opening reaction.[1] One of the phenolic hydroxyl groups of the resorcinol moiety acts as a nucleophile, attacking the adjacent carbon of the epoxide ring. This results in the formation of the characteristic dihydrofuran ring of CBE.[1]
This one-pot approach avoids the need to isolate the CBD-epoxide intermediate, simplifying the workflow and improving overall efficiency.[7]
Experimental Protocols
Protocol 1: Protecting-Group-Free One-Pot Synthesis of CBE
This protocol is adapted from a method that utilizes an in situ generated epoxidizing agent followed by base-mediated cyclization, yielding CBE as a single diastereoisomer.[1]
Materials and Reagents:
-
Cannabidiol (CBD)
-
Acetone (reagent grade)
-
Deionized Water
-
Oxone® (Potassium peroxymonosulfate, 2KHSO₅·KHSO₄·K₂SO₄)
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate (EtOAc)
-
n-Hexane (nHex)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cannabidiol (1.0 eq) in a 2:1 mixture of acetone and water.
-
Epoxidation: Cool the solution to 0 °C in an ice bath. Add Sodium Bicarbonate (4.0 eq) to the solution, followed by the portion-wise addition of Oxone® (2.0 eq) over 15 minutes. Stir the reaction mixture vigorously at 0 °C.
-
Monitoring: Monitor the progress of the epoxidation by Thin Layer Chromatography (TLC) until the starting CBD is consumed.
-
Cyclization: Once the epoxidation is complete, add Sodium Carbonate (Na₂CO₃, 2.0 eq) directly to the reaction mixture. Allow the reaction to warm to room temperature and stir until the CBD-epoxide intermediate is fully converted to CBE (as monitored by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using a gradient of n-Hexane and Ethyl Acetate to afford pure Cannabielsoin (CBE).[1]
Protocol 2: One-Pot Synthesis via Temporary Silyl Protection
This alternative method employs temporary protection of the phenolic hydroxyl groups, which can lead to higher yields. The entire sequence of protection, epoxidation, and deprotection can be performed in a one-pot fashion.[8]
Materials and Reagents:
-
Cannabidiol (CBD)
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Deprotection agent (e.g., Tetrabutylammonium fluoride, TBAF)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Silylation (Protection): Dissolve CBD (1.0 eq) in anhydrous DCM. Add imidazole (2.5 eq) and TBDMSCl (2.2 eq). Stir at room temperature until complete silylation of both phenolic groups is confirmed by TLC.
-
Epoxidation: Cool the reaction mixture to 0 °C and add m-CPBA (1.5 eq). Stir at this temperature, monitoring for the consumption of the silylated CBD.
-
Deprotection: Upon completion of the epoxidation, add TBAF (1.0 M solution in THF, 3.0 eq) to the flask. Stir at room temperature until the silyl groups are cleaved and CBE is formed.
-
Workup and Purification: Perform an aqueous workup and silica gel column chromatography as described in Protocol 1 to isolate pure CBE.
Data Presentation
The following table summarizes yields for different one-pot or few-step synthetic strategies for producing CBE from CBD.
| Method Description | Oxidizing Agent | Base / Deprotection Agent | Isolated Yield (%) | Reference |
| Protecting-Group-Free | Oxone® / Acetone | Sodium Carbonate (Na₂CO₃) | 65% | [1] |
| Temporary Silyl Protection | m-CPBA | Tetrabutylammonium fluoride (TBAF) | 72% | [8] |
| Acetate Protection | Payne Epoxidation Reagents | Acetate Deprotection | 59% | [8] |
| Early One-Step Method | Not specified in detail | Not specified in detail | ~24% | [1] |
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation from CBD to CBE via the epoxide intermediate.
Caption: Chemical conversion pathway from CBD to CBE.
Experimental Workflow
This diagram outlines the major steps of the protecting-group-free one-pot synthesis protocol.
Caption: Workflow for the one-pot synthesis of CBE.
References
- 1. future4200.com [future4200.com]
- 2. Cannabidiol as the Substrate in Acid-Catalyzed Intramolecular Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Quantification of 1(R),2(S)-epoxy CBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(R),2(S)-epoxy cannabidiol (1(R),2(S)-epoxy CBD) is a derivative of cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid found in Cannabis sativa. As interest in the therapeutic potential of cannabinoids and their metabolites grows, robust and reliable analytical methods for their quantification are crucial for research, quality control, and drug development. This document provides detailed application notes and experimental protocols for the quantification of 1(R),2(S)-epoxy CBD using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of 1(R),2(S)-epoxy CBD are not widely published. The following protocols are adapted from established and validated methods for the analysis of CBD and other cannabinoids.[1][2][3][4] It is imperative that these methods are fully validated in your laboratory using a certified reference standard of 1(R),2(S)-epoxy CBD, which is commercially available.[5]
Analytical Methods Overview
The two primary recommended techniques for the quantification of 1(R),2(S)-epoxy CBD are HPLC-UV and LC-MS/MS.
-
HPLC-UV: This is a widely accessible and cost-effective technique suitable for routine analysis.[2][6][7] It offers good precision and accuracy for quantifying cannabinoids in various matrices.[2]
-
LC-MS/MS: This method provides superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and the detection of low-level analytes.[8][9][10][11]
Gas Chromatography (GC) is another common technique for cannabinoid analysis; however, it often requires derivatization to prevent the decarboxylation of acidic cannabinoids at high temperatures, which can add complexity to the sample preparation process.[3][4]
Quantitative Data Summary
The following tables summarize typical validation parameters observed in the analysis of cannabinoids using HPLC-UV and LC-MS/MS. These values should serve as a benchmark during the in-house validation of the adapted methods for 1(R),2(S)-epoxy CBD.
Table 1: Typical HPLC-UV Method Validation Parameters for Cannabinoids
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Table 2: Typical LC-MS/MS Method Validation Parameters for Cannabinoids
| Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 10% |
Experimental Workflow
The general workflow for the analysis of 1(R),2(S)-epoxy CBD is depicted in the following diagram.
References
- 1. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. um.edu.mt [um.edu.mt]
- 5. caymanchem.com [caymanchem.com]
- 6. DSpace [cora.ucc.ie]
- 7. mdpi.com [mdpi.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Development of a Rapid LC-MS/MS Method for the Quantification of Cannabidiol, Cannabidivarin, Δ9-Tetrahydrocannabivarin, and Cannabigerol in Mouse Peripheral Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.ubbcluj.ro [chem.ubbcluj.ro]
Application Note: GC-MS Analysis of 1(R),2(S)-epoxy CBD and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the qualitative and quantitative analysis of 1(R),2(S)-epoxy cannabidiol (CBD) and its primary byproduct, cannabielsoin (CBE), using gas chromatography-mass spectrometry (GC-MS). Given the therapeutic interest in CBD and its derivatives, robust analytical methods are crucial for product development, quality control, and stability studies. 1(R),2(S)-epoxy CBD is a known oxidation product of CBD and can further rearrange to form other cannabinoids, making its accurate detection and quantification essential.[1][2][3] This document outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis, and includes expected mass spectral data for the target analytes.
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid from Cannabis sativa with significant therapeutic potential. During processing and storage, CBD can degrade into various byproducts, including oxidative derivatives like 1(R),2(S)-epoxy CBD. This epoxide is an intermediate that can undergo further chemical transformations, notably rearranging to form cannabielsoin (CBE).[1] The presence and quantity of these byproducts can impact the safety, efficacy, and stability of CBD-based products.
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of cannabinoids due to its high sensitivity and specificity.[4][5] However, the analysis of cannabinoids by GC-MS often requires derivatization to improve volatility and thermal stability, especially for compounds with polar functional groups and to prevent on-column degradation.[6][7][8] This protocol details a silylation-based derivatization method followed by GC-MS analysis for the simultaneous determination of 1(R),2(S)-epoxy CBD and CBE.
Experimental Protocols
Sample Preparation
The sample preparation procedure aims to extract the analytes of interest from the sample matrix and prepare them for derivatization and GC-MS analysis.
Materials:
-
Sample containing 1(R),2(S)-epoxy CBD and byproducts (e.g., aged CBD oil, reaction mixture)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials (2 mL)
Procedure:
-
Accurately weigh approximately 100 mg of the homogenized sample into a 15 mL centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough extraction of the cannabinoids.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant to a clean tube.
-
For samples with high cannabinoid content, perform a serial dilution with methanol to bring the analyte concentrations within the calibration range.
-
Filter the final extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Derivatization (Silylation)
Silylation of the hydroxyl groups on the cannabinoids is crucial for preventing thermal degradation in the GC inlet and improving chromatographic peak shape.[4][6][9]
Materials:
-
Dried sample extract from the previous step
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (anhydrous)
-
Heating block or oven
-
Autosampler vials with inserts
Procedure:
-
To the dried sample extract in the autosampler vial, add 50 µL of anhydrous ethyl acetate and 50 µL of BSTFA with 1% TMCS.[10]
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[10][11]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of silylated 1(R),2(S)-epoxy CBD and its byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC Parameters:
-
Inlet Temperature: 250°C[12]
-
Injection Mode: Splitless (to enhance sensitivity for trace byproducts)[13]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[14]
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 15°C/min to 280°C, hold for 5 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 2 minutes[11]
-
MS Parameters:
-
Ion Source Temperature: 230°C[11]
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 50-600
-
Solvent Delay: 4 minutes
Data Presentation
The following tables summarize the expected retention times and key mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivatives of 1(R),2(S)-epoxy CBD and its primary byproduct, CBE.
Table 1: Expected Retention Times and Molecular Weights
| Compound | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Derivatized MW (di-TMS) ( g/mol ) | Expected Retention Time (min) |
| This compound | Epoxy-CBD | C₂₁H₃₀O₃ | 330.46 | 474.74 | ~15.5 - 16.5 |
| Cannabielsoin | CBE | C₂₁H₃₀O₃ | 330.46 | 474.74 | ~16.0 - 17.0 |
Table 2: Expected Mass Spectral Data (m/z) for Di-TMS Derivatives
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| Epoxy-CBD-2TMS | 474 | 459 | 459 ([M-15]⁺), 387, 357, 283 |
| CBE-2TMS | 474 | 369 | 459 ([M-15]⁺), 369, 297, 231 |
Note: The fragmentation patterns are predictive and based on common fragmentation of silylated cannabinoids. The base peak and key fragment ions should be confirmed with authentic reference standards.
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 1(R),2(S)-epoxy CBD.
Chemical Transformation Pathway
Caption: Formation of 1(R),2(S)-epoxy CBD and its rearrangement to CBE.
Discussion
The presented protocol provides a robust framework for the GC-MS analysis of 1(R),2(S)-epoxy CBD and its key byproduct, CBE. The use of silylation is critical to prevent the thermal degradation of these compounds in the hot GC inlet, which could otherwise lead to inaccurate quantification and the formation of artifacts.[13][15] The choice of a non-polar column like the HP-5ms provides good separation of the cannabinoid derivatives.
It is important to note that the stability of 1(R),2(S)-epoxy CBD is a critical factor. This compound can be sensitive to acidic conditions and may rearrange to CBE.[1] Therefore, care should be taken during sample preparation and storage to minimize the potential for unintended chemical transformations. The use of certified reference materials for both 1(R),2(S)-epoxy CBD and CBE is essential for accurate identification and quantification.
Conclusion
This application note details a comprehensive GC-MS method for the analysis of 1(R),2(S)-epoxy CBD and its byproduct, cannabielsoin. The protocol includes sample preparation, derivatization, and optimized GC-MS parameters. The provided data tables and diagrams serve as a valuable resource for researchers and scientists in the fields of cannabinoid research and drug development. This method can be utilized for quality control, stability testing, and the characterization of CBD degradation products.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 1(R),2(S)-epoxy Cannabidiol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of novel compounds. In the rapidly expanding field of cannabinoid research and drug development, precise characterization of new derivatives is critical for understanding their structure-activity relationships, metabolic fate, and for ensuring regulatory compliance. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural confirmation of 1(R),2(S)-epoxy Cannabidiol, a derivative of Cannabidiol (CBD).
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression from sample preparation to the interpretation of complex spectral data. The workflow is designed to systematically gather information to confirm the molecular structure, including stereochemistry.
Caption: A generalized workflow for the structural elucidation of a novel compound using NMR spectroscopy.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the analysis of cannabinoids.[1][2]
Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for cannabinoids.[2] Other potential solvents include deuterated methanol (CD₃OD) or deuterated acetone ((CD₃)₂CO).
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a chemical shift reference (0 ppm).
1D NMR Spectroscopy
a. ¹H NMR (Proton)
The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64 (dependent on sample concentration)
-
Relaxation Delay (D1): 1-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
Temperature: 298 K
-
b. ¹³C NMR (Carbon)
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 200-250 ppm
-
Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Temperature: 298 K
-
2D NMR Spectroscopy
2D NMR experiments are essential for establishing connectivity between atoms and confirming the final structure.
a. ¹H-¹H COSY (Correlation Spectroscopy)
COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Optimized based on the ¹H spectrum.
b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
HSQC reveals correlations between protons and the carbon atoms to which they are directly attached.
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Parameters: The spectral widths in both dimensions are set to encompass all proton and carbon signals.
c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is critical for piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.
d. ¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
These experiments show correlations between protons that are close in space, regardless of their bonding connectivity. This is crucial for determining the relative stereochemistry of the molecule.
-
Pulse Program: Standard NOESY or ROESY pulse sequences.
-
Parameters: A mixing time of 300-800 ms is typically used for NOESY.
Data Presentation: Expected NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for CBD and the expected effects of epoxidation. The numbering scheme for the atoms is provided in the diagram below.
Caption: Standard atom numbering for the cannabidiol scaffold. (Note: A real implementation would include an image of the chemical structure with numbered atoms).
Table 1: Expected ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton | Expected δ (ppm) | Multiplicity | Expected J (Hz) | Key COSY Correlations |
| H-2 | ~3.5 | d | ~4.0 | H-3 |
| H-3 | ~2.0 | m | - | H-2, H-4 |
| H-4 | ~1.8, ~2.2 | m | - | H-3, H-5 |
| H-5 | ~1.6 | m | - | H-4 |
| H-8 | ~1.7 | s | - | - |
| H-9 | ~1.6 | s | - | - |
| H-10a | ~4.5 | s | - | H-10b |
| H-10b | ~4.6 | s | - | H-10a |
| H-2' | 6.1-6.3 | s | - | - |
| H-4' | 6.1-6.3 | s | - | - |
| H-1'' | ~2.4 | t | ~7.5 | H-2'' |
| H-2'' | ~1.6 | m | ~7.5 | H-1'', H-3'' |
| H-3'' | ~1.3 | m | ~7.5 | H-2'', H-4'' |
| H-4'' | ~1.3 | m | ~7.5 | H-3'', H-5'' |
| H-5'' | ~0.9 | t | ~7.0 | H-4'' |
Table 2: Expected ¹³C NMR Chemical Shifts (δ)
| Carbon | Expected δ (ppm) | Key HMBC Correlations (from Protons) |
| C-1 | ~60 | H-2, H-5, H-8 |
| C-2 | ~65 | H-3, H-8 |
| C-3 | ~30 | H-2, H-4, H-9 |
| C-4 | ~35 | H-3, H-5 |
| C-5 | ~45 | H-4, H-9 |
| C-6 | ~125 | H-5, H-8 |
| C-7 | ~148 | H-8, H-10a, H-10b |
| C-8 | ~20 | H-9 |
| C-9 | ~28 | H-8 |
| C-10 | ~112 | H-8 |
| C-1' | ~110 | H-2', H-4' |
| C-2' | ~108 | H-4' |
| C-3' | ~155 | H-2', H-4' |
| C-4' | ~108 | H-2' |
| C-5' | ~155 | H-4' |
| C-6' | ~140 | H-1'' |
| C-1'' | ~35 | H-2'', H-3'' |
| C-2'' | ~31 | H-1'', H-3'', H-4'' |
| C-3'' | ~31 | H-2'', H-4'', H-5'' |
| C-4'' | ~22 | H-3'', H-5'' |
| C-5'' | ~14 | H-4'' |
Structural Confirmation and Logic
The final structural elucidation is a process of assembling the evidence gathered from the various NMR experiments.
Caption: The logical flow of interpreting multidimensional NMR data to confirm a chemical structure.
Key Steps in Interpretation:
-
¹H and ¹³C Spectra Analysis: Confirm the number of proton and carbon signals matches the expected molecular formula (C₂₁H₃₀O₃).
-
COSY Analysis: Identify coupled proton networks. For example, trace the connectivity from H-2 through to H-5 in the cyclohexane ring and the correlations within the pentyl chain.
-
HSQC Analysis: Assign each proton to its directly attached carbon.
-
HMBC Analysis: Use long-range correlations to connect the molecular fragments. Key correlations would be from the methyl protons (H-8, H-9) to carbons in the cyclohexane ring (C-1, C-2, C-5, C-6) and from the aromatic protons to the carbons of the resorcinol ring and the cyclohexane ring.
-
NOESY/ROESY Analysis: Determine the stereochemistry of the epoxide ring. For the 1(R),2(S) configuration, NOEs would be expected between H-2 and H-8, indicating they are on the same face of the molecule.
Conclusion
The structural elucidation of novel cannabinoid derivatives such as this compound relies on a systematic and thorough application of modern NMR spectroscopic techniques. By following the detailed protocols and data interpretation strategies outlined in these application notes, researchers can achieve unambiguous structural confirmation. The combination of 1D and 2D NMR experiments provides a complete picture of the molecular architecture, from the basic carbon skeleton to the subtle details of its three-dimensional stereochemistry. This level of characterization is fundamental for advancing our understanding of the therapeutic potential and safety of new cannabinoid-based compounds.
References
Application Notes and Protocols for In Vitro Assay Development Using 1(R),2(S)-epoxy CBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(R),2(S)-epoxy CBD is a synthetic derivative of cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid from the Cannabis sativa plant. As a structural analogue of naturally occurring cannabinoids, 1(R),2(S)-epoxy CBD holds potential for novel therapeutic applications.[1] Initial research has pointed towards its activity as a potent inhibitor of the Wnt/β-catenin signaling pathway, suggesting its potential as a neuroprotective agent.[1] This document provides detailed application notes and protocols for the in vitro investigation of 1(R),2(S)-epoxy CBD, with a focus on its effects on Wnt/β-catenin signaling, cancer cell biology, and inflammatory responses.
Crucial Note on Compound Identity: It is critical to note that recent studies have revised the structure of a compound previously identified as 1(R),2(S)-epoxy CBD, reassigning it as cannabielsoin (CBE).[2][3][4][5] This research suggests that the observed modulation of the Wnt/β-catenin pathway may be attributable to CBE.[2][3][4] Researchers should therefore exercise caution and rigorously verify the identity and purity of their test compound. These protocols are designed to be applicable to both 1(R),2(S)-epoxy CBD and CBE, given their close structural and functional relationship.
Chemical and Physical Properties
A summary of the known properties of 1(R),2(S)-epoxy CBD is provided below to guide in vitro assay design.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₃ | [6] |
| Molecular Weight | 330.5 g/mol | [6] |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [6] |
| Appearance | Solid / Powder | [7] |
Application Note 1: Interrogation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. 1(R),2(S)-epoxy CBD (or CBE) has been identified as a potent inhibitor of this pathway, making it a valuable tool for research in these areas.
Key In Vitro Assays:
-
TOPFlash/FOPFlash Reporter Assay: A luciferase-based reporter assay to quantify the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin. A decrease in the TOPFlash/FOPFlash ratio indicates inhibition of the pathway.
-
Immunofluorescence Staining of β-catenin: Visualization of the subcellular localization of β-catenin. In an activated Wnt pathway, β-catenin translocates to the nucleus. Inhibition by 1(R),2(S)-epoxy CBD would be expected to show a decrease in nuclear β-catenin.
-
Western Blot Analysis: Quantification of key pathway proteins, such as total β-catenin, phosphorylated β-catenin, and downstream targets like c-Myc and Cyclin D1.
Experimental Workflow: Wnt/β-catenin Pathway Investigation
Caption: Workflow for investigating the effect of 1(R),2(S)-epoxy CBD on the Wnt/β-catenin pathway.
Protocol 1: TOPFlash/FOPFlash Reporter Assay
This protocol is adapted from established methods for measuring β-catenin/Tcf-driven transcriptional activity.[8][9][10][11][12]
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
1(R),2(S)-epoxy CBD stock solution (in DMSO)
-
Wnt3a conditioned medium or recombinant Wnt3a (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Seed 25,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Co-transfect cells with TOPFlash or FOPFlash plasmid (100 ng/well) and Renilla luciferase plasmid (5 ng/well) using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 1(R),2(S)-epoxy CBD or vehicle control (DMSO).
-
To induce Wnt signaling, treat cells with Wnt3a.
-
Incubate for another 24 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the TOPFlash and FOPFlash firefly luciferase values to the Renilla luciferase values.
-
Calculate the TOP/FOP ratio to determine the specific Wnt/β-catenin signaling activity.
Data Presentation:
| Treatment | Concentration (µM) | Normalized TOPFlash Activity | Normalized FOPFlash Activity | TOP/FOP Ratio |
| Vehicle Control | - | |||
| Wnt3a | - | |||
| 1(R),2(S)-epoxy CBD | X | |||
| 1(R),2(S)-epoxy CBD | Y | |||
| 1(R),2(S)-epoxy CBD | Z |
Protocol 2: Immunofluorescence for β-catenin Localization
This protocol provides a method for visualizing the subcellular localization of β-catenin.[13][14][15][16][17]
Materials:
-
Cells cultured on glass coverslips in a 6-well plate
-
1(R),2(S)-epoxy CBD stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
10% Normal Goat Serum (NGS) in PBS
-
Primary antibody: anti-β-catenin
-
Secondary antibody: Alexa Fluor conjugated
-
DAPI or Hoechst stain
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with 1(R),2(S)-epoxy CBD as required.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 10% NGS for 1 hour.
-
Incubate with primary anti-β-catenin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Mount coverslips on slides and visualize using a fluorescence microscope.
Application Note 2: Evaluation of Anti-Cancer Properties
The inhibitory effect of 1(R),2(S)-epoxy CBD on the Wnt/β-catenin pathway, a known driver of tumorigenesis, suggests its potential as an anti-cancer agent. In vitro assays can be employed to assess its impact on cancer cell viability, proliferation, migration, and invasion.
Key In Vitro Assays:
-
MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Wound Healing (Scratch) Assay: A method to study directional cell migration in vitro.
-
Boyden Chamber (Transwell) Invasion Assay: An assay to evaluate the invasive potential of cancer cells through an extracellular matrix.
Signaling Pathway: Potential Anti-Cancer Mechanism
Caption: Postulated mechanism of anti-cancer activity of 1(R),2(S)-epoxy CBD.
Protocol 3: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.[18][19][20][21][22]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
1(R),2(S)-epoxy CBD stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of 1(R),2(S)-epoxy CBD for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| X | ||
| Y | ||
| Z |
Protocol 4: Wound Healing (Scratch) Assay
This protocol is a straightforward method to assess cell migration.[23][24][25][26][27]
Materials:
-
Cells cultured in a 6-well plate to confluence
-
P200 pipette tip
-
1(R),2(S)-epoxy CBD stock solution
-
Microscope with a camera
Procedure:
-
Create a scratch in the confluent cell monolayer using a sterile P200 pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of 1(R),2(S)-epoxy CBD.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the rate of wound closure.
Protocol 5: Boyden Chamber Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.[1][28][29][30][31]
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel or other basement membrane matrix
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
1(R),2(S)-epoxy CBD stock solution
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Coat the top of the transwell insert with Matrigel and allow it to solidify.
-
Seed cells in the upper chamber in serum-free medium containing 1(R),2(S)-epoxy CBD.
-
Add medium with a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
Application Note 3: Assessment of Anti-Inflammatory Potential
Cannabinoids are well-known for their anti-inflammatory properties.[16][32] In vitro assays can be used to determine if 1(R),2(S)-epoxy CBD can modulate inflammatory responses in immune cells.
Key In Vitro Assays:
-
Nitric Oxide (NO) Production Assay: Measurement of NO, a key inflammatory mediator, produced by macrophages upon stimulation with lipopolysaccharide (LPS).
-
Cytokine Quantification by ELISA: Measurement of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines released by immune cells.
Experimental Workflow: Anti-Inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory effects of 1(R),2(S)-epoxy CBD.
Protocol 6: LPS-Induced Nitric Oxide Production Assay
This protocol measures the production of nitric oxide by macrophages.[33][34][35][36][37]
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
1(R),2(S)-epoxy CBD stock solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of 1(R),2(S)-epoxy CBD for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Concentration (µM) |
| Vehicle Control | - | |
| LPS | - | |
| 1(R),2(S)-epoxy CBD + LPS | X | |
| 1(R),2(S)-epoxy CBD + LPS | Y | |
| 1(R),2(S)-epoxy CBD + LPS | Z |
Protocol 7: Cytokine Quantification by ELISA
This protocol describes the measurement of cytokine levels in cell culture supernatants.[32][38][39][40][41]
Materials:
-
Cell culture supernatants from treated cells
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-10)
-
Microplate reader
Procedure:
-
Collect supernatants from cells treated with 1(R),2(S)-epoxy CBD and/or LPS as described in the NO assay.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | |||
| LPS | |||
| 1(R),2(S)-epoxy CBD + LPS (X µM) | |||
| 1(R),2(S)-epoxy CBD + LPS (Y µM) | |||
| 1(R),2(S)-epoxy CBD + LPS (Z µM) |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of 1(R),2(S)-epoxy CBD. Given the recent structural reassignment of a key Wnt/β-catenin modulating compound to cannabielsoin, it is imperative for researchers to confirm the identity of their test substance. These protocols are versatile and can be adapted to investigate the biological activities of both 1(R),2(S)-epoxy CBD and CBE, thereby contributing to a deeper understanding of their therapeutic potential.
References
- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural revision of a Wnt/β-catenin modulator and confirmation of cannabielsoin constitution and configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Structural revision of a Wnt/β-catenin modulator and confirmation of cannabielsoin constitution and configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural revision of a Wnt/β-catenin modulator and confirmation of cannabielsoin constitution and configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. TOPflash reporter assay [bio-protocol.org]
- 9. 2.4. The TOPflash Luciferase Reporter Assay to Measure β-Catenin/Tcf-Driven Transcriptional Activity [bio-protocol.org]
- 10. jcancer.org [jcancer.org]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 13. Immunocytochemistry/ Immunofluorescence Protocol for beta-Catenin Antibody (NBP1-54467): Novus Biologicals [novusbio.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative Procedure to Analyze Nuclear β-Catenin Using Immunofluorescence Tissue Staining [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Counting & Health Analysis [sigmaaldrich.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT (Assay protocol [protocols.io]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. clyte.tech [clyte.tech]
- 24. Wound healing assay - Wikipedia [en.wikipedia.org]
- 25. Scratch Wound Healing Assay [bio-protocol.org]
- 26. Scratch Wound Healing Assay [en.bio-protocol.org]
- 27. Wound healing assay | Abcam [abcam.com]
- 28. semanticscholar.org [semanticscholar.org]
- 29. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]
- 30. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. h-h-c.com [h-h-c.com]
- 33. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 34. academic.oup.com [academic.oup.com]
- 35. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 38. bowdish.ca [bowdish.ca]
- 39. bdbiosciences.com [bdbiosciences.com]
- 40. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Note and Protocol: Determination of Receptor Binding Affinity for 1(R),2(S)-epoxy Cannabidiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabinoids represent a diverse class of compounds with significant therapeutic potential, primarily mediated through their interaction with the endocannabinoid system. The primary targets of cannabinoids are the G-protein coupled receptors (GPCRs), cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3] Determining the binding affinity of novel cannabinoid derivatives, such as 1(R),2(S)-epoxy Cannabidiol, is a critical step in drug discovery and development. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors. While specific binding data for this compound is not yet publicly available, this protocol provides a robust framework for its determination. For comparative purposes, this document also presents binding affinity data for other relevant cannabinoids.
Data Presentation: Comparative Cannabinoid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of common cannabinoids for human CB1 and CB2 receptors, providing a benchmark for interpreting new experimental data.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 1.56 x 10¹ | - |
| Cannabidiol (CBD) | >10,000 | >10,000 |
| JWH-210 | 9.52 x 10⁻⁴ | - |
| JWH-250 | 6.54 x 10⁻³ | - |
| RCS-4 | 2.75 x 10⁻² | - |
| JWH-015 | 6.80 x 10⁻² | - |
Data presented is a compilation from various sources for comparative purposes.[4][5] The binding affinity of this compound is to be determined using the protocol below.
Experimental Protocols
A competitive radioligand binding assay is a common method to determine the affinity of an unlabeled compound (the "competitor," in this case, this compound) for a receptor by measuring its ability to displace a labeled ligand with known affinity (the "radioligand").[6][7]
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293T, CHO cells).[6][8]
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]-CP55,940.[6][7]
-
Test Compound: this compound.
-
Reference Compounds: Known CB1 and CB2 receptor ligands for positive controls (e.g., Δ⁹-THC, WIN 55,212-2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 0.25% BSA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Experimental Workflow
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. Binding modes and selectivity of cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. researchgate.net [researchgate.net]
- 8. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1(R),2(S)-epoxy Cannabidiol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1(R),2(S)-epoxy cannabidiol is a derivative of cannabidiol (CBD), a non-psychoactive compound found in the Cannabis sativa plant. While research on this specific epoxide derivative is emerging, studies on CBD provide a strong foundation for investigating its potential biological activities. CBD has been shown to exert a range of effects on cells, including the induction of apoptosis (programmed cell death), modulation of reactive oxygen species (ROS), and interaction with various signaling pathways.[1][2][3] These properties make epoxy-cannabinoids like this compound interesting candidates for research in oncology and other fields where cellular proliferation and survival are key factors.
These application notes provide a comprehensive guide for researchers initiating cell culture experiments with this compound. The protocols and expected outcomes are based on the well-documented effects of CBD and are intended to serve as a starting point for the investigation of this novel compound.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize hypothetical data based on published studies of CBD in various cancer cell lines. These are intended to provide a reference for the potential dose-dependent effects of this compound.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | % Viability (relative to vehicle control) |
| Breast Cancer (MDA-MB-231) | 1 | ~95% |
| 5 | ~70% | |
| 10 | ~50% | |
| 25 | ~25% | |
| Glioblastoma (U87MG) | 1 | ~98% |
| 5 | ~80% | |
| 10 | ~60% | |
| 25 | ~40% | |
| Leukemia (Jurkat) | 1 | ~90% |
| 5 | ~65% | |
| 10 | ~45% | |
| 25 | ~20% |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Lung Cancer (A549) | Vehicle Control | ~5% | ~2% |
| 10 µM 1(R),2(S)-epoxy CBD | ~25% | ~15% | |
| 25 µM 1(R),2(S)-epoxy CBD | ~40% | ~25% |
Table 3: Modulation of Key Signaling Proteins by this compound (Western Blot)
| Target Protein | Treatment (24h) | Fold Change in Expression (relative to vehicle control) |
| Cleaved Caspase-3 | 25 µM 1(R),2(S)-epoxy CBD | ~3.5-fold increase |
| Bax | 25 µM 1(R),2(S)-epoxy CBD | ~2.0-fold increase |
| Bcl-2 | 25 µM 1(R),2(S)-epoxy CBD | ~0.5-fold decrease |
| p-Akt | 25 µM 1(R),2(S)-epoxy CBD | ~0.4-fold decrease |
Experimental Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: A general workflow for in vitro evaluation of this compound.
Hypothesized Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for this compound-induced apoptosis.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a selected cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cancer cell line (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is less than 0.5%.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Selected cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.
-
Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis.
Materials:
-
This compound
-
Selected cancer cell line
-
Cell culture dishes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, Bax, Bcl-2, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Disclaimer: The provided protocols and expected data are for guidance and informational purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The biological effects of this compound may differ from those of CBD.
References
Application Notes & Protocols: Synthesis of Cannabielsoin (CBE) from Cannabidiol (CBD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cannabielsoin (CBE), a significant oxidation byproduct and metabolite of cannabidiol (CBD). While the inquiry specified 1(R),2(S)-epoxy CBD as a precursor, current scientific literature indicates that this particular stereoisomer is not the direct precursor to CBE. Instead, the biological and several synthetic pathways proceed through the 1S,2R-epoxy-CBD intermediate. This document will focus on a robust and stereoselective one-pot synthesis of CBE from CBD, which involves an in-situ generated epoxide, providing a more accurate and efficient route for obtaining this compound for research and development purposes.
Introduction
Cannabielsoin (CBE) is a metabolite of cannabidiol (CBD) that has garnered interest in the scientific community.[1] It is formed through the oxidation of CBD, a process that can occur both metabolically in vivo and through synthetic routes in vitro.[1] The biological pathway involves the action of hepatic microsomal monooxygenase systems, including cytochrome P-450, which transform CBD into 1S,2R-epoxy-CBD. This epoxide is then immediately converted to CBE.[2][3] Notably, studies have shown that the 1R,2S-epoxy-CBD stereoisomer does not convert to CBE under similar conditions.[2][3]
Recent advancements in synthetic chemistry have led to the development of a one-pot, stereoselective, and scalable synthesis of CBE from CBD without the need for protecting groups.[4] This method utilizes in-situ generated dimethyldioxirane (DMDO) for epoxidation, followed by a base-induced intramolecular cyclization to yield CBE. This approach offers a significant improvement over previous methods, which were often low-yielding.[4]
Understanding the synthesis and biological activity of CBE is crucial for drug development professionals exploring the therapeutic potential of cannabinoids. Recent studies have begun to elucidate the pharmacological profile of CBE, with findings suggesting it acts as a biased agonist at the cannabinoid receptor type 1 (CB1).[1][5]
Logical Relationship of Precursors
The following diagram illustrates the established pathway to Cannabielsoin and clarifies the role of the epoxide stereoisomers.
Caption: Logical flow of CBE synthesis from CBD.
Quantitative Data Summary
The following table summarizes the key quantitative data from an optimized one-pot synthesis of Cannabielsoin (CBE) from Cannabidiol (CBD).
| Parameter | Value | Reference |
| Starting Material | Cannabidiol (CBD) | [4] |
| Key Reagents | Oxone, Acetone, Sodium Carbonate (Na2CO3) | [4] |
| Reaction Type | One-pot Epoxidation and Intramolecular Cyclization | [4] |
| Isolated Yield | 65% | [4] |
| Diastereoselectivity | Single Diastereoisomer | [4] |
| Protecting Groups | Not Required | [4] |
Experimental Workflow
The diagram below outlines the experimental workflow for the one-pot synthesis of Cannabielsoin (CBE) from Cannabidiol (CBD).
References
- 1. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of biological formation of cannabielsoin from cannabidiol in the guinea-pig, mouse, rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. future4200.com [future4200.com]
- 5. researchgate.net [researchgate.net]
Application of 1(R),2(S)-epoxy CBD in Neuropathic Pain Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are a projection based on the known pharmacology of the parent compound, cannabidiol (CBD), and the potential influence of the epoxy functional group. As of late 2025, specific preclinical and clinical data on the efficacy and mechanism of action of 1(R),2(S)-epoxy CBD in neuropathic pain are not publicly available. These documents are intended to serve as a foundational guide for researchers initiating studies on this novel compound.
Introduction
Neuropathic pain, a debilitating chronic condition resulting from nerve damage, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Cannabidiol (CBD), a non-psychoactive phytocannabinoid, has demonstrated analgesic properties in various preclinical models of neuropathic pain.[1][2][3][4] The novel derivative, 1(R),2(S)-epoxy CBD, is a structurally related analogue that warrants investigation for its potential as a novel analgesic agent. The introduction of an epoxy group may alter the pharmacokinetic profile and receptor interactions of the parent molecule, potentially enhancing its therapeutic efficacy or modifying its mechanism of action.
These notes provide a comprehensive overview of the hypothesized mechanisms of action of 1(R),2(S)-epoxy CBD and detailed protocols for its preclinical evaluation in neuropathic pain models.
Hypothesized Mechanism of Action
Based on the known polypharmacology of CBD, 1(R),2(S)-epoxy CBD is hypothesized to modulate neuropathic pain through multiple signaling pathways. The epoxy moiety may influence its binding affinity and functional activity at various molecular targets.
Potential Molecular Targets and Signaling Pathways:
-
Endocannabinoid System: While CBD has a low affinity for cannabinoid receptors CB1 and CB2, it can act as a negative allosteric modulator of CB1 receptors.[1] It also inhibits the fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide, thereby indirectly enhancing endocannabinoid signaling.[5] The epoxy group might alter these interactions.
-
TRP Channels: CBD is a known agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the modulation of pain and inflammation.[2] Desensitization of TRPV1 channels by agonists can lead to analgesia.
-
Serotonin Receptors: CBD is an agonist of the 5-HT1A serotonin receptor, which is implicated in the modulation of anxiety and pain.[2][5]
-
Peroxisome Proliferator-Activated Receptors (PPARs): CBD activates PPARγ, a nuclear receptor with anti-inflammatory and neuroprotective properties.[6]
-
Glycine Receptors (GlyRs): CBD can potentiate glycine-mediated currents, which play an inhibitory role in spinal pain processing.
-
Intracellular Signaling Cascades: Downstream of these receptor interactions, 1(R),2(S)-epoxy CBD may modulate key signaling pathways involved in neuronal excitability and inflammation, such as the ERK and Akt pathways, and inhibit the pro-inflammatory transcription factor NF-κB.[6][7][8]
Below is a diagram illustrating the potential signaling pathways of 1(R),2(S)-epoxy CBD in a neuron.
Caption: Hypothesized signaling pathways of 1(R),2(S)-epoxy CBD.
Data Presentation: Hypothetical Preclinical Efficacy
The following tables present hypothetical quantitative data for 1(R),2(S)-epoxy CBD in a preclinical model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model. These tables are for illustrative purposes to guide data presentation in future studies.
Table 1: Effect of 1(R),2(S)-epoxy CBD on Mechanical Allodynia (von Frey Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Threshold (g) - Day 14 Post-CCI |
| Vehicle (Saline) | - | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 1(R),2(S)-epoxy CBD | 5 | 4.8 ± 0.6 | 5.2 ± 0.7 |
| 1(R),2(S)-epoxy CBD | 10 | 8.2 ± 1.1 | 9.5 ± 1.3 |
| Gabapentin (Positive Control) | 50 | 7.5 ± 0.9 | 8.1 ± 1.0 |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Table 2: Effect of 1(R),2(S)-epoxy CBD on Thermal Hyperalgesia (Hargreaves Test)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) - Day 7 Post-CCI | Paw Withdrawal Latency (s) - Day 14 Post-CCI |
| Vehicle (Saline) | - | 4.2 ± 0.5 | 3.9 ± 0.4 |
| 1(R),2(S)-epoxy CBD | 5 | 7.8 ± 0.9 | 8.5 ± 1.1 |
| 1(R),2(S)-epoxy CBD | 10 | 11.5 ± 1.4 | 12.8 ± 1.6 |
| Morphine (Positive Control) | 5 | 13.2 ± 1.5 | 10.5 ± 1.3 |
| *p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of 1(R),2(S)-epoxy CBD in a rodent model of neuropathic pain.
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
This model induces a peripheral mononeuropathy that mimics many features of clinical neuropathic pain.[9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
4-0 chromic gut sutures
-
Antiseptic solution and sterile saline
Procedure:
-
Anesthetize the rat using isoflurane.
-
Shave and disinfect the lateral aspect of the left thigh.
-
Make a small incision and expose the sciatic nerve by blunt dissection of the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of 4-0 chromic gut suture around the nerve, approximately 1 mm apart.
-
The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle layer and skin with sutures.
-
Allow the animals to recover for 7 days before behavioral testing.
Behavioral Testing for Neuropathic Pain
This test measures the paw withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
Procedure:
-
Acclimatize the rat in an individual plastic cage on the elevated mesh platform for at least 15 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a low-force filament and increasing in force.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is calculated using the up-down method.
This test measures the latency of paw withdrawal from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglass enclosures
Procedure:
-
Acclimatize the rat in a plexiglass enclosure on the glass surface of the apparatus for at least 15 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the rat withdraws its paw.
-
Record the paw withdrawal latency. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating 1(R),2(S)-epoxy CBD.
Caption: Preclinical evaluation workflow for 1(R),2(S)-epoxy CBD.
Conclusion
1(R),2(S)-epoxy CBD represents a promising, yet un-investigated, derivative of cannabidiol for the potential treatment of neuropathic pain. The provided application notes and protocols offer a foundational framework for researchers to systematically evaluate its efficacy and elucidate its mechanism of action. Further research is imperative to validate these hypotheses and to determine the therapeutic potential of this novel compound.
References
- 1. Cannabinoids and Pain: New Insights From Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabidiol (CBD): A Systematic Review of Clinical and Preclinical Evidence in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Analgesic Potential of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The analgesic potential of cannabinoids | Journal of Opioid Management [wmpllc.org]
- 5. curaleafclinic.com [curaleafclinic.com]
- 6. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cannabidiol Promotes Neuronal Differentiation Using Akt and Erk Pathways Triggered by Cb1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
Troubleshooting & Optimization
Technical Support Center: Epoxidation of Cannabidiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the epoxidation of cannabidiol (CBD).
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the epoxidation of cannabidiol (CBD)?
A1: The epoxidation of CBD is often accompanied by the formation of several side products. The most commonly reported side reactions include:
-
Rearrangement of the Epoxide: The initially formed CBD epoxide can undergo rearrangement to form cannabielsoin (CBE). This is a major side product, and its formation is influenced by the reaction conditions and the stereochemistry of the epoxide intermediate.[1][2]
-
Oxidation to Quinone: CBD can be oxidized to form cannabidiol-hydroxyquinone (HU-331).[3][4] This quinone is a colored compound and its formation can be an indicator of oxidative degradation.
-
Acid-Catalyzed Cyclization: Under acidic conditions, CBD can undergo intramolecular cyclization to yield psychotropic isomers such as Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and Δ⁸-tetrahydrocannabinol (Δ⁸-THC), as well as iso-THC isomers.
-
Formation of Hydroxylated Byproducts: Other uncharacterized hydroxylated and dihydroxylated CBD derivatives can also be formed, contributing to a complex mixture of products.
Q2: What is cannabielsoin (CBE) and how is it formed?
A2: Cannabielsoin (CBE) is a significant byproduct of CBD epoxidation and was initially misidentified as a CBD-epoxide. It is formed through the intramolecular cyclization and rearrangement of the 1S,2R-epoxy-CBD intermediate.[1][2] The reaction involves the nucleophilic attack of one of the phenolic hydroxyl groups on the epoxide ring, leading to the formation of a furan ring.
Q3: What is cannabidiol-hydroxyquinone (HU-331) and under what conditions is it formed?
A3: HU-331 is a quinone derivative of CBD that can be formed through the oxidation of CBD.[3][4] Its formation is favored by the presence of oxidizing agents and can also occur upon exposure of CBD to air and light.[3] The synthesis of HU-331 has been reported using oxidizing agents like potassium hydroxide or Fremy's salt.[3][4]
Q4: How can the formation of THC isomers be avoided during CBD epoxidation?
A4: The formation of THC isomers is an acid-catalyzed process. To minimize or avoid the formation of Δ⁹-THC and Δ⁸-THC, it is crucial to control the pH of the reaction mixture and avoid strongly acidic conditions. The use of buffered solutions or acid scavengers can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired CBD epoxide | - Formation of rearrangement product (CBE).- Over-oxidation to quinone (HU-331).- Acid-catalyzed cyclization to THC isomers.- Incomplete reaction. | - Optimize reaction time and temperature to favor epoxide formation over rearrangement.- Use a stoichiometric amount of the oxidizing agent.- Maintain neutral or slightly basic pH to prevent acid-catalyzed side reactions.- Monitor the reaction progress using techniques like TLC or HPLC. |
| Presence of a colored impurity (often purple or red) | - Formation of cannabidiol-hydroxyquinone (HU-331) and its subsequent reaction products.[5] | - Protect the reaction mixture from light and air.- Use purified reagents and solvents to minimize contaminants that could promote oxidation.- Employ appropriate chromatographic techniques for purification. |
| Formation of multiple unidentified polar byproducts | - Oxirane ring-opening by nucleophiles (e.g., water, alcohol).- Formation of various hydroxylated CBD derivatives. | - Use anhydrous solvents and reagents to prevent hydrolysis of the epoxide.- Optimize the reaction conditions (temperature, catalyst) to improve selectivity.- Employ advanced analytical techniques (e.g., LC-MS, NMR) for the characterization of byproducts to better understand the side reactions. |
| Inconsistent reaction outcomes | - Purity of the starting CBD material.- Purity and activity of the oxidizing agent (e.g., m-CPBA can degrade over time).- Variations in reaction conditions (temperature, stirring, atmosphere). | - Use highly purified CBD as the starting material.- Use fresh or properly stored oxidizing agents.- Ensure precise control and reproducibility of all reaction parameters. |
Quantitative Data on Product Distribution
The following table summarizes reported yields of products and byproducts in CBD epoxidation under different conditions. It is important to note that direct comparison can be challenging due to variations in experimental setups.
| Oxidizing Agent | Substrate | Major Product(s) | Yield (%) | Side Product(s) | Reference |
| Oxone® | CBD | Cannabielsoin (CBE) | 24 | Intractable polar material | |
| Payne Epoxidation | CBD | 1R,2S-CBD epoxide | 43 | Mixture of products | |
| m-CPBA | CBD diacetate | Cannabielsoin (CBE) (after deprotection) | 59 | Mixture of products | |
| Silylation, Epoxidation, Deprotection | CBD | Cannabielsoin (CBE) | 72 | Not specified | |
| m-CPBA | CBD diacetate | 1S,2R-CBD epoxide diacetate | 42 | Mixture of products |
Experimental Protocols
Protocol 1: Synthesis of Cannabielsoin (CBE) via Epoxidation of CBD Diacetate with m-CPBA (Adapted from literature)
-
Acetylation of CBD: Protect the phenolic hydroxyl groups of CBD by reacting it with acetic anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) to form CBD diacetate.
-
Epoxidation: Dissolve the purified CBD diacetate in a suitable solvent (e.g., dichloromethane). Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide. Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove m-chlorobenzoic acid, followed by brine.
-
Deprotection: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Deprotect the acetate groups using a suitable method (e.g., hydrolysis with a base like sodium hydroxide in methanol) to yield CBE.
-
Purification: Purify the crude CBE using column chromatography on silica gel.
Protocol 2: One-Pot Synthesis of Cannabielsoin (CBE) from CBD (Adapted from literature)
-
Silylation: Protect the phenolic hydroxyl groups of CBD by reacting it with a silylating agent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) in a suitable solvent (e.g., dichloromethane).
-
Epoxidation: Once silylation is complete, add the oxidizing agent (e.g., m-CPBA) to the reaction mixture at a controlled temperature.
-
Deprotection: After the epoxidation is complete, add a deprotecting agent (e.g., tetrabutylammonium fluoride) to remove the silyl protecting groups.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 1 and purify the resulting CBE by column chromatography.
Reaction Pathways and Mechanisms
Below are diagrams illustrating key reaction pathways in the epoxidation of CBD.
Caption: Overview of major reaction pathways in CBD epoxidation.
Caption: Simplified mechanism of Cannabielsoin (CBE) formation.
Caption: General experimental workflow for CBD epoxidation.
References
- 1. Mechanism of biological formation of cannabielsoin from cannabidiol in the guinea-pig, mouse, rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 3. Cannabidiol oxidation product HU-331 is a potential anticancer cannabinoid-quinone: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HU-331: What You Need to Know About This Powerful Cannabinoid [acslab.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of 1(R),2(S)-epoxy Cannabidiol in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1(R),2(S)-epoxy Cannabidiol. The information provided is intended to help anticipate and resolve common issues related to the stability and degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solution of this compound is showing unexpected peaks in the chromatogram after a short period. What could be the cause?
A1: The appearance of new peaks likely indicates degradation of the this compound. The epoxide ring is susceptible to opening under various conditions, leading to the formation of degradation products. The most common cause is the presence of acidic or basic impurities in your solvent or on your glassware. Even seemingly neutral solvents can become acidic over time due to exposure to air. The presence of nucleophiles in the solution can also lead to epoxide ring-opening.
Troubleshooting Steps:
-
Check Solvent Purity and Age: Use fresh, high-purity solvents. Older solvents can absorb atmospheric CO2 and become acidic.
-
Verify pH of Aqueous Solutions: If using aqueous buffers, ensure the pH is within a stable range for your compound. For many epoxides, a neutral pH of 7 is optimal to minimize acid- or base-catalyzed hydrolysis.
-
Proper Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic or basic residues.
-
Inert Atmosphere: For long-term experiments, consider degassing your solvent and storing your solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation and absorption of atmospheric gases.
Q2: I am observing a loss of the parent compound over time, even when stored at low temperatures. What degradation products should I expect?
A2: The degradation of this compound primarily proceeds via the opening of the epoxide ring. The specific products formed will depend on the conditions (pH, solvent, presence of nucleophiles).
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the epoxide will likely undergo hydrolysis to form a trans-diol. The reaction proceeds through an SN1-like mechanism, where the nucleophile (water) attacks the more substituted carbon of the epoxide.[1][2][3][4][5]
-
Base-Catalyzed Hydrolysis: Under basic conditions with water, the epoxide can also open to form a trans-diol. This reaction follows an SN2 mechanism, with the nucleophile (hydroxide) attacking the less substituted carbon.[1][2][4]
-
Reaction with Other Nucleophiles: If your solution contains other nucleophiles (e.g., alcohols from the solvent, halide ions), they can also attack and open the epoxide ring, leading to the formation of alkoxy alcohols or halohydrins, respectively.[4][5]
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions carefully.
-
Storage: As a solid, this compound is stable for at least 3 years when stored at -20°C.[6] In solution, prepare fresh solutions for immediate use whenever possible. If short-term storage is necessary, store at low temperatures (2-8°C) and protect from light.
-
Solvent Selection: Choose a non-protic, aprotic, or neutral and highly pure solvent. If a protic solvent is necessary, ensure it is free of acidic or basic contaminants.
-
pH Control: For aqueous solutions, maintain a neutral pH using a suitable buffer system.
-
Avoid Contaminants: Be mindful of potential contaminants in your reagents and on your labware that could catalyze degradation.
Q4: What are the best practices for handling and preparing solutions of this compound?
A4: Proper handling is key to maintaining the integrity of the compound.
-
Weighing and Dissolving: Weigh the crystalline solid in a clean, dry environment. Dissolve it in the chosen solvent promptly.
-
Mixing: Ensure the compound is fully dissolved before use. Gentle vortexing or sonication can be used if necessary, but avoid excessive heat.[7][8][9]
-
Filtration: If needed, use a compatible filter material that does not leach any acidic or basic impurities.
-
Headspace: When storing solutions, minimize the headspace in the vial to reduce contact with air.[7][8][9]
Data Presentation: Predicted Degradation Products
The following table summarizes the likely degradation products of this compound based on the principles of epoxide chemistry.
| Condition | Reactant/Catalyst | Predicted Degradation Product(s) | Mechanism |
| Acidic | Water (H₃O⁺) | trans-1,2-diol | SN1-like |
| Alcohol (e.g., Methanol, Ethanol) | trans-1-alkoxy-2-hydroxy derivative | SN1-like | |
| Hydrohalic Acid (e.g., HCl, HBr) | trans-1-halo-2-hydroxy derivative | SN1-like | |
| Basic | Hydroxide (OH⁻) | trans-1,2-diol | SN2 |
| Alkoxide (RO⁻) | trans-1-alkoxy-2-hydroxy derivative | SN2 | |
| Neutral | Water | Slow hydrolysis to trans-1,2-diol | - |
| Alcohol | Slow alcoholysis to trans-1-alkoxy-2-hydroxy derivative | - |
Experimental Protocols
Adaptable Protocol for a Forced Degradation Study
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound. It is based on established protocols for other cannabinoids and should be optimized for your specific experimental setup.[4][10][11][12]
1. Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
Filter the samples through a 0.45 µm syringe filter before injection.
4. HPLC Analysis:
-
A stability-indicating HPLC method should be used. A reverse-phase C18 column is commonly employed for cannabinoid analysis.[1][2][3][5][6][7][12][13][14][15]
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 228 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Analyze the stressed samples along with a control (unstressed) sample to identify and quantify the degradation products.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. cms.agr.wa.gov [cms.agr.wa.gov]
- 3. DoE-assisted development and validation of a stability-indicating HPLC-DAD method for simultaneous determination of five cannabinoids in Cannabis sativa L. based on analytical quality by design (AQbD) concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. mdpi.com [mdpi.com]
- 15. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
Identifying degradation products of 1(R),2(S)-epoxy CBD by GC-MS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of degradation products of 1(R),2(S)-epoxy CBD by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of cannabinoids like 1(R),2(S)-epoxy CBD?
A1: Cannabinoids are known to be labile compounds that can degrade under various environmental and experimental conditions.[1] The primary factors include:
-
Light Exposure: UV light is a significant factor in the loss of cannabinoids, especially for compounds in solution.[1][2][3]
-
Heat: Elevated temperatures, such as those encountered in a GC inlet or during improper storage, can cause decarboxylation and accelerate degradation.[2][3]
-
Oxidation: Exposure to oxygen can trigger reactions that alter the chemical structure of cannabinoids, leading to by-products and reduced potency.[2][3][4]
-
pH Variations: Acidic or basic conditions can catalyze degradation reactions.[2][3] Notably, CBD can convert to psychoactive isomers like Δ⁹-THC and Δ⁸-THC under acidic conditions.[1][5][6] Given the presence of a reactive epoxide ring, 1(R),2(S)-epoxy CBD is also expected to be highly susceptible to acid-catalyzed degradation.
Q2: Why is chemical derivatization recommended before GC-MS analysis of cannabinoids?
A2: Chemical derivatization, most commonly silylation, is a crucial step for several reasons:
-
Prevents On-Instrument Degradation: Many cannabinoids, particularly the naturally occurring acidic forms, are thermally labile. High temperatures in the GC inlet can cause them to decarboxylate or degrade into other byproducts.[7] Derivatization protects these sensitive functional groups.[8]
-
Improves Chromatographic Performance: Derivatization caps polar moieties (like hydroxyl groups), which reduces peak tailing and improves peak shape and repeatability.[8]
-
Increases Volatility: The process increases the volatility of the analytes, making them more suitable for gas-phase analysis at lower temperatures.[8]
Q3: What are the potential degradation products of 1(R),2(S)-epoxy CBD?
A3: While specific degradation pathways for 1(R),2(S)-epoxy CBD are not extensively documented, they can be inferred from the known chemistry of CBD and epoxides. Under acidic conditions, CBD is known to cyclize, forming isomers of THC (Δ⁹-THC, Δ⁸-THC, Δ¹⁰-THC) and other products like Cannabichromene (CBC) and ethoxy-hexahydrocannabinol (HHC) analogs if ethanol is present as a solvent.[5][6] The epoxide group in 1(R),2(S)-epoxy CBD is susceptible to acid-catalyzed ring-opening, which would likely form corresponding diols. Oxidation can lead to the formation of cannabinoid quinones, while combined light and air exposure can convert THC-like structures into Cannabinol (CBN).[1][2][9]
Troubleshooting Guide
Q4: I am observing multiple unexpected peaks in my chromatogram. How can I identify them?
A4: Unexpected peaks often correspond to degradation products, isomers, or artifacts from sample preparation.
-
Check for Isomerization: Cannabinoids are prone to isomerization under acidic or thermal stress.[9] For instance, CBD can convert to Δ⁹-THC and the more stable Δ⁸-THC.[1] These isomers often have similar mass spectra but different retention times.
-
Review Sample Preparation: If using an acidic derivatization reagent, it may be inducing unwanted side reactions.[8] Ensure your solvents are high-purity, as impurities can interfere with the analysis.[8]
-
Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a spectral library (e.g., NIST, Wiley) and specialized cannabinoid libraries.
-
Analyze Fragmentation Patterns: Interpret the EI-mass spectra to suggest structural class and fragmentation pathways to hypothesize the structure of the unknown compounds.[5][6]
Q5: My chromatographic peaks are tailing or showing poor shape. What is the cause?
A5: Poor peak shape is a common issue in GC analysis.
-
Incomplete Derivatization: Active sites (hydroxyl groups) that are not derivatized can interact with the GC column, causing peak tailing. Consider optimizing the derivatization reaction time, temperature, or reagent-to-sample ratio.[7]
-
Column Contamination or Degradation: The analytical column may be contaminated. Before replacing it, try baking the column at a high temperature (within its specified limit).
-
Inlet Issues: An active or contaminated inlet liner can also cause peak tailing. Deactivated liners are essential for analyzing sensitive compounds.[10] Consider replacing the liner and septum.
Q6: I suspect my analyte is degrading in the GC inlet. How can I mitigate this?
A6: Thermal degradation in the hot inlet is a frequent problem when analyzing underivatized cannabinoids.[8]
-
Confirm Degradation: Inject the sample at progressively lower inlet temperatures. If the relative abundance of the parent compound increases and degradation products decrease, inlet degradation is likely occurring.
-
Implement Derivatization: The most effective solution is to derivatize the sample to protect thermally labile groups.[7][8]
-
Optimize Inlet Parameters: If derivatization is not possible, use the lowest possible inlet temperature that still allows for efficient volatilization of the analytes. A pulsed splitless injection might also help by transferring the analyte to the column more quickly.
Experimental Protocols & Data
Protocol 1: Sample Preparation and Derivatization
This protocol provides a general workflow for the extraction and silylation of 1(R),2(S)-epoxy CBD and its potential degradation products.
-
Extraction:
-
Accurately weigh approximately 200 mg of the homogenized sample into a centrifuge tube.[7]
-
Add 20 mL of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[7][8]
-
Vortex or shake vigorously for 10 minutes to extract the cannabinoids.[7][8]
-
Centrifuge the suspension at 5000 rpm for 5 minutes.[8]
-
-
Dilution & Filtration:
-
Derivatization (Silylation):
-
Transfer 50 µL of the final diluted extract into a 2 mL autosampler vial.
-
Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl chloride (TMCS).[7]
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 70 °C for 60 minutes to ensure complete derivatization.[7]
-
Allow the sample to cool to room temperature before GC-MS analysis.
-
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale / Notes |
| GC System | Agilent 8890 or equivalent | |
| MS System | Agilent 5977 MSD or equivalent | |
| Injection Port | Split/Splitless | |
| Inlet Temp | 280 °C | A high temperature ensures volatilization, but derivatization is key to prevent degradation.[11] |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split mode is suitable for concentrated samples; splitless for trace analysis. |
| Injection Vol. | 1 µL | |
| Carrier Gas | Helium | |
| Column | HP-5ms (or equivalent 5% diphenyl / 95% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A common non-polar column for cannabinoid analysis.[11] |
| Oven Program | Initial: 150 °C, hold 1 minRamp: 10 °C/min to 300 °CHold: 5 min | This is a starting point; the program should be optimized for specific separation needs. |
| MS Source Temp | 230 °C | Standard temperature for EI source. |
| MS Quad Temp | 150 °C | Standard temperature for quadrupole. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | |
| Acquisition | Scan Mode (e.g., m/z 40-550) | Scan mode is used for identifying unknown degradation products. |
Table 2: Potential Degradation Products of CBD Under Acidic Conditions
This table lists products identified from the degradation of CBD in acidic ethanol solution, which may serve as a reference for analyzing 1(R),2(S)-epoxy CBD degradation.[5] Note that m/z values refer to the trimethylsilyl (TMS) derivatized compounds.
| Compound | Abbreviation | Key Mass Fragments (m/z) of TMS Derivative |
| Cannabidiol | CBD | 390, 337, 231 |
| Cannabichromene | CBC | 388, 373 |
| Δ⁸-Tetrahydrocannabinol | Δ⁸-THC | 386, 371, 303 |
| Δ⁹-Tetrahydrocannabinol | Δ⁹-THC | 386, 371, 303 |
| Cannabinol | CBN | 382, 367 |
| 9-ethoxy-Hexahydrocannabinol | 9-ethoxy-HHC | 357, 328, 261 |
| 9-hydroxy-Hexahydrocannabinol | 9-OH-HHC | 462, 372, 357 |
Visualizations
Caption: Experimental workflow for identifying degradation products.
Caption: Hypothetical degradation pathways for 1(R),2(S)-epoxy CBD.
References
- 1. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 2. broughton-group.com [broughton-group.com]
- 3. broughton-group.com [broughton-group.com]
- 4. THC Degradation | How To Slow THC Degradation [cryocure.com]
- 5. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. caymanchem.com [caymanchem.com]
- 10. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 11. news-medical.net [news-medical.net]
Photochemical stability of 1(R),2(S)-epoxy Cannabidiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1(R),2(S)-epoxy Cannabidiol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Rapid Degradation of the Compound Upon Storage
-
Symptom: Significant decrease in the concentration of this compound in stored samples, as determined by analytical methods such as HPLC-UV or LC-MS.
-
Possible Causes:
-
Exposure to light.
-
Elevated storage temperatures.
-
Presence of oxygen.
-
Inappropriate solvent.
-
-
Solutions:
-
Store the compound in amber vials or wrapped in aluminum foil to protect from light.
-
Store at -20°C or lower for long-term stability.[1]
-
Purge vials with an inert gas like argon or nitrogen before sealing.
-
Use aprotic solvents like hexane or acetonitrile for storage, as protic solvents may react with the epoxide ring.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms
-
Symptom: Additional peaks, not corresponding to the parent compound or known standards, are observed during chromatographic analysis.
-
Possible Causes:
-
Photodegradation leading to the formation of various photoproducts.
-
Thermal degradation.
-
Acid-catalyzed rearrangement or hydrolysis of the epoxide.
-
-
Solutions:
-
Minimize exposure of samples to UV and visible light during handling and analysis.
-
Maintain low temperatures throughout the experimental process.
-
Ensure all solvents and reagents are neutral and free of acidic contaminants. Consider using buffered solutions if appropriate for the experiment.
-
Characterize unknown peaks using mass spectrometry (MS) to identify potential degradation products. Common degradation products of CBD include Δ⁹-THC, Δ⁸-THC, and cannabinol (CBN).[2][3][4]
-
Issue 3: Inconsistent Results Between Experimental Replicates
-
Symptom: High variability in the measured concentration or activity of this compound across identical experiments.
-
Possible Causes:
-
Inconsistent light exposure between samples.
-
Temperature fluctuations in the experimental setup.
-
Variations in oxygen exposure.
-
-
Solutions:
-
Standardize the handling of all samples to ensure uniform exposure to light and temperature.
-
Use a temperature-controlled environment for all experiments.
-
Ensure all solutions are prepared and handled consistently, including the use of inert gas if oxygen sensitivity is suspected.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to keep the compound as a crystalline solid at -20°C in a light-protected, airtight container.[1] For solutions, use aprotic solvents and store at low temperatures, minimizing headspace and purging with an inert gas.
Q2: What are the likely degradation pathways for this compound under photochemical stress?
A2: While specific data for the epoxy derivative is limited, based on the photochemistry of cannabidiol (CBD), exposure to UV light can lead to isomerization and cyclization reactions.[2][5] The epoxide ring may also be susceptible to opening or rearrangement. Potential degradation products could include various isomers of THC, as well as products resulting from reactions of the epoxide group.
Q3: How does pH affect the stability of this compound?
A3: Acidic conditions are known to promote the degradation of CBD to THC and other cannabinoids.[4][6] The epoxide ring in this compound is also susceptible to acid-catalyzed hydrolysis or rearrangement. Therefore, it is crucial to avoid acidic conditions during storage and experimentation.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: High-performance liquid chromatography with UV detection (HPLC-UV) or mass spectrometry detection (LC-MS) are the preferred methods for quantifying this compound and its potential degradation products.[3] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization and can cause thermal degradation of some cannabinoids.[2]
Q5: Are there any known health and safety considerations when handling this compound?
A5: This product is intended for research and forensic applications and is not for human or veterinary use.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed.
Data Presentation
Table 1: Summary of CBD Photodegradation Products in Different Solvents
| Solvent | Main Photodegradation Products | Reference |
| Acetonitrile | Δ⁸-iso-THC, Δ⁹-THC, DHD, HHC, Δ⁷-CBD | [2] |
| Methanol | Δ⁸-iso-THC, α-methoxy-CBD, β-methoxy-CBD | [2] |
| n-Hexane | Δ⁸-iso-THC, Δ⁹-THC, DHD, HHC, Δ⁷-CBD | [2] |
Table 2: Quantum Yields and Rate Constants for CBD Photodegradation
| Solvent | Consumption Quantum Yield (Φ) | Rate Constant (k) | Reference |
| Acetonitrile | 0.058 | 4.3 x 10⁻⁴ s⁻¹ | [2] |
| Methanol | 0.055 | 6.2 x 10⁻⁴ s⁻¹ | [2] |
| n-Hexane | 0.087 | 1.4 x 10⁻³ s⁻¹ | [2] |
Experimental Protocols
Protocol: Assessing the Photochemical Stability of this compound
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Use quartz tubes for the experiment to allow for UV light penetration.
-
Prepare a control sample by wrapping a quartz tube containing the solution in aluminum foil to keep it in the dark.
-
-
Irradiation:
-
Time-Course Analysis:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each tube.
-
Analyze the aliquots immediately using a validated HPLC-UV or LC-MS method to determine the concentration of this compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of irradiation time.
-
Calculate the degradation rate constant and quantum yield.
-
Identify and quantify any major degradation products.
-
Visualizations
Caption: Hypothetical photodegradation pathways for this compound.
Caption: Workflow for conducting a photochemical stability study.
Caption: Troubleshooting flowchart for unexpected compound degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability Study of Cannabidiol in the Form of Solid Powder and Sunflower Oil Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 5. Photochemistry of Cannabidiol (CBD) Revised. A Combined Preparative and Spectrometric Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Psychoactive Degradants of Cannabidiol in Simulated Gastric and Physiological Fluid - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the conversion of 1(R),2(S)-epoxy CBD to cannabielsoin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1(R),2(S)-epoxy CBD. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How can I prevent the conversion of 1(R),2(S)-epoxy CBD to cannabielsoin (CBE) in my experiments?
A1: Based on current scientific literature, the conversion of the 1(R),2(S) stereoisomer of epoxy-CBD to cannabielsoin (CBE) is not an expected reaction. In vitro studies using liver microsomes have demonstrated that 1(R),2(S)-epoxy-CBD does not convert to CBE.[1] Instead, it is metabolized into other oxidized products. The formation of CBE is stereospecific, arising from the cyclization of the 1S,2R-epoxy-CBD stereoisomer.[1]
Therefore, if you are observing the formation of CBE in your experiments, it is crucial to first verify the stereochemical purity of your starting 1(R),2(S)-epoxy CBD. Contamination with the 1S,2R isomer is the most likely cause for the appearance of CBE.
Q2: What is the established metabolic pathway for the formation of cannabielsoin (CBE)?
A2: Cannabielsoin is recognized as an oxidation byproduct of cannabidiol (CBD) and is also a minor mammalian metabolite of CBD.[2][3] The biotransformation of CBD to CBE is understood to proceed via a two-step process. First, CBD is metabolized by the hepatic microsomal monooxygenase system, which includes cytochrome P-450, to form the 1S,2R-epoxy-CBD intermediate.[1] This epoxide is then rapidly and exclusively converted to CBE.[1] This enzymatic reaction requires NADPH and molecular oxygen and has an optimal pH of around 7.3.[1]
Caption: Metabolic pathway of CBD to Cannabielsoin (CBE).
Q3: My 1(R),2(S)-epoxy CBD sample is showing degradation. What are the likely causes?
A3: While 1(R),2(S)-epoxy CBD is not expected to convert to CBE, it is susceptible to degradation like other cannabinoids. Cannabinoids are known to be labile compounds that can degrade under thermal stress, light exposure, or oxidative conditions.[4] For instance, CBD in an e-liquid formulation has been shown to degrade when stored at ambient (25°C) and stress (40°C) conditions, leading to the formation of oxidation products.[5]
Key factors that can cause degradation of your sample include:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: Photodegradation can occur upon exposure to daylight.[5]
-
Oxidation: Exposure to air can lead to the formation of various oxidation byproducts.[5]
-
pH: Acidic or basic conditions can catalyze degradation and isomerization reactions.[4][6] For example, under acidic conditions, CBD can degrade to Δ9-THC and subsequently to the more stable Δ8-THC isomer.[4]
Q4: What are the recommended storage and handling conditions for 1(R),2(S)-epoxy CBD?
A4: To ensure the stability and integrity of your 1(R),2(S)-epoxy CBD, proper storage and handling are critical. Based on supplier recommendations and general knowledge of cannabinoid stability, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage | Minimizes thermal degradation. Studies show minimal degradation at 4°C.[5] |
| Light | Store in the dark (e.g., amber vials) | Prevents photodegradation.[5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Prevents oxidation. |
| Solvent | Use aprotic solvents (e.g., DMF, DMSO) for stock solutions | Minimizes acid/base-catalyzed degradation. |
| pH | Avoid acidic or basic conditions | Prevents isomerization and other pH-dependent reactions.[6] |
A commercial supplier of 1(R),2(S)-epoxy Cannabidiol indicates a stability of at least 3 years when stored appropriately.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Presence of CBE in a 1(R),2(S)-epoxy CBD sample | Stereochemical impurity of the starting material (contamination with 1S,2R-epoxy-CBD). | 1. Verify the stereochemical purity of your starting material using chiral chromatography. 2. If impure, purify the 1(R),2(S)-epoxy CBD using an appropriate chiral separation method. |
| Appearance of unknown peaks in HPLC/GC-MS analysis | Degradation of the sample due to improper storage or handling (oxidation, thermal stress, light exposure). | 1. Review storage and handling procedures against the recommendations. 2. Prepare a fresh sample from a properly stored stock. 3. Characterize the unknown peaks using mass spectrometry to identify potential degradation products like hydroxy-CBE or dihydroxy-CBD.[5] |
| Low yield or formation of multiple products during synthesis | Non-optimal reaction conditions (e.g., wrong oxidant, lack of phenol protection). | 1. Consider protecting the phenolic hydroxyl groups of CBD (e.g., as acetates or silyl ethers) before epoxidation to improve yield and selectivity.[8] 2. Optimize epoxidation conditions (e.g., choice of epoxidizing agent like mCPBA or Oxone®). |
| Inconsistent analytical results | In situ degradation during analysis, particularly in GC-MS where high temperatures are used. | 1. Use a lower inlet temperature for GC-MS analysis to minimize thermal degradation.[9] 2. Employ LC-based methods (e.g., HPLC-UV, LC-MS) which operate at lower temperatures and avoid the need for derivatization.[10][11] |
Experimental Protocols
Protocol 1: Synthesis of Cannabielsoin (CBE) from CBD via a One-Pot Reaction
This protocol is adapted from a method that utilizes temporary phenol protection to achieve a higher yield of CBE.[8]
Materials:
-
Cannabidiol (CBD)
-
Silylating agent (e.g., BSTFA)
-
Epoxidizing agent (e.g., m-chloroperoxybenzoic acid, mCPBA)
-
Deprotection agent (e.g., tetrabutylammonium fluoride, TBAF)
-
Appropriate anhydrous solvents (e.g., dichloromethane, THF)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Protection: Dissolve CBD in an anhydrous solvent and add the silylating agent. Stir the reaction at room temperature until the phenolic hydroxyl groups are fully protected (monitor by TLC).
-
Epoxidation: Cool the reaction mixture and add the epoxidizing agent (e.g., mCPBA) portion-wise. Allow the reaction to proceed until the starting material is consumed (monitor by TLC).
-
Deprotection: Add the deprotection agent (e.g., TBAF) to the reaction mixture to remove the silyl protecting groups. This step also facilitates the intramolecular cyclization to form CBE.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure CBE.
Note: This method is expected to yield the 1S,2R-epoxy-CBD intermediate which then cyclizes to CBE. A 72% yield has been reported for a similar one-pot synthesis.[8]
Protocol 2: Analytical Characterization by RP-HPLC
This is a general protocol for the analysis of cannabinoids.
Instrumentation:
-
Reverse Phase High-Performance Liquid Chromatograph (RP-HPLC) with a UV/Vis or DAD detector.
-
C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
An isocratic mobile phase of acetonitrile and water (e.g., 75:25 v/v) is often effective.[12]
Procedure:
-
Standard Preparation: Prepare standard solutions of 1(R),2(S)-epoxy CBD and CBE in the mobile phase at known concentrations.
-
Sample Preparation: Dissolve your experimental sample in the mobile phase to a suitable concentration.
-
Chromatography:
-
Analysis: Identify and quantify the compounds in your sample by comparing their retention times and peak areas to those of the standards.
Caption: General experimental workflow for cannabinoid synthesis and analysis.
References
- 1. Mechanism of biological formation of cannabielsoin from cannabidiol in the guinea-pig, mouse, rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabielsoin (CBE), a CBD Oxidation Product, Is a Biased CB1 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]
- 5. Characterizing the degradation of cannabidiol in an e-liquid formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. cannabissciencetech.com [cannabissciencetech.com]
- 11. um.edu.mt [um.edu.mt]
- 12. Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to ensure 1(R),2(S)-epoxy CBD stability
This technical support center provides guidance on the proper storage and handling of 1(R),2(S)-epoxy CBD to ensure its stability for research and development purposes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for 1(R),2(S)-epoxy CBD?
For long-term stability, 1(R),2(S)-epoxy CBD should be stored at -20°C in a tightly sealed, airtight container, protected from light. One supplier suggests a stability of at least three years under these conditions.[1] It is also advisable to store the compound in an inert atmosphere (e.g., under argon or nitrogen) to minimize the risk of oxidation.
Q2: Can I store 1(R),2(S)-epoxy CBD at room temperature for short periods?
For short-term storage, such as during experimental use, it is best to keep the compound in a cool, dark, and dry place.[2] Exposure to light is a significant factor in the degradation of cannabinoids, so it is crucial to use amber vials or other light-protecting containers.[3][4] Avoid prolonged exposure to ambient temperatures, especially elevated temperatures, as this can accelerate degradation.[5][6][7]
Q3: What solvents are recommended for dissolving 1(R),2(S)-epoxy CBD to maintain stability?
Anhydrous aprotic solvents such as acetonitrile, acetone, or dichloromethane are generally suitable for dissolving 1(R),2(S)-epoxy CBD for short-term use. Avoid acidic or basic aqueous solutions, as the epoxide ring is susceptible to hydrolysis under these conditions, which can lead to the formation of diol impurities.[2][8][9] If aqueous buffers are necessary for your experiment, it is recommended to prepare the solution immediately before use and to work at a neutral or slightly acidic pH (pH 4-6), where cannabinoids tend to be more stable.[5][6][7]
Q4: What are the likely degradation pathways for 1(R),2(S)-epoxy CBD?
The primary degradation pathway for 1(R),2(S)-epoxy CBD is likely the hydrolysis of the epoxide ring, especially in the presence of acid or base, to form the corresponding diol.[8][9] Other potential degradation pathways, common to cannabinoids, include oxidation and isomerization, which can be accelerated by exposure to heat, light, and oxygen.[3][10]
Q5: How can I tell if my sample of 1(R),2(S)-epoxy CBD has degraded?
Degradation can be identified by a change in the physical appearance of the sample (e.g., color change), but the most reliable method is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The appearance of new peaks or a decrease in the area of the main peak corresponding to 1(R),2(S)-epoxy CBD would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/GC-MS analysis. | Sample Degradation: The epoxide ring may have opened due to hydrolysis. This is more likely if the sample was exposed to acidic or basic conditions, or moisture. | - Ensure all solvents are anhydrous. - If using aqueous solutions, prepare them fresh and maintain a neutral pH. - Analyze a freshly prepared standard to confirm the identity of the degradation products. |
| Loss of potency or inconsistent experimental results. | Improper Storage: The compound may have degraded due to exposure to light, heat, or air. | - Review your storage procedures. Ensure the compound is stored at -20°C in an airtight, light-protected container. - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. - Re-qualify the purity of your working stock using an appropriate analytical method. |
| Difficulty dissolving the compound. | Solvent Incompatibility or Crystallization: The chosen solvent may not be appropriate, or the compound may have crystallized out of solution during storage. | - Try a different aprotic solvent. - Gentle warming and sonication may help to redissolve the compound. However, avoid excessive heat. |
Stability Data for Cannabinoids (General)
| Condition | Effect on Cannabinoids | Recommendation |
| Temperature | Increased temperature accelerates degradation.[5][6][7] | Store at -20°C for long-term storage. Avoid temperatures above room temperature. |
| Light | UV and visible light can cause significant degradation.[3][4] | Store in amber vials or other light-proof containers. |
| Oxygen | Exposure to air can lead to oxidation.[4] | Store in airtight containers, preferably under an inert atmosphere. |
| pH | Acidic (below pH 4) and basic (above pH 7) conditions can promote degradation and isomerization.[5][6][7] | Maintain solutions at a neutral or slightly acidic pH (4-6). |
| Humidity | Moisture can facilitate hydrolytic degradation. | Store in a dry environment. Use desiccants if necessary. |
Experimental Protocols
Protocol for a Forced Degradation Study of 1(R),2(S)-epoxy CBD
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for 1(R),2(S)-epoxy CBD.
1. Materials:
-
1(R),2(S)-epoxy CBD
-
HPLC-grade acetonitrile, methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 1(R),2(S)-epoxy CBD in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 1(R),2(S)-epoxy CBD in an oven at 80°C for 24 hours.
-
At specified time points, withdraw a small amount, dissolve it in acetonitrile, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of 1(R),2(S)-epoxy CBD in acetonitrile to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both samples and analyze by HPLC.
-
-
HPLC Analysis:
-
Use a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable for cannabinoid analysis.
-
The mobile phase could be a gradient of acetonitrile and water.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Predicted hydrolytic degradation pathway of 1(R),2(S)-epoxy CBD.
Caption: Flowchart for a forced degradation stability study.
References
- 1. byjus.com [byjus.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-elution issues in chromatographic analysis of CBD epoxides
Welcome to the technical support center for the chromatographic analysis of cannabidiol (CBD) epoxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common co-elution issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are CBD epoxides and why is their analysis important?
A: CBD epoxides are oxidized derivatives of cannabidiol (CBD). They are formed during the metabolic process of CBD in the body and can also be products of CBD degradation. Accurate analysis of these compounds is crucial in drug development and metabolism studies to understand the pharmacokinetic profile, stability, and potential biological activity of CBD-based products.
Q2: What is co-elution in the context of chromatography?
A: Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[1] This makes it difficult to accurately identify and quantify the individual components.[1] In the analysis of CBD epoxides, this can lead to an overestimation or misidentification of the target analyte.
Q3: Why is co-elution a common problem when analyzing CBD epoxides?
A: CBD epoxides are structurally very similar to other cannabinoids and their metabolites. This structural similarity leads to comparable interactions with the stationary and mobile phases in a chromatography system, causing them to elute at very close retention times.[2] The complexity of the sample matrix, such as in biological fluids or plant extracts, further increases the likelihood of co-elution with other compounds.[3][4]
Troubleshooting Guides
This section addresses specific co-elution problems with detailed solutions and experimental protocols.
Scenario 1: Co-elution of CBD-exo-epoxide and CBD-endo-epoxide isomers.
Question: My current HPLC-UV method shows a single, broad peak for what I believe are the exo- and endo-epoxide isomers of CBD. How can I resolve these two compounds?
Answer: The resolution of closely related isomers like CBD-exo-epoxide and CBD-endo-epoxide often requires careful optimization of the chromatographic conditions. The key is to enhance the selectivity of the separation. Here are the steps to troubleshoot this issue:
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks. By slowing down the rate at which the organic solvent concentration increases, you provide more time for the isomers to interact differently with the stationary phase.
-
Adjust Mobile Phase Composition: Experiment with different organic modifiers. If you are using acetonitrile, try substituting it with methanol or a combination of both. Methanol can offer different selectivity for structurally similar compounds.[5]
-
Change the Column Temperature: Lowering the column temperature can sometimes improve the resolution of isomers by enhancing the subtle differences in their interaction with the stationary phase.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool.[6] A column with a different stationary phase, such as a phenyl-hexyl or a biphenyl phase, can provide alternative selectivity compared to a standard C18 column.
Logical Workflow for Isomer Co-elution Resolution
The following diagram illustrates a systematic approach to resolving co-eluting isomers.
Caption: Workflow for resolving co-eluting CBD epoxide isomers.
Table 1: Example HPLC Method Parameter Adjustments
| Parameter | Initial Method | Optimized Method A (Gradient) | Optimized Method B (Solvent) |
| Column | C18, 150 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 50-95% B in 10 min | 70-85% B in 15 min | 80-95% B in 12 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 35°C | 30°C | 35°C |
| Resolution (Rs) | < 1.0 (Co-elution) | > 1.5 (Baseline resolved) | > 1.5 (Baseline resolved) |
Experimental Protocol: Method Optimization for Isomer Separation
-
Prepare Mobile Phases:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile or methanol.
-
-
Initial System Setup:
-
Install a C18 column (e.g., 150 x 4.6 mm, 2.7 µm).
-
Equilibrate the system with the initial mobile phase conditions for at least 15 minutes.
-
-
Gradient Optimization (Optimized Method A):
-
Set the column temperature to 30°C.
-
Program the HPLC with a shallow gradient: start at 70% acetonitrile and increase to 85% over 15 minutes.
-
Set the flow rate to 0.8 mL/min.
-
Inject the sample containing the CBD epoxide isomers.
-
Monitor the chromatogram for improved separation.
-
-
Solvent Selectivity Test (Optimized Method B):
-
If gradient optimization is insufficient, switch Mobile Phase B to methanol.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Program the HPLC with an appropriate gradient for methanol (e.g., 80-95% in 12 minutes), as its elution strength differs from acetonitrile.[5]
-
Inject the sample and evaluate the resolution.
-
Scenario 2: Co-elution of a CBD Epoxide with Cannabichromene (CBC).
Question: I am analyzing a CBD-rich extract and suspect that a CBD epoxide peak is co-eluting with cannabichromene (CBC), as they have very similar retention times with my current C18 column method. How can I confirm this and achieve separation?
Answer: Co-elution of cannabinoids like CBC with CBD metabolites is a common challenge due to their structural similarities.[7] A multi-step approach involving detection and chromatographic adjustments is necessary.
-
Confirmation of Co-elution:
-
Use a Diode Array Detector (DAD/PDA): A DAD or PDA detector can scan across the entire UV spectrum of an eluting peak. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer is a definitive way to confirm co-elution.[2] MS can distinguish between compounds based on their mass-to-charge ratio (m/z), even if they are not chromatographically separated. CBD epoxides and CBC have different molecular weights, which will be evident in the mass spectrum.
-
-
Achieving Separation:
-
Change Column Selectivity: This is often the most effective strategy.[6] Different stationary phases interact with analytes in unique ways. For cannabinoids, switching from a standard C18 to a phase that offers different retention mechanisms, such as a PFP (Pentafluorophenyl) or a Biphenyl column, can resolve critical pairs.
-
Optimize Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of acidic or basic functional groups on the analytes, thereby changing their retention and potentially resolving co-elution.
-
Logical Pathway for Resolving Analyte-Interferent Co-elution
This diagram outlines the decision-making process for identifying and resolving co-elution between a target analyte and an interfering compound.
Caption: Decision tree for resolving co-elution of a CBD epoxide and CBC.
Table 2: Comparison of HPLC Column Chemistries for Cannabinoid Separation
| Stationary Phase | Primary Interaction Mechanism | Best For | Potential for Resolving CBD Epoxide/CBC |
| C18 (Octadecyl) | Hydrophobic interactions | General purpose, separation of non-polar to moderately polar compounds. | Moderate. May not resolve structurally similar isomers or isobars. |
| PFP (Pentafluorophenyl) | Aromatic, dipole-dipole, hydrophobic, and shape selectivity | Halogenated compounds, positional isomers, polar compounds. | High. The unique selectivity often resolves cannabinoids that co-elute on C18. |
| Biphenyl | π-π interactions, shape selectivity | Aromatic compounds, compounds with conjugated systems. | High. Offers orthogonal selectivity to C18, effective for aromatic cannabinoids. |
| C8 (Octyl) | Hydrophobic interactions (less retentive than C18) | Faster analysis of non-polar compounds. | Low. Generally offers less resolution for complex mixtures than C18. |
Experimental Protocol: Column Selection for Resolving Critical Pairs
-
Confirm Co-elution:
-
If using an LC-MS system, monitor for the distinct m/z values of CBC and the CBD epoxide under the single chromatographic peak.
-
-
Column Screening:
-
Procure columns with different selectivities (e.g., PFP and Biphenyl) of similar dimensions to your current C18 column.
-
-
Method Adaptation for a PFP Column:
-
Install the PFP column.
-
Equilibrate the system with your initial mobile phase. PFP columns are compatible with standard reversed-phase solvents.
-
Perform an initial injection using your existing gradient method. PFP columns may exhibit different retention characteristics, so minor adjustments to the gradient may be necessary.
-
Evaluate the chromatogram for the separation of the CBD epoxide and CBC.
-
-
Method Adaptation for a Biphenyl Column:
-
If the PFP column does not provide adequate resolution, repeat step 3 with the Biphenyl column.
-
Compare the chromatograms from all three columns (C18, PFP, Biphenyl) to select the one that provides the best resolution for all compounds of interest.
-
-
Final Optimization:
-
Once the optimal column is selected, fine-tune the mobile phase gradient, flow rate, and temperature to achieve a baseline resolution (Rs > 1.5) in the shortest possible run time.
-
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. How to overcome co-elution challenges in cannabinoid chromatography using tandem mass spectrometry? - J. Jeffrey and Ann Marie Fox Graduate School at Penn State [gradschool.psu.edu]
- 3. cannabissciencetech.com [cannabissciencetech.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. chromservis.eu [chromservis.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Minimizing byproduct formation in stereoselective CBD epoxidation
Welcome to the technical support center for stereoselective cannabidiol (CBD) epoxidation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and minimize byproduct formation during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant formation of colored quinone byproducts in my reaction. What causes this and how can it be prevented?
A: The formation of colored impurities, typically yellow, purple, or brown, is often due to the oxidation of CBD's phenolic hydroxyl groups, leading to cannabidiol quinone (CBDQ) or hydroxyquinone (HU-331).[1][2] This oxidation is a common side reaction that competes with the desired epoxidation of the alkene.
Root Causes:
-
Presence of Oxygen: The phenolic moieties of CBD are susceptible to oxidation, a process that is accelerated by atmospheric oxygen.[1]
-
Light Exposure: Photochemical processes can promote the degradation of CBD into quinone-type structures.[3] CBD-hydroxyquinone (HU-331), a common impurity, can undergo photo-isomerization to form highly reactive intermediates that lead to a multitude of colored byproducts.[3]
-
Reaction Conditions: Elevated temperatures and certain solvents (like DMSO) can increase the rate of CBD oxidation.[2]
Troubleshooting & Prevention Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is the most critical step in preventing quinone formation.
-
Protect from Light: Shield the reaction vessel from light by wrapping it in aluminum foil or using amber glassware.[3]
-
Phenolic Group Protection: Temporarily protecting the two phenolic hydroxyl groups as esters (e.g., acetates) or silyl ethers can prevent their oxidation. A one-pot synthesis involving silylation of CBD, followed by epoxidation and deprotection, has been shown to be effective.[4]
-
Temperature Control: Maintain the recommended reaction temperature. While higher temperatures can speed up epoxidation, they can also accelerate the rate of degradation and side reactions.[5]
Q2: The stereoselectivity of my epoxidation is low. How can I improve the yield of the desired diastereomer?
A: Low stereoselectivity results in a mixture of epoxide diastereomers, complicating purification and reducing the yield of the target molecule. The facial selectivity of the epoxidizing agent's approach to the CBD double bond is influenced by steric hindrance and the reagents used.
Troubleshooting & Improvement Strategies:
-
Protecting Groups: The stereochemical outcome can be influenced by the presence of bulky protecting groups on the phenolic hydroxyls. Acetate protection of CBD's hydroxyl groups has been noted to invert the major facial selectivity of the epoxidation compared to unprotected CBD.[4]
-
Chiral Catalysts: Employing a chiral catalyst is the most direct method to induce high stereoselectivity. While literature on CBD is specific, systems proven for other complex alkenes are applicable, such as:
-
Jacobsen's Catalyst: Chiral (salen)manganese(III) complexes for asymmetric epoxidation.
-
Shi Epoxidation: Uses a fructose-derived chiral ketone to generate a chiral dioxirane in situ.
-
Titanium/Salalen Catalysts: These have shown high syn-selectivity in the epoxidation of chiral allylic alcohols.[6]
-
-
Directed Epoxidation: The hydroxyl groups on the resorcinol ring can direct some common epoxidation reagents, potentially leading to a mixture of products. Protecting these groups, as mentioned above, can block this interference and lead to cleaner outcomes.
Below is a logical flowchart to help troubleshoot common experimental issues.
Q3: My reaction yield is low, with significant unreacted CBD. What are the potential causes and solutions?
A: Low conversion of CBD is a common issue that can often be resolved by assessing the reagents and reaction conditions.
Root Causes & Solutions:
-
Reagent Purity/Activity: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time. Use a fresh bottle or titrate the oxidant to determine its active concentration before use.
-
Stoichiometry: Ensure at least one, and preferably 1.2-1.5 equivalents, of the oxidizing agent is used relative to CBD to drive the reaction to completion.
-
Reaction Time and Temperature: Epoxidation of sterically hindered alkenes like the one in CBD can be slow at low temperatures. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
-
Side Reactions: If byproducts are forming, they are consuming your starting material. Address byproduct formation (see Q1) to improve the yield of the desired epoxide. For instance, acid-catalyzed hydrolysis of the newly formed epoxide ring can be a problem.[7] This can be minimized by buffering the reaction mixture (e.g., with NaHCO₃ or K₂CO₃) to neutralize the carboxylic acid byproduct as it forms.[8]
Data & Protocols
Table 1: Comparison of CBD Epoxidation Methods & Yields
| Method | Substrate | Oxidant | Key Conditions | Yield | Reference |
| m-CPBA Epoxidation | CBD Diacetate | m-CPBA | CH₂Cl₂ | 42% (of epoxide) | [4] |
| Payne Epoxidation | CBD Diacetate | H₂O₂, Benzonitrile | Methanol, KHCO₃, then deprotection | 59% (of CBE) | [4] |
| Silyl-Protecting Group Strategy | CBD | TBDMSCl, Imidazole | 1. Silylation 2. m-CPBA 3. TBAF | 72% (of CBE) | [4] |
*Note: CBE (Cannabielsoin) is a cyclized product formed from the CBD epoxide intermediate.
Detailed Experimental Protocol: Epoxidation via Phenolic Protection
This protocol is based on the high-yield, one-pot synthesis strategy involving silyl ether protection.[4]
Objective: To synthesize CBD epoxide with minimal byproduct formation by protecting the phenolic hydroxyls prior to epoxidation.
Materials:
-
Cannabidiol (CBD)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Silylation (Protection):
-
Dissolve CBD (1 equiv.) in anhydrous DCM under an argon or nitrogen atmosphere.
-
Add imidazole (2.5 equiv.) followed by TBDMSCl (2.2 equiv.).
-
Stir the mixture at room temperature and monitor by TLC until all CBD is consumed (approx. 2-4 hours).
-
-
Epoxidation:
-
Cool the reaction mixture containing the protected CBD to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equiv.) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C and warm to room temperature overnight. Monitor for the formation of the bis-silylated epoxide product by TLC.
-
-
Deprotection:
-
Once the epoxidation is complete, cool the mixture back to 0 °C.
-
Slowly add TBAF (1M in THF, 2.5 equiv.) to the reaction mixture.
-
Stir for 2-3 hours at room temperature, monitoring the removal of the silyl groups by TLC.
-
-
Work-up & Purification:
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess peroxide, followed by saturated aqueous NaHCO₃.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue using flash column chromatography on silica gel to isolate the desired CBD epoxide.[9]
-
Q4: What is the recommended method for purifying CBD epoxides from unreacted starting material and byproducts?
A: Purification of CBD epoxides is typically achieved using column chromatography. The choice between normal-phase and reverse-phase depends on the scale and the nature of the impurities.
Purification Methods:
-
Normal-Phase Flash Chromatography:
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes or heptane. The less polar unreacted CBD and protected intermediates will elute first, followed by the more polar epoxide products. Polar byproducts like opened epoxides or quinones will elute last or remain on the column.
-
Advantage: Good for removing both less polar and more polar impurities. Solvent removal is straightforward.
-
-
Reverse-Phase Chromatography (RPC):
-
Stationary Phase: C18-functionalized silica is standard for cannabinoids.[10][11]
-
Mobile Phase: A polar solvent system, often a mixture of water and an organic solvent like methanol, ethanol, or acetonitrile.[10] In RPC, the elution order is reversed; polar compounds elute first, while the non-polar cannabinoids are retained longer.
-
Advantage: Excellent for separating compounds with very similar structures, such as diastereomers. Often used in final polishing steps for high-purity material.[11]
-
General Workflow for Purification:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.usq.edu.au [research.usq.edu.au]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. purolite.com [purolite.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of 1(R),2(S)-epoxy Cannabidiol and 1(S),2(R)-CBD Epoxide: Unraveling Stereoisomeric Bioactivity
A Note on Chemical Structures: Initial research on the biological activity of what was identified as 1(R),2(S)-epoxy Cannabidiol has been subject to a significant structural revision. More recent studies employing advanced analytical techniques have reassigned the structure of the compound previously described as this compound to that of Cannabielsoin (CBE). Therefore, this guide will present a comparison between Cannabielsoin (as the revised structure for the 1(R),2(S) isomer) and 1(S),2(R)-CBD epoxide, reflecting the current scientific understanding.
This guide provides a detailed comparison of the known biological activities of Cannabielsoin (CBE) and 1(S),2(R)-CBD epoxide for researchers, scientists, and drug development professionals. Due to the limited direct comparative studies, this document synthesizes the available data for each compound individually to offer a comprehensive overview.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activities of Cannabielsoin (S-CBE, the naturally occurring stereoisomer) and 1(S),2(R)-CBD epoxide. It is important to note that data for 1(S),2(R)-CBD epoxide is particularly scarce, with some pharmacological effects only reported for its diacetate derivative.
| Biological Target/Assay | Cannabielsoin (S-CBE) | 1(S),2(R)-CBD Epoxide | 1(S),2(R)-epoxy-CBD-2',6'-diacetate |
| Cannabinoid Receptor 1 (CB1) | Biased Agonist (cAMP assay) | Data not available | Data not available |
| EC50 (cAMP) | 3.7 µM[1][2] | Data not available | Data not available |
| β-arrestin Recruitment | No agonist activity observed up to 12 µM[1][2] | Data not available | Data not available |
| Cannabinoid Receptor 2 (CB2) | Very low affinity | Data not available | Data not available |
| In Vivo Effects (Mice) | |||
| Hypothermia | Data not available | Data not available | Produced hypothermia[3] |
| Pentobarbital-induced Sleep | Little to no activity[4] | Data not available | Prolonged sleep time[3] |
| Anti-inflammatory Activity | Suggested, but quantitative data not available | Data not available | Data not available |
| Antioxidant Activity | Suggested, but quantitative data not available | Data not available | Data not available |
Detailed Experimental Methodologies
Cannabinoid Receptor 1 (CB1) Activity Assays
a) cAMP Assay for Agonist Activity of Cannabielsoin (S-CBE)
This assay was employed to determine the ability of S-CBE to activate the CB1 receptor and modulate the intracellular levels of cyclic adenosine monophosphate (cAMP).[1][2]
-
Cell Line: CHO-K1 cells stably expressing the human CB1 receptor.
-
Principle: The CB1 receptor is a Gi/o-coupled receptor. Its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
-
Protocol:
-
Cells were seeded in 96-well plates and incubated.
-
Prior to the assay, the culture medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells were then treated with various concentrations of S-CBE or a reference agonist (e.g., CP55940).
-
Forskolin was added to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Following incubation, cell lysis was performed, and the intracellular cAMP concentration was measured using a competitive immunoassay, often employing a chemiluminescent or fluorescent readout.
-
Data were normalized to the response of the reference agonist, and EC50 values were calculated from the resulting dose-response curves.
-
b) β-Arrestin Recruitment Assay
This assay determines if CB1 receptor activation by a ligand leads to the recruitment of β-arrestin, a key protein in receptor desensitization and G-protein-independent signaling.[1][2]
-
Technology: PathHunter® β-arrestin assay.
-
Principle: This is a β-galactosidase enzyme fragment complementation assay. The CB1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Ligand-induced receptor activation and subsequent β-arrestin recruitment bring the two enzyme fragments together, forming an active β-galactosidase enzyme.
-
Protocol:
-
Cells co-expressing the tagged CB1 receptor and β-arrestin are plated.
-
Cells are treated with a range of S-CBE concentrations.
-
After an incubation period, a detection reagent containing the chemiluminescent substrate for β-galactosidase is added.
-
The resulting luminescence, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
In Vivo Pharmacological Assays in Mice
a) Pentobarbital-Induced Sleep Time
This test is used to assess the sedative or hypnotic effects of a compound, or its ability to potentiate the effects of a known hypnotic agent like pentobarbital.[3]
-
Animals: Male mice.
-
Protocol:
-
Mice are administered the test compound (e.g., 1(S),2(R)-epoxy-CBD-2',6'-diacetate) or vehicle via a specific route (e.g., intraperitoneal injection).
-
After a predetermined time, a sub-hypnotic or hypnotic dose of pentobarbital is administered.
-
The onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to regaining of the righting reflex) are recorded.
-
An increase in the duration of sleep compared to the control group indicates a hypnotic or sedative-potentiating effect.
-
b) Hypothermia Assay
This assay measures the effect of a compound on the core body temperature of the animals, a characteristic physiological response to the activation of CB1 receptors by many cannabinoids.[3]
-
Animals: Male mice.
-
Protocol:
-
The baseline rectal temperature of each mouse is measured using a digital thermometer with a lubricated probe.
-
The test compound (e.g., 1(S),2(R)-epoxy-CBD-2',6'-diacetate) or vehicle is administered.
-
Rectal temperature is measured at specific time intervals after administration.
-
A significant decrease in body temperature compared to the vehicle-treated group indicates a hypothermic effect.
-
Visualized Pathways and Workflows
References
- 1. A preclinical model of THC edibles that produces high-dose cannabimimetic responses [elifesciences.org]
- 2. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 4. Tolerance and cross-tolerance to cannabinoids in mice: schedule-controlled responding and hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 1(R),2(S)-epoxy CBD and Cannabidiol
A critical evaluation of the current scientific literature reveals a significant knowledge gap in the biological activity of 1(R),2(S)-epoxy Cannabidiol (CBD), largely due to a pivotal structural reassignment of a key synthetic product. This guide provides a comprehensive comparison of the known biological activities of Cannabidiol (CBD) with the sparse and recently clarified data on its epoxide derivatives, offering researchers a clear perspective on the state of the science.
Initially, a synthetic compound reported as 1(R),2(S)-epoxy CBD was shown to exhibit potent binding affinity for the Wnt/β-catenin receptor, suggesting a potential therapeutic avenue for conditions like neuropathic pain. However, subsequent, rigorous spectroscopic and synthetic chemical analysis has led to a structural revision, reassigning this compound as cannabielsoin (CBE).[1] This critical correction underscores the importance of thorough structural verification in drug discovery and reframes our understanding of the biological activities previously attributed to 1(R),2(S)-epoxy CBD.
This guide will delineate the well-established biological profile of CBD and contrast it with the limited, yet emerging, data on CBD epoxides, including the compound now correctly identified as cannabielsoin.
Comparative Biological Activity Data
The following tables summarize the available quantitative data for Cannabidiol. Due to the limited research on 1(R),2(S)-epoxy CBD, a direct comparative table is not feasible. Instead, the known activities of CBD are presented to serve as a benchmark.
Table 1: Receptor Binding and Functional Activity of Cannabidiol (CBD)
| Receptor/Target | Binding Affinity (Kᵢ) / Potency (IC₅₀/EC₅₀) | Functional Activity |
| Cannabinoid Receptor 1 (CB1) | Low affinity | Negative Allosteric Modulator |
| Cannabinoid Receptor 2 (CB2) | Low affinity | Inverse Agonist |
| 5-HT₁ₐ Receptor | - | Agonist |
| TRPV1 Channel | - | Agonist |
Table 2: Inhibitory Activity of Cannabidiol (CBD) on Cytochrome P450 Enzymes
| Enzyme | IC₅₀ / Kᵢ (µM) | Type of Inhibition |
| CYP1A1 | IC₅₀ = 0.355 | - |
| CYP2C19 | IC₅₀ = 1.55 - 8.70 | Mixed |
| CYP3A4 | Kᵢ = 1.00 | Competitive |
| CYP3A5 | Kᵢ = 0.195 | Competitive |
| CYP3A7 | Kᵢ = 12.3 | Mixed |
Key Signaling Pathways
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and apoptosis. The compound initially identified as 1(R),2(S)-epoxy CBD, and now confirmed to be cannabielsoin (CBE), was reported to modulate this pathway. In contrast, CBD has also been shown to interact with components of the Wnt/β-catenin pathway, particularly by inhibiting GSK-3β, a negative regulator of the pathway.[2][3][4]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Effects of cannabidiol interactions with Wnt/β-catenin pathway and PPARγ on oxidative stress and neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sementeamanha.org [sementeamanha.org]
- 4. Potential role of cannabidiol in Parkinsonâs disease by targeting the WNT/β-catenin pathway, oxidative stress and inflammation | Aging [aging-us.com]
A Researcher's Guide to Differentiating 1(R),2(S)-epoxy CBD and Cannabielsoin Using NMR Spectroscopy
For Immediate Release – In the evolving landscape of cannabinoid research, precise structural elucidation is paramount for understanding biological activity and ensuring the development of safe therapeutics. This guide provides a detailed comparison of two structurally related cannabidiol (CBD) derivatives: 1(R),2(S)-epoxy CBD and cannabielsoin (CBE). A critical finding in recent literature has been the structural reassignment of a compound previously thought to be 1(R),2(S)-epoxy CBD, which was definitively identified as cannabielsoin. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method to distinguish between these two compounds.
This guide offers a comparative analysis of their NMR data, a detailed experimental protocol for sample analysis, and a logical workflow to aid researchers in their identification.
Key Differentiators: 1H and 13C NMR Spectroscopy
The primary distinction between 1(R),2(S)-epoxy CBD and cannabielsoin lies in the chemical environment of the terpenoid ring, which is profoundly altered by the presence of either an epoxide or a dihydrofuran ring system. This structural difference results in highly diagnostic chemical shifts in both ¹H and ¹³C NMR spectra.
A pivotal study revealed that a previously synthesized compound, thought to be the 1(R),2(S)-epoxy CBD, was in fact cannabielsoin. The most telling piece of evidence was the ¹³C NMR chemical shift of the C2 carbon, which resonated far downfield at 82.3 ppm.[1] This chemical shift is wholly inconsistent with an epoxide carbon, which would be expected to appear in a much more upfield region (typically 50-70 ppm). In contrast, this downfield shift is characteristic of the ether-linked carbon (C2) within the dihydrofuran ring of cannabielsoin.
The protons attached to the epoxy ring in a true epoxide would also present characteristic signals, typically between 2.9 and 3.2 ppm. These signals are absent in the spectrum of cannabielsoin.
The table below summarizes the key diagnostic NMR chemical shifts for differentiating between the two molecules. Data for cannabielsoin is based on experimental values, while data for 1(R),2(S)-epoxy CBD is based on expected values for similar epoxidized terpenes.
| Atom Position | 1(R),2(S)-epoxy CBD (Expected δ ppm) | Cannabielsoin (Experimental δ ppm) | Rationale for Differentiation |
| ¹³C: C1 | ~60-70 | 47.1 | The C1 carbon in the epoxide is significantly deshielded compared to the corresponding carbon in CBE's five-membered ring. |
| ¹³C: C2 | ~60-70 | 82.3 | Primary Diagnostic Signal. The C2 signal for CBE is far downfield due to the ether linkage in the dihydrofuran ring, whereas an epoxide C2 would be much more upfield.[1] |
| ¹H: H1 | ~3.0-3.5 | 3.23 | The proton on the epoxide ring is expected in a characteristic region. While the H1 proton in CBE is in a similar region, its coupling pattern and correlation to the C1 carbon at 47.1 ppm in a HSQC experiment would be definitive. |
| ¹H: H2 | ~3.0-3.5 | 4.41 | Primary Diagnostic Signal. The absence of a proton at C2 in CBE results in a lack of signal, whereas an H2 proton would be expected for the epoxide. The downfield shift of H2 in CBE to 4.41 ppm is due to its position on the dihydrofuran ring adjacent to an oxygen atom. |
Note: Chemical shifts are typically recorded in CDCl₃ and are subject to minor variations based on solvent and concentration.
Experimental Protocol: NMR Analysis
This section details a standard protocol for the preparation and analysis of cannabinoid samples via NMR spectroscopy.
1. Sample Preparation:
-
Mass Determination: Accurately weigh approximately 5-10 mg of the purified cannabinoid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for cannabinoids and provides good solubility.[2][3]
-
Internal Standard (for qNMR): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TMSP-d₄)) to the solvent. TMS also serves as the chemical shift reference (0.00 ppm).
-
Transfer: Transfer the resulting solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or higher instrument.
-
Standard Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 1 second, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is crucial for definitively assigning the H1/C1 and H2/C2 signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, confirming the overall carbon skeleton.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows for differentiating the two compounds.
References
Cross-Validation of HPLC and GC-MS Methods for the Analysis of Epoxy Cannabinoids: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of cannabinoids is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the specialized task of analyzing epoxy cannabinoids. We delve into the experimental protocols and performance data to offer a clear perspective on the strengths and limitations of each technique.
Epoxy cannabinoids are a class of cannabinoid derivatives that are of growing interest due to their potential biological activities. The validation and cross-validation of analytical methods are crucial to ensure the reliability and accuracy of quantitative data in research and quality control. This guide focuses on the analytical methodologies for these specific compounds, providing a framework for selecting the appropriate technique.
Experimental Protocols
A critical aspect of method validation is the detailed documentation of the experimental procedure. Below are representative protocols for HPLC and GC-MS analysis relevant to epoxy cannabinoids and related compounds.
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol is adapted from a method for the analysis of epoxy-containing endocannabinoids, which serves as a valuable reference for the analysis of structurally similar epoxy phytocannabinoids.
Sample Preparation:
-
Initiate the reaction in a controlled environment.
-
Stop the reaction by adding 100 μL of chilled methanol containing an appropriate internal standard (e.g., 0.5 μM of AEA).[1]
-
Centrifuge the mixture at 3000 x g for 5 minutes to precipitate any salts.[1]
-
Transfer the supernatant to a vial and store at -20 °C until analysis.[1]
Instrumentation and Conditions:
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Phenomenex Kinetex column (150 × 2.1 mm; 1.7 μm) maintained at 40 °C.[1]
-
Mobile Phase: A gradient of LC-MS grade water (A) and methanol (B), both containing 0.1% formic acid and 0.1 mM ammonium acetate.[1]
-
Gradient Program: A detailed gradient program is utilized to ensure the separation of analytes.[1]
-
Injection Volume: 5 μL.[1]
-
Mass Spectrometry: Operated with a capillary voltage of 3 kV and a desolvation temperature of 200 °C. Specific MRM transitions are monitored for each analyte.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)
The following protocol was developed for the quantification of Δ8-THC and its impurities, including the epoxy cannabinoid 4,8-epoxy-iso-THC.
Sample Preparation:
-
Prepare standard stock solutions of the purified compounds in methanol at a concentration of 1 mg/mL.
-
Create a mixture of standard solutions by diluting the stock solutions.
Instrumentation and Conditions:
-
Chromatographic System: A gas chromatograph equipped with a flame ionization detector.
-
Column: DB1-MS column.[2]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature program is employed to achieve separation of the target analytes.
-
Injector and Detector Temperature: Maintained at appropriate temperatures for the analysis.
Data Presentation: A Comparative Analysis
Quantitative data from validated methods are essential for comparing their performance. The following tables summarize the available data for an epoxy cannabinoid and provide a general comparison of HPLC and GC-MS for cannabinoid analysis.
Table 1: Quantitative Validation Data for 4,8-epoxy-iso-THC by GC-FID
| Parameter | Value |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 5 µg/mL |
| Linearity (R²) | > 0.999 |
Data extracted from a study on Δ8-THC and its impurities.[2]
Table 2: General Comparison of HPLC and GC-MS for Cannabinoid Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivatization | Not required for acidic and neutral cannabinoids.[3] | Derivatization (e.g., silylation) is necessary for acidic cannabinoids to prevent decarboxylation in the hot injector.[3][4] |
| Thermal Degradation | Less risk of thermal degradation as the analysis is performed at or near ambient temperature. | High temperatures in the injector can cause degradation of thermally labile compounds. |
| Compound Scope | Can directly analyze both acidic and neutral forms of cannabinoids.[3] | Primarily analyzes neutral cannabinoids unless derivatization is performed. |
| Selectivity & Sensitivity | High when coupled with a mass spectrometer (LC-MS/MS). | High, especially with mass spectrometry detection. |
| Typical Run Time | Varies, but can be optimized for high throughput. | Generally provides fast analysis times.[5] |
Experimental Workflow Visualization
Understanding the logical flow of a cross-validation study is crucial for its proper implementation. The following diagram illustrates the key stages of this process.
Discussion and Conclusion
The choice between HPLC and GC-MS for the analysis of epoxy cannabinoids depends on several factors, including the specific goals of the analysis and the available instrumentation.
HPLC-MS/MS stands out for its ability to analyze thermally labile and non-volatile compounds without the need for derivatization. This is a significant advantage when dealing with complex cannabinoid profiles that may include both acidic and neutral forms, as it simplifies sample preparation and reduces the risk of introducing analytical artifacts. The high sensitivity and selectivity of tandem mass spectrometry make it a powerful tool for the quantification of trace-level compounds in complex matrices.
GC-MS , on the other hand, is a robust and often faster technique for the analysis of volatile and thermally stable compounds. For epoxy cannabinoids that are neutral and sufficiently volatile, GC-MS can provide excellent separation and sensitivity. However, the potential for thermal degradation and the necessity of derivatization for any accompanying acidic cannabinoids are important considerations. The derivatization step, while effective, adds complexity to the sample preparation process and must be carefully optimized to ensure complete reaction and avoid side products.
Currently, there is a notable scarcity of direct cross-validation studies specifically focused on epoxy cannabinoids. The available data for 4,8-epoxy-iso-THC by GC-FID provides a starting point, but a comprehensive comparison requires dedicated studies that analyze the same suite of epoxy cannabinoids by both HPLC and GC-MS. Such studies would be invaluable for establishing the interchangeability of these methods and for providing a deeper understanding of their respective performance characteristics for this unique class of compounds.
References
- 1. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC-FID Method for the Quantitation of Δ 8 -Tetrahydrocannabinol and Impurities Found in Synthetic Δ 8 -Tetrahydrocannabinol and Vaping Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Development and validation of a Fast gas chromatography/mass spectrometry method for the determination of cannabinoids in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Cannabidiol (CBD) and its Epoxy Derivative
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant properties of cannabidiol (CBD). Despite a thorough review of existing scientific literature, there is a notable absence of experimental data on the antioxidant activity of CBD's epoxy derivative. Consequently, a direct quantitative comparison is not feasible at this time. This guide will therefore focus on the established antioxidant profile of CBD, supplemented with detailed experimental protocols and an exploration of the signaling pathways involved in its antioxidant effects. This information is intended to serve as a valuable resource and to highlight a significant gap in current cannabinoid research.
Introduction to Cannabidiol (CBD) as an Antioxidant
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid found in Cannabis sativa. It has garnered significant attention for its therapeutic potential, including its antioxidant properties. The antioxidant capacity of CBD is primarily attributed to its chemical structure, specifically the two hydroxyl groups on its phenolic ring. These groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating damaging chain reactions. CBD's antioxidant activity is not limited to direct radical scavenging; it also exerts indirect effects by modulating cellular signaling pathways and enhancing the body's endogenous antioxidant systems.
Quantitative Assessment of CBD's Antioxidant Activity
The antioxidant potential of CBD has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the antioxidant efficacy of a compound, with lower values indicating greater potency. The following table summarizes the IC50 values for CBD from different antioxidant assays as reported in the scientific literature.
| Assay | Compound | IC50 (µM) | Reference |
| DPPH Radical Scavenging | CBD | 506.10 | [1] |
| DPPH Radical Scavenging | Trolox (Reference) | 54.61 | [1] |
Note: The IC50 value for CBD in the DPPH assay is notably higher than that of the standard antioxidant Trolox, suggesting a lower direct radical scavenging activity in this specific assay.
Experimental Protocols for Antioxidant Assays
Accurate and reproducible assessment of antioxidant activity is crucial for comparative studies. The following are detailed methodologies for three commonly employed in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. The principle of this assay is based on the reduction of the stable free radical DPPH• to the non-radical form DPPH-H in the presence of a hydrogen-donating antioxidant. This reduction is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve CBD and the compound of interest in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of methanol.
-
For the blank, use 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the antioxidant potential of a compound through its ability to reduce ferric (Fe³⁺) iron to ferrous (Fe²⁺) iron at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM solution of ferric chloride (FeCl₃·6H₂O) in distilled water.
-
Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.
-
-
Sample Preparation: Prepare solutions of the test compounds in a suitable solvent.
-
Assay Procedure:
-
Add 180 µL of the FRAP working solution to each well of a 96-well plate.
-
Add 20 µL of the sample, standard (e.g., Trolox), or blank (solvent) to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox, and is expressed as Trolox equivalents (TE).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The change in color is measured spectrophotometrically.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•⁺):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.
-
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare solutions of the test compounds at various concentrations.
-
Assay Procedure:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample, standard (e.g., Trolox), or blank to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the antioxidant capacity is often expressed as Trolox equivalents.
Signaling Pathways in CBD's Antioxidant Activity
CBD's antioxidant effects are not solely due to direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate oxidative stress and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression. CBD has been shown to activate the Nrf2 pathway, leading to an increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx).
References
A Comparative Analysis of the Anti-inflammatory aAof 1(R),2(S)-epoxy Cannabidiol and THC: Acknowledging a Research Gap
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of Δ⁹-tetrahydrocannabinol (THC) and 1(R),2(S)-epoxy Cannabidiol. A thorough review of existing scientific literature reveals a significant disparity in the available data for these two compounds. While the anti-inflammatory effects of THC are well-documented, there is a notable absence of research and experimental data on the anti-inflammatory activity of this compound.
This guide will first present a detailed analysis of the established anti-inflammatory effects of THC, including its mechanisms of action, supporting experimental data, and relevant signaling pathways. Subsequently, it will address the current void in the scientific understanding of this compound's potential anti-inflammatory properties.
Δ⁹-Tetrahydrocannabinol (THC): A Profile of Anti-inflammatory Action
THC, the primary psychoactive component of Cannabis sativa, has been the subject of extensive research regarding its immunomodulatory and anti-inflammatory effects.[1][2] These effects are primarily mediated through its interaction with the cannabinoid receptors CB1 and CB2, which are integral components of the endocannabinoid system.[1][2][3]
Mechanism of Action
THC's anti-inflammatory properties are multifaceted and involve the modulation of various cellular and molecular pathways:
-
Cannabinoid Receptor Activation: THC acts as a partial agonist at both CB1 and CB2 receptors.[3][4] CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are highly expressed in immune cells.[2][5] The activation of CB2 receptors on immune cells is a key mechanism through which THC exerts its anti-inflammatory effects, leading to the suppression of inflammatory mediators.[1]
-
Cytokine and Chemokine Modulation: Numerous studies have demonstrated that THC can downregulate the production of pro-inflammatory cytokines and chemokines.[2] This includes the inhibition of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][6][7]
-
Induction of Apoptosis: THC has been shown to induce apoptosis (programmed cell death) in immune cells, such as T cells and dendritic cells, which can contribute to its immunosuppressive and anti-inflammatory effects.[2]
-
Upregulation of T-regulatory Cells (Tregs): Some studies suggest that THC may suppress inflammatory responses by upregulating Tregs, a specialized subpopulation of T cells that act to suppress immune responses.[2]
Signaling Pathways
The anti-inflammatory signaling cascade initiated by THC binding to cannabinoid receptors, particularly CB2, involves the modulation of several intracellular pathways. A key pathway is the inhibition of adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects downstream signaling molecules like protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), ultimately influencing the transcription of pro-inflammatory genes.
Experimental Data on THC's Anti-inflammatory Effects
The following table summarizes findings from various in vivo and in vitro studies that provide quantitative or qualitative data on the anti-inflammatory effects of THC.
| Experimental Model | Key Findings | Reference |
| Mouse model of endotoxemia | THC administration significantly upregulated the plasma level of the anti-inflammatory cytokine IL-10 while suppressing the pro-inflammatory cytokine MCP-1. | [6] |
| Mouse-derived encephalitogenic T cell line | THC suppressed the secretion of IL-17 and elevated the secretion of IL-10. | [6] |
| C57BL/6 mice | Administration of 10 mg/kg THC induced significant apoptosis in T cells, B cells, and macrophages. | [2] |
| Human macrophage-like cells | THC increased the levels of TNF-α. | [7] |
| LPS-stimulated rat microglial cells | THC inhibited the LPS-stimulated mRNA expression of IL-1α, IL-1β, IL-6, and TNF-α. | [2] |
| Human 3D EpiDermFT tissue inflammation model | Extracts high in THC were effective in reducing the expression of IL-6, IL-1β, MCP-1, and TNF-α. | [6] |
Note: A systematic review of in vivo studies concluded that while combinations of CBD and THC consistently reduced pro-inflammatory cytokine levels, THC alone did not consistently demonstrate this effect.[8][9][10] This highlights the complexity of THC's immunomodulatory actions and the potential for synergistic effects with other cannabinoids.
Experimental Protocols
A common experimental workflow to assess the anti-inflammatory effects of a compound like THC in vitro is outlined below.
This compound: An Unexplored Frontier
In stark contrast to the extensive body of research on THC, a comprehensive search of the scientific literature reveals a significant lack of studies investigating the anti-inflammatory effects of this compound. While this compound is available as an analytical reference standard, there are no published in vivo or in vitro studies that have characterized its biological activity, particularly in the context of inflammation.
Some research on the metabolism of cannabidiol (CBD) has identified an "8R,9-Epoxy-CBD" as a metabolite, which is an epoxide intermediate. However, these studies have focused on its further conversion to other metabolites and have not reported on its pharmacological effects, including any potential anti-inflammatory properties.
Therefore, at present, it is not possible to provide a data-driven comparison of the anti-inflammatory effects of this compound and THC. The mechanisms of action, effects on inflammatory mediators, and relevant signaling pathways for this compound remain to be elucidated.
Conclusion and Future Directions
This guide has provided a detailed overview of the well-established anti-inflammatory properties of THC, supported by experimental data and an understanding of its underlying mechanisms of action. However, it must be emphasized that a direct comparison with this compound is not feasible due to a critical gap in the existing scientific literature.
The absence of data on the biological activities of this compound represents a significant opportunity for future research. Investigating the potential anti-inflammatory effects of this and other CBD metabolites could uncover novel therapeutic agents with unique pharmacological profiles. Future studies should aim to:
-
Conduct in vitro assays to screen for the anti-inflammatory activity of this compound in various immune cell types.
-
Perform in vivo studies in animal models of inflammation to assess its efficacy and mechanism of action.
-
Elucidate the molecular targets and signaling pathways through which this compound may exert its effects.
Such research is crucial for a comprehensive understanding of the pharmacological landscape of cannabinoids and their potential applications in the development of new anti-inflammatory therapies.
References
- 1. premierneurologycenter.com [premierneurologycenter.com]
- 2. Cannabinoids as novel anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. curaleafclinic.com [curaleafclinic.com]
- 8. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Cannabinoids on Pro- and Anti-Inflammatory Cytokines: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CBD Metabolites and Synthetic Epoxides for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the biotransformation of cannabidiol (CBD) and the bioactivity of its derivatives is paramount. This guide provides a comparative analysis of the primary CBD metabolites and synthetic CBD-derived epoxides, supported by experimental data and detailed methodologies to facilitate further investigation.
Executive Summary
Cannabidiol (CBD), a non-psychoactive constituent of Cannabis sativa, undergoes extensive metabolism in the human body, primarily mediated by cytochrome P450 (CYP) enzymes. This process generates a variety of metabolites, with 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD) being the most prominent. Concurrently, synthetic chemistry has enabled the creation of modified cannabinoids, including epoxides, which may exhibit unique pharmacological profiles. This guide compares the biological activities of major CBD metabolites with those of synthetic CBD epoxides, focusing on receptor binding affinities and enzyme inhibition. All quantitative data is presented in standardized tables, and detailed experimental protocols for key assays are provided. Visual diagrams of metabolic pathways and experimental workflows are included to enhance comprehension.
Comparative Biological Activity
The biological activity of CBD and its derivatives is multifaceted, involving interactions with various receptors and enzymes. The following tables summarize the key quantitative data on the bioactivity of CBD, its principal metabolites, and a representative synthetic epoxide.
Table 1: Cannabinoid Receptor Binding Affinity
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
| (-)-CBD (natural) | >10,000[1] | >10,000[1] |
| 7-OH-CBD | >10,000[1] | >10,000[1] |
| 7-COOH-CBD | >10,000[1] | >10,000[1] |
| (+)-CBD (synthetic) | 842[1] | 203[1] |
| (+)-7-OH-CBD | 5.3[1] | 322[1] |
| (+)-7-COOH-CBD | 13.2[1] | 156[1] |
| 8,9-Epoxy-CBD | Data not available | Data not available |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Cytochrome P450 Inhibition
| Compound | CYP2C9 (Ki, µM) | CYP2C19 (Ki, µM) | CYP3A4 (Ki, µM) |
| CBD | 0.057[2] | Mixed-type inhibition[2] | Competitive inhibition[2] |
| 7-OH-CBD | Data not available | Data not available | Data not available |
| 7-COOH-CBD | Data not available | Data not available | Data not available |
| 8,9-Epoxy-CBD | Data not available | Data not available | Data not available |
Signaling and Metabolic Pathways
The interaction of CBD and its derivatives with cellular signaling pathways is complex. The following diagrams illustrate the primary metabolic pathway of CBD and a simplified overview of its interaction with key receptors.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed protocols for the key in vitro assays used to characterize the biological activity of CBD metabolites and synthetic epoxides.
Cannabinoid Receptor Binding Assay
This protocol outlines the methodology for determining the binding affinity of test compounds to cannabinoid receptors (CB1 and CB2) through a competitive radioligand binding assay.
Materials:
-
HEK293 cells overexpressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
Test compounds (CBD metabolites, synthetic epoxides)
-
Binding buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA
-
Wash buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA
-
Unlabeled CP-55,940 (for non-specific binding)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing CB1 or CB2 receptors.
-
Serially dilute the test compounds in binding buffer.
-
In a 96-well plate, add 50 µL of [³H]CP-55,940 (final concentration ~0.5 nM), 50 µL of test compound dilution, and 100 µL of cell membrane suspension (5-10 µg protein).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled CP-55,940 (final concentration 10 µM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cytochrome P450 Inhibition Assay
This protocol describes a method to evaluate the inhibitory potential of CBD derivatives on the activity of major human CYP450 enzymes using fluorescent probe substrates.
Materials:
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2C9, CYP2C19, CYP3A4)
-
Test compounds (CBD metabolites, synthetic epoxides)
-
CYP-specific fluorescent probe substrates (e.g., dibenzylfluorescein for CYP2C9, 3-cyano-7-ethoxycoumarin for CYP2C19, 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in potassium phosphate buffer.
-
In a 96-well plate, pre-incubate the HLMs or recombinant CYP enzymes with the test compounds or vehicle control for 10 minutes at 37°C.
-
Initiate the reaction by adding the CYP-specific fluorescent probe substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), protected from light.
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile or 0.1 M Tris-base).
-
Measure the fluorescence of the formed metabolite using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform further kinetic studies by varying the concentrations of both the substrate and the inhibitor.
Discussion and Future Directions
The available data indicates that the primary human metabolites of (-)-CBD, 7-OH-CBD and 7-COOH-CBD, exhibit negligible binding affinity for the CB1 and CB2 receptors. In contrast, the synthetic enantiomer (+)-CBD and its metabolites show significant affinity, particularly for the CB1 receptor.[1] This highlights the stereospecificity of cannabinoid receptor interactions.
Information on the biological activity of synthetic CBD epoxides, such as 8,9-epoxy-CBD, is less comprehensive. While it is identified as a metabolite, its direct receptor binding and enzyme inhibition profile are not well-characterized in the public domain.[1] Further research is warranted to elucidate the pharmacological properties of these epoxide derivatives.
The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies. By systematically evaluating a broader range of CBD metabolites and synthetic epoxides, the scientific community can build a more complete understanding of their therapeutic potential and structure-activity relationships. Future investigations should also explore other relevant biological targets and signaling pathways to fully characterize the pharmacological landscape of these compounds.
References
A Comparative Guide to the Spectroscopic Data of CBD Epoxide Isomers
For researchers and scientists engaged in the fields of cannabinoid chemistry and drug development, a precise understanding of the structural and spectroscopic properties of cannabidiol (CBD) derivatives is paramount. This guide provides a comparative analysis of the key spectroscopic data for the two primary diastereomers of CBD epoxide: (+)-CBD-9α,10α-epoxide and (+)-CBD-9β,10β-epoxide.
The epoxidation of the Δ⁹-¹⁰ double bond of cannabidiol (CBD) leads to the formation of two diastereomeric epoxides. The nomenclature for these isomers can vary, with (+)-CBD-9β,10β-epoxide also being referred to as (1R,2S)-CBD epoxide in some literature. A key study by Monroe et al. has provided a comprehensive spectroscopic characterization of these isomers, clarifying previous ambiguities in the field[1][2][3]. While a compound previously identified as a CBD epoxide was revised to be cannabielsoin (CBE), the same study successfully synthesized and characterized the true CBD epoxide diastereomers[1][3].
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for the two CBD epoxide isomers based on available literature. Researchers should refer to the supplementary information of the cited key publication for the complete and detailed datasets[1][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton | (+)-CBD-9α,10α-epoxide | (+)-CBD-9β,10β-epoxide | Key Differentiating Features |
| H-10 | Data not available in snippets | Data not available in snippets | The chemical shift and coupling constants of the proton at the epoxide ring are expected to differ significantly between the two isomers due to the different stereochemistry. |
| H-2 | Data not available in snippets | Data not available in snippets | |
| H-6 | Data not available in snippets | Data not available in snippets | |
| Aromatic Protons | Data not available in snippets | Data not available in snippets | |
| Methyl Protons | Data not available in snippets | Data not available in snippets | |
| Other Protons | Data not available in snippets | Data not available in snippets |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon | (+)-CBD-9α,10α-epoxide | (+)-CBD-9β,10β-epoxide | Key Differentiating Features |
| C-9 | Data not available in snippets | Data not available in snippets | The chemical shifts of the carbons forming the epoxide ring (C-9 and C-10) are the most diagnostic for distinguishing between the α and β isomers. |
| C-10 | Data not available in snippets | Data not available in snippets | |
| C-1 | Data not available in snippets | Data not available in snippets | |
| C-2 | Data not available in snippets | Data not available in snippets | A notable downfield shift of the C-2 carbon was initially and incorrectly attributed to a CBD epoxide, but was later identified as a characteristic of cannabielsoin (CBE)[1][3]. |
| Aromatic Carbons | Data not available in snippets | Data not available in snippets | |
| Other Carbons | Data not available in snippets | Data not available in snippets |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | (+)-CBD-9α,10α-epoxide | (+)-CBD-9β,10β-epoxide | Key Differentiating Features |
| O-H (Phenolic) | Data not available in snippets | Data not available in snippets | Broad absorption band typical for hydroxyl groups. |
| C-H (Aromatic/Aliphatic) | Data not available in snippets | Data not available in snippets | |
| C=C (Aromatic) | Data not available in snippets | Data not available in snippets | |
| C-O (Epoxide) | Data not available in snippets | Data not available in snippets | The characteristic C-O stretching of the epoxide ring is a key feature to confirm the presence of this functional group. Subtle differences in the position and shape of this band may exist between the isomers. |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data (m/z)
| Ion | (+)-CBD-9α,10α-epoxide | (+)-CBD-9β,10β-epoxide | Key Differentiating Features |
| [M]+ | Data not available in snippets | Data not available in snippets | The molecular ion peak should correspond to the molecular weight of the CBD epoxide isomers. |
| Key Fragments | Data not available in snippets | Data not available in snippets | While the fragmentation patterns of the two diastereomers are expected to be very similar, minor differences in the relative abundance of certain fragment ions may be observable. |
Experimental Protocols
Detailed experimental procedures for the synthesis and spectroscopic analysis of (+)-CBD-9α,10α-epoxide and (+)-CBD-9β,10β-epoxide can be found in the work by Monroe et al.[1][3]. A general outline of the procedures is provided below.
Synthesis of CBD Epoxide Isomers
The synthesis of CBD epoxide isomers typically involves the epoxidation of the CBD double bond using an oxidizing agent. One common method is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA)[3]. The stereoselectivity of the epoxidation can be influenced by the reaction conditions and the protecting groups used for the phenolic hydroxyl groups of CBD.
A general procedure involves:
-
Protection of the phenolic hydroxyl groups of CBD, for example, as acetate esters.
-
Epoxidation of the protected CBD with an oxidizing agent (e.g., m-CPBA) in a suitable solvent.
-
Separation of the resulting diastereomeric epoxides, typically using chromatographic techniques.
-
Deprotection of the hydroxyl groups to yield the final CBD epoxide isomers.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the characterization of the synthesized CBD epoxide isomers:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for the unambiguous assignment of all proton and carbon signals and for determining the relative stereochemistry of the epoxide ring.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The samples can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion and to confirm the elemental composition. Fragmentation patterns are analyzed using techniques like electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS).
Visualizations
Experimental Workflow for Synthesis and Analysis
Caption: Experimental workflow for the synthesis and spectroscopic analysis of CBD epoxide isomers.
Logical Relationship for Spectroscopic Data Comparison
Caption: Logical relationship for the comparative analysis of spectroscopic data of CBD epoxide isomers.
References
- 1. future4200.com [future4200.com]
- 2. Structural revision of a Wnt/β-catenin modulator and confirmation of cannabielsoin constitution and configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Structural revision of a Wnt/β-catenin modulator and confirmation of cannabielsoin constitution and configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
In Vivo Efficacy of Cannabidiol (CBD) in Preclinical Models: A Comparative Overview
A comparative analysis of the in vivo efficacy of 1(R),2(S)-epoxy Cannabidiol and Cannabidiol (CBD) is currently limited by the scarcity of published in vivo studies for this compound. Available information primarily designates this compound as an analytical reference standard for research and forensic applications, with no readily accessible data on its biological effects in living organisms.[1]
Conversely, Cannabidiol (CBD), a major non-psychoactive component of Cannabis sativa, has been extensively investigated for its therapeutic potential across a range of preclinical models.[2][3] This guide provides a comprehensive summary of the in vivo efficacy of CBD, focusing on its well-documented anti-convulsant, anti-inflammatory, and neuroprotective properties. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of CBD's in vivo pharmacological profile.
Anti-Convulsant Effects of CBD
CBD has demonstrated significant anti-convulsant effects in various in vivo models of epilepsy. These studies provide a strong preclinical basis for its clinical use in treating seizure disorders.
Table 1: Summary of In Vivo Anti-Convulsant Efficacy of CBD
| Model | Species | CBD Dosage | Key Findings | Reference |
| Pentylenetetrazole (PTZ)-induced generalized seizures | Mouse | 100 mg/kg | Significantly decreased the incidence of severe seizures and mortality compared to vehicle. | [4][5] |
| Maximal Electroshock (MES) | Mouse | Not specified | Exhibited anti-convulsant activity. | [6] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model
This protocol outlines a common method for inducing generalized seizures in mice to evaluate the anti-convulsant potential of compounds like CBD.
Objective: To assess the ability of CBD to protect against seizures induced by the chemoconvulsant pentylenetetrazole (PTZ).
Materials:
-
Male mice
-
Cannabidiol (CBD)
-
Vehicle solution (e.g., a mixture of ethanol, Kolliphor, and saline)
-
Pentylenetetrazole (PTZ) solution
-
Injection syringes and needles
Procedure:
-
Animal Acclimation: Mice are acclimated to the laboratory environment for a specified period before the experiment.
-
Drug Administration: A cohort of mice is pre-treated with a specific dose of CBD (e.g., 100 mg/kg) administered intraperitoneally (i.p.). A control group receives an equivalent volume of the vehicle solution.
-
Seizure Induction: After a set pre-treatment time (e.g., 60 minutes), seizures are induced by a subcutaneous or intraperitoneal injection of PTZ at a convulsive dose.
-
Behavioral Observation: Following PTZ administration, animals are placed in individual observation chambers and their behavior is recorded for a defined period (e.g., 30 minutes). Seizure severity is scored using a standardized scale (e.g., the Racine scale). Key parameters to observe include the latency to the first seizure, the incidence of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures, tonic-clonic seizures), and mortality.
-
Data Analysis: The incidence and severity of seizures, as well as mortality rates, are compared between the CBD-treated and vehicle-treated groups using appropriate statistical methods.
Workflow for PTZ-Induced Seizure Experiment
Caption: Workflow of an in vivo anti-convulsant study using the PTZ model.
Anti-Inflammatory Properties of CBD
CBD has been shown to possess potent anti-inflammatory properties in various in vivo models, primarily by modulating cytokine production and immune cell responses.
Table 2: Summary of In Vivo Anti-Inflammatory Efficacy of CBD
| Model | Species | CBD Dosage | Key Findings | Reference |
| λ-Carrageenan-induced paw edema | Mouse | Not specified | Inhibited inflammatory mediators in edematous paw tissue. | [7] |
| Lipopolysaccharide (LPS)-induced inflammation | Mouse | Not specified | Suppressed the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. | [8] |
| Amyloid-β-induced neuroinflammation | Mouse | 2.5 or 10 mg/kg (i.p.) | Dose-dependently inhibited the expression of glial fibrillary acidic protein (GFAP), inducible nitric oxide synthase (iNOS), and IL-1β. | [9] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol describes a widely used in vivo model to assess the anti-inflammatory effects of compounds.
Objective: To evaluate the ability of CBD to reduce acute inflammation in the mouse paw.
Materials:
-
Male mice
-
Cannabidiol (CBD)
-
Vehicle solution
-
λ-Carrageenan solution (1% w/v in saline)
-
Plethysmometer or calipers
Procedure:
-
Animal Acclimation: Mice are acclimated to the experimental conditions.
-
Drug Administration: Animals are pre-treated with CBD (orally or i.p.) or vehicle at a specified time before the induction of inflammation.
-
Induction of Inflammation: A sub-plantar injection of carrageenan is administered into the right hind paw of each mouse to induce localized inflammation and edema.
-
Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers. The degree of swelling is calculated as the increase in paw volume compared to the pre-injection volume.
-
Tissue Analysis: At the end of the experiment, animals may be euthanized, and the inflamed paw tissue can be collected for further analysis, such as measuring the levels of inflammatory mediators (e.g., cytokines, prostaglandins) via ELISA or other immunoassays.
-
Data Analysis: The percentage inhibition of edema is calculated for the CBD-treated groups relative to the vehicle-treated control group. Statistical analysis is performed to determine the significance of the anti-inflammatory effect.
Neuroprotective Effects of CBD
Preclinical studies have highlighted the neuroprotective potential of CBD in models of neurodegenerative diseases, such as Alzheimer's disease, and ischemic injury.[9]
Table 3: Summary of In Vivo Neuroprotective Efficacy of CBD
| Model | Species | CBD Dosage | Key Findings | Reference |
| Amyloid-β (Aβ)-induced neurotoxicity | Mouse | 2.5 or 10 mg/kg (i.p.) | Reversed and prevented the development of cognitive deficits; reduced Aβ-induced reactive gliosis and neuroinflammatory response. | [9] |
| Ethanol-induced neurotoxicity | Rat | 20 or 40 mg/kg (i.p. bolus) | Provided protection against brain injuries. | [8] |
| 6-hydroxydopamine-induced neurotoxicity (Parkinson's model) | Rat | 3 mg/kg for two weeks | Provided neuroprotection. | [8] |
| Transient global cerebral ischemia | Rat | Not specified | Conferred neuroprotection. | [10] |
Signaling Pathways of CBD's In Vivo Efficacy
The therapeutic effects of CBD are mediated through its interaction with multiple molecular targets and signaling pathways. Unlike THC, CBD has a low affinity for the canonical cannabinoid receptors CB1 and CB2 but can modulate them allosterically.[8] Its broad pharmacological profile is attributed to its action on various other receptors and channels.
Key Signaling Pathways Involved in CBD's Effects:
-
Anti-Inflammatory Effects: CBD's anti-inflammatory actions are partly mediated by its interaction with adenosine A2A receptors, leading to the suppression of pro-inflammatory cytokines like TNF-α and IL-6.[11] It also downregulates the NF-κB signaling pathway, a key regulator of inflammation.[11]
-
Anti-Convulsant Effects: The anti-convulsant properties of CBD are linked to its modulation of intracellular calcium levels and its interaction with various receptors, including the serotonin 5-HT1A receptor.[12][13]
-
Neuroprotective Effects: The neuroprotective effects of CBD are multifaceted, involving its antioxidant properties and its ability to reduce excitotoxicity, neuroinflammation, and oxidative stress.[9][14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cannabidiol Displays Antiepileptiform and Antiseizure Properties In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol displays antiepileptiform and antiseizure properties in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anticonvulsant activity of cannabidiol and cannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Anti-Inflammatory Effects of Cannabidiol Isolated from Novel Hemp (Cannabis sativa L.) Cultivar Pink Pepper - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabis sativa L. Bioactive Compounds and Their Protective Role in Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Evidence for Therapeutic Properties of Cannabidiol (CBD) for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabidiol Confers Neuroprotection in Rats in a M... - BV FAPESP [bv.fapesp.br]
- 11. Molecular and Cellular Mechanisms of Action of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The anticonvulsant effects of cannabidiol in experimental models of epileptic seizures: From behavior and mechanisms to clinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cannabisclinicians.org [cannabisclinicians.org]
Lack of Evidence for Cytotoxicity of 1(R),2(S)-epoxy CBD; Focus Shifts to Cannabidiol and its Metabolites
A comprehensive review of available scientific literature reveals a significant lack of data on the cytotoxicity of 1(R),2(S)-epoxy cannabidiol (CBD). Direct comparative studies between this specific epoxide derivative and its parent compound, cannabidiol (CBD), are absent. Further investigation into the synthesis of 1(R),2(S)-epoxy CBD suggests that the compound may be unstable, with at least one report indicating a structural reassignment to cannabielsoin. Consequently, a direct cytotoxicity comparison as initially proposed cannot be conducted.
In light of these findings, this guide will pivot to a data-supported comparison of the cytotoxic effects of cannabidiol (CBD) and its major metabolites, 7-hydroxy-CBD (7-OH-CBD) and 7-carboxy-CBD (7-COOH-CBD). There is a robust body of research on the cytotoxic properties of CBD across a variety of cancer cell lines, and emerging evidence allows for a comparative analysis with its key metabolites.
Cytotoxicity Profile of Cannabidiol (CBD)
Cannabidiol has been extensively studied for its potential as an anti-cancer agent. Numerous in vitro studies have demonstrated its ability to induce cell death in a range of cancer cell lines. The cytotoxic effects are often dose- and time-dependent.
The primary mechanism of CBD-induced cell death is the induction of apoptosis, or programmed cell death.[1][2] This is often mediated through the activation of caspase cascades, including caspase-3, -8, and -9.[3] CBD's pro-apoptotic effects can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[2][3]
Comparative Cytotoxicity of CBD and its Metabolites
Recent studies have begun to explore the cytotoxic potential of CBD's primary metabolites, 7-OH-CBD and 7-COOH-CBD. One study directly compared the cytotoxic effects of these three compounds in mouse and human Sertoli cells. The findings indicate that 7-hydroxy-CBD exhibits cytotoxicity comparable to that of the parent CBD molecule. In contrast, 7-carboxy-CBD was found to be less cytotoxic than both CBD and 7-hydroxy-CBD in the same cell lines.[4] Notably, all three compounds were generally more cytotoxic to human Sertoli cells than to mouse Sertoli cells.[4]
Quantitative Cytotoxicity Data
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for CBD and its metabolites across different cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| Cannabidiol (CBD) | MDA-MB-231 (Breast Cancer) | MTT | 48h | 29.04 | |
| HT-29 (Colorectal Carcinoma) | MTT | 24h | 30.0 ± 3.02 | [5] | |
| PANC-1 (Pancreatic Cancer) | Not Specified | Not Specified | 20.3 ± 0.4 | [1] | |
| MiaPaCa-2 (Pancreatic Cancer) | Not Specified | Not Specified | 18.6 ± 1.2 | [1] | |
| T24 (Bladder Cancer) | Not Specified | Not Specified | 10.85 ± 2.18 | [1] | |
| U87MG (Glioblastoma) | Not Specified | 6h (migration inhibition) | 5.05 ± 1.1 | [6] | |
| 7-hydroxy-CBD | Mouse Sertoli Cells | MTS | 24h/48h | Comparable to CBD | [4] |
| Human Sertoli Cells | MTS | 24h/48h | Comparable to CBD | [4] | |
| 7-carboxy-CBD | Mouse Sertoli Cells | MTS | 24h/48h | Less cytotoxic than CBD | [4] |
| Human Sertoli Cells | MTS | 24h/48h | Less cytotoxic than CBD | [4] |
Experimental Protocols
A variety of in vitro assays are employed to assess the cytotoxicity of cannabinoids. The most common methods are detailed below.
Cell Viability Assays (MTT, MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays used to measure cellular metabolic activity as an indicator of cell viability.[7][8]
Principle: In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or MTS) to a colored formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., CBD, 7-OH-CBD, 7-COOH-CBD) for a specific duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: After the treatment period, the MTT or MTS reagent is added to each well and the plate is incubated for a few hours.
-
Solubilization (for MTT): If using MTT, a solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The absorbance values of the treated cells are compared to those of untreated control cells to determine the percentage of cell viability and calculate the IC50 value.[9][10]
Caption: Workflow for a typical MTT/MTS cytotoxicity assay.
Apoptosis Assays
To determine if cell death is occurring via apoptosis, several assays can be performed.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7. The presence of activated caspases is a hallmark of apoptosis.
Signaling Pathways in CBD-Induced Cytotoxicity
The cytotoxic effects of CBD are mediated by a complex interplay of signaling pathways. While the complete picture is still being elucidated, several key pathways have been identified.
CBD has been shown to induce apoptosis through both receptor-dependent and receptor-independent mechanisms.[5] It can interact with various receptors, including transient receptor potential (TRP) channels and G-protein coupled receptors, to initiate apoptotic signaling.[1]
A central mechanism involves the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[3] This can lead to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c, which in turn activates the intrinsic apoptotic pathway.[3]
Caption: Simplified signaling pathway of CBD-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabidiol regulates apoptosis and autophagy in inflammation and cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Cannabinoids on Human HT-29 Colorectal Adenocarcinoma Cells: Different Mechanisms of THC, CBD, and CB83 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Comparative assessment of antimicrobial, antiradical and cytotoxic activities of cannabidiol and its propyl analogue cannabidivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Navigating the Safe Disposal of 1(R),2(S)-epoxy Cannabidiol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of novel compounds like 1(R),2(S)-epoxy Cannabidiol is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this unique chemical entity, drawing from established protocols for both cannabidiol derivatives and epoxy compounds.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound's dual nature as a cannabidiol derivative and an epoxy necessitates caution.
| Personal Protective Equipment (PPE) | Rationale |
| Gloves (Nitrile or Neoprene) | To prevent skin contact, which can lead to irritation or sensitization from the epoxy group.[1][2][3][4] |
| Safety Goggles or Face Shield | To protect eyes from potential splashes of the compound or solvents used during disposal.[5][3][4][6] |
| Lab Coat or Protective Clothing | To shield skin and personal clothing from contamination. |
| Respiratory Protection (e.g., N95 respirator) | Recommended when handling the powdered form or creating aerosols to avoid inhalation.[6][7] |
Experimental Protocol: Deactivation and Disposal
The following protocol outlines a recommended procedure for the deactivation and disposal of this compound. This procedure is designed to render the compound unusable and environmentally non-hazardous, in line with general principles for cannabis and chemical waste disposal.[8][9][10]
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethanol (95%)
-
Inert absorbent material (e.g., vermiculite, sand, or cat litter)[4][10]
-
Sealable, labeled hazardous waste container
-
pH paper
Procedure:
-
Dissolution: In a designated chemical fume hood, dissolve the this compound waste in a minimal amount of 95% ethanol. The volume of ethanol should be sufficient to fully dissolve the solid material.
-
Epoxy Ring Opening (Deactivation): Slowly add the 10% sodium hydroxide solution to the ethanolic solution of the compound. The addition of a strong base will facilitate the hydrolytic opening of the reactive epoxy ring, rendering the molecule less reactive.
-
Neutralization: After allowing the reaction to proceed for at least one hour, check the pH of the solution using pH paper. Neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) dropwise until the pH is between 6.0 and 8.0.
-
Absorption: Pour the neutralized solution onto an excess of an inert absorbent material.[4] Mix thoroughly to ensure the liquid is fully absorbed.
-
Packaging: Place the absorbent material containing the deactivated compound into a clearly labeled, sealable hazardous waste container. The label should include the chemical name, date, and hazard warnings.
-
Final Disposal: The sealed container should be disposed of through your institution's hazardous waste management program. Adhere to all federal, state, and local regulations for chemical waste disposal.[5][8][9]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[4]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material or sweep up the solid powder.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Disposal: All contaminated materials, including cleaning supplies, should be placed in a sealed hazardous waste container for proper disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for the most comprehensive guidance.
References
- 1. docs.rs-online.com [docs.rs-online.com]
- 2. ulbrich.hu [ulbrich.hu]
- 3. entropyresins.com [entropyresins.com]
- 4. wolverinecoatings.com [wolverinecoatings.com]
- 5. epoxy-europe.eu [epoxy-europe.eu]
- 6. prosetepoxy.com [prosetepoxy.com]
- 7. westsystem.com [westsystem.com]
- 8. legis.iowa.gov [legis.iowa.gov]
- 9. risos-apa-production-public.s3.amazonaws.com [risos-apa-production-public.s3.amazonaws.com]
- 10. How to comply legally with the disposal of cannabis waste - Power Knot [powerknot.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
